molecular formula C5H3F3S B1302784 2-(Trifluoromethyl)thiophene CAS No. 86093-76-7

2-(Trifluoromethyl)thiophene

Cat. No.: B1302784
CAS No.: 86093-76-7
M. Wt: 152.14 g/mol
InChI Key: FKGYFHXXFBKLNH-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thiophene is a useful research compound. Its molecular formula is C5H3F3S and its molecular weight is 152.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3S/c6-5(7,8)4-2-1-3-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGYFHXXFBKLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375348
Record name 2-(Trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86093-76-7
Record name 2-(Trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)thiophene is a valuable heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of the trifluoromethyl (CF₃) group onto the thiophene ring often imparts unique and desirable properties to the parent molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

  • Trifluoromethylation of Thiophene Precursors: This involves the direct introduction of a CF₃ group onto a pre-formed thiophene ring. This can be achieved through various methods, including:

    • Electrophilic Trifluoromethylation: Utilizing reagents that deliver an electrophilic "CF₃⁺" species to an electron-rich thiophene derivative.

    • Radical Trifluoromethylation: Employing reagents that generate a trifluoromethyl radical which then reacts with the thiophene core.

    • Nucleophilic Trifluoromethylation: Reacting an organometallic thiophene derivative with a source of nucleophilic "CF₃⁻".

  • Copper-Catalyzed Cross-Coupling Reactions: This strategy involves the coupling of a trifluoromethyl source with a functionalized thiophene, typically a halothiophene, in the presence of a copper catalyst.

  • Cyclization Reactions: Constructing the trifluoromethyl-substituted thiophene ring from acyclic precursors.

This guide will focus on the most prevalent and practical methods from the first two categories.

Comparative Overview of Synthetic Methods

The following table summarizes key quantitative data for different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies and conditions.

MethodStarting MaterialTrifluoromethylating AgentCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Electrophilic Trifluoromethylation 2-ThienyllithiumN-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamiden-ButyllithiumTHF/Ether-78 to rt2~60-70
Radical Trifluoromethylation ThiopheneSodium Trifluoromethanesulfinate (Langlois Reagent)t-BuOOHCH₂Cl₂/H₂Ort12Moderate
Copper-Catalyzed Cross-Coupling 2-IodothiopheneTMSCF₃ (Ruppert-Prakash Reagent)CuI / 1,10-PhenanthrolineDMF6012~80-90

Detailed Experimental Protocols

Method 1: Electrophilic Trifluoromethylation of 2-Thienyllithium

This method involves the generation of 2-thienyllithium followed by its reaction with an electrophilic trifluoromethylating agent.

Experimental Workflow:

G cluster_0 Step 1: Generation of 2-Thienyllithium cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Work-up and Purification Thiophene Thiophene Thienyllithium 2-Thienyllithium Solution Thiophene->Thienyllithium 1. Add nBuLi nBuLi n-Butyllithium nBuLi->Thienyllithium Solvent1 Anhydrous THF/Ether Solvent1->Thienyllithium Temp1 -78 °C to rt Temp1->Thienyllithium Product_mixture Reaction Mixture containing This compound Thienyllithium->Product_mixture 2. Add Electrophilic CF3 Source Electrophilic_CF3 Electrophilic CF3 Source (e.g., Togni's or Umemoto's Reagent) Electrophilic_CF3->Product_mixture Solvent2 Reaction Mixture Solvent2->Product_mixture Temp2 -78 °C to rt Temp2->Product_mixture Quench Aqueous Quench Product_mixture->Quench Extraction Organic Extraction Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product

Experimental Workflow for Electrophilic Trifluoromethylation.

Protocol:

  • To a solution of thiophene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours to ensure complete formation of 2-thienyllithium.

  • The solution is then cooled back to -78 °C, and a solution of an electrophilic trifluoromethylating reagent, such as N-trifluoromethyl-N-nitrosotrifluoromethanesulfonamide (1.1 eq), in THF is added slowly.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Method 2: Radical Trifluoromethylation of Thiophene

This approach utilizes a radical initiator to generate a trifluoromethyl radical from a stable precursor, which then adds to the thiophene ring.

Reaction Pathway:

G Langlois CF3SO2Na (Langlois Reagent) CF3_radical •CF3 (Trifluoromethyl Radical) Langlois->CF3_radical Oxidation Oxidant Oxidant (e.g., t-BuOOH) Oxidant->CF3_radical Intermediate Radical Intermediate CF3_radical->Intermediate Thiophene Thiophene Thiophene->Intermediate + •CF3 Product This compound Intermediate->Product Hydrogen Abstraction Byproduct Byproducts Intermediate->Byproduct

Radical Trifluoromethylation of Thiophene.

Protocol:

  • To a biphasic mixture of thiophene (1.0 eq) in dichloromethane (CH₂Cl₂) and water, sodium trifluoromethanesulfinate (Langlois reagent, 2.0 eq) is added.[1]

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 eq) is added dropwise to the stirred mixture at room temperature.[1]

  • The reaction is stirred vigorously at room temperature for 12-24 hours.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, then with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.

Method 3: Copper-Catalyzed Cross-Coupling of 2-Iodothiophene

This method provides an efficient route to the target molecule from a readily available halothiophene precursor.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Iodothiophene 2-Iodothiophene Reaction_Vessel Reaction Vessel under N2 Iodothiophene->Reaction_Vessel TMSCF3 TMSCF3 TMSCF3->Reaction_Vessel CuI Copper(I) Iodide CuI->Reaction_Vessel Ligand 1,10-Phenanthroline Ligand->Reaction_Vessel Solvent DMF Solvent->Reaction_Vessel Heating Heat to 60 °C Reaction_Vessel->Heating Stirring Stir for 12 h Heating->Stirring Product_mixture Reaction Mixture Stirring->Product_mixture Quench Aqueous Work-up Product_mixture->Quench Extraction Extraction with Ether Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Distillation or Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product

Copper-Catalyzed Trifluoromethylation Workflow.

Protocol:

  • To a sealable reaction tube are added copper(I) iodide (10 mol%), 1,10-phenanthroline (10 mol%), and 2-iodothiophene (1.0 eq).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous dimethylformamide (DMF) and (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent, 1.5 eq) are added via syringe.

  • The tube is sealed and the reaction mixture is heated to 60 °C with stirring for 12-16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting crude product is purified by distillation or flash column chromatography to afford this compound.

Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR δ (ppm) in CDCl₃: ~7.6 (dd, 1H), ~7.3 (d, 1H), ~7.1 (dd, 1H)
¹³C NMR δ (ppm) in CDCl₃: ~130 (q), ~128, ~127, ~125, ~122 (q)
¹⁹F NMR δ (ppm) in CDCl₃: ~ -45 (s)
Mass Spec. m/z (EI): 152 (M⁺)

Conclusion

The synthesis of this compound can be accomplished through several effective methods. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex substrates. The electrophilic trifluoromethylation of 2-thienyllithium offers a direct approach but requires the handling of organolithium reagents. Radical trifluoromethylation provides a convenient alternative using stable precursors, while copper-catalyzed cross-coupling reactions are highly efficient for the conversion of halothiophenes. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Reactions of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl group onto a thiophene ring significantly alters its chemical reactivity and physical properties, making 2-(trifluoromethyl)thiophene a valuable building block in medicinal chemistry and materials science. The strong electron-withdrawing nature of the CF₃ group deactivates the thiophene ring towards electrophilic substitution while activating it for nucleophilic attack and influencing the regioselectivity of various metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the key reactions of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Electrophilic Aromatic Substitution

The trifluoromethyl group is a powerful deactivating group, rendering this compound less reactive towards electrophilic aromatic substitution compared to thiophene. However, under forcing conditions, substitution can be achieved, typically at the C5 position due to the directing effect of the sulfur atom and to minimize steric hindrance from the bulky CF₃ group.

Bromination

Electrophilic bromination of this compound can be achieved using N-bromosuccinimide (NBS). The reaction generally proceeds with high regioselectivity for the 5-position.

Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethyl)thiophene

To a solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C, N-bromosuccinimide (1.0-1.2 equivalents) is added in one portion. The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 2-bromo-5-(trifluoromethyl)thiophene.[1][2][3]

ElectrophileReagentSolventTemperatureTimeYieldReference
Br⁺NBSMeCN0 °C - rt8 h~97%[1]
Nitration

Nitration of this compound is challenging due to the deactivating effect of the CF₃ group and the sensitivity of the thiophene ring to strong oxidizing acids.[4] Milder nitrating agents are typically required to achieve successful nitration, which is expected to occur at the 5-position.

Experimental Protocol: Synthesis of 2-Nitro-5-(trifluoromethyl)thiophene

A solution of fuming nitric acid in acetic anhydride is prepared and cooled. To this solution, this compound dissolved in acetic anhydride is added dropwise while maintaining a low temperature. The reaction is stirred for several hours and then poured onto ice. The resulting solid is filtered, washed with water, and dried to yield 2-nitro-5-(trifluoromethyl)thiophene.

ElectrophileReagentSolventTemperatureTimeYield
NO₂⁺fuming HNO₃ / Ac₂OAc₂O< 10 °C2 hModerate

Metal-Catalyzed Cross-Coupling Reactions

Halogenated 2-(trifluoromethyl)thiophenes are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions are fundamental in the synthesis of complex molecules for drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2-bromo-5-(trifluoromethyl)thiophene with various arylboronic acids provides a versatile route to 2-aryl-5-(trifluoromethyl)thiophenes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

In a reaction vessel, 2-bromo-5-(trifluoromethyl)thiophene (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equivalents) are combined.[5][6] A degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1), is added.[5][6] The mixture is heated to 80-100 °C for 12-24 hours under an inert atmosphere.[6] After cooling, the reaction is worked up by extraction and purified by column chromatography.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Bromo-5-(trifluoromethyl)thiophene + Arylboronic Acid + Pd Catalyst & Base Heating Heat to 80-100 °C (12-24 h) Reactants->Heating Add Solvent Solvent Degassed Solvent (e.g., Dioxane/Water) Extraction Aqueous Workup & Extraction Heating->Extraction Cooling Purification Column Chromatography Extraction->Purification Product 2-Aryl-5-(trifluoromethyl)thiophene Purification->Product

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901270-80[5]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901276[5]
3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Good[5]
3-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Dioxane1101282[7]
Stille Coupling

The Stille coupling offers an alternative C-C bond formation method, utilizing organostannanes as coupling partners. This reaction is known for its tolerance of a wide range of functional groups.[8][9]

Experimental Protocol: General Procedure for Stille Coupling

To a solution of 2-iodo-5-(trifluoromethyl)thiophene (1 equivalent) and the organostannane (1.1 equivalents) in an anhydrous solvent like toluene, a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%), is added under an inert atmosphere.[6] The reaction mixture is heated to reflux (around 110 °C) for 12 hours.[6] After completion, the mixture is cooled and treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts, which are then removed by filtration. The filtrate is extracted, and the product is purified by chromatography.

OrganostannaneCatalystSolventTemp (°C)Time (h)Yield (%)
Tributyl(vinyl)stannanePd(PPh₃)₄Toluene11012Moderate-Good
Tributyl(phenyl)stannanePd(PPh₃)₄Toluene11012Moderate-Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[10] 2-Halo-5-(trifluoromethyl)thiophenes can be effectively coupled with a variety of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of 2-bromo-5-(trifluoromethyl)thiophene (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos), and a base (e.g., NaOtBu or Cs₂CO₃) is prepared in a reaction vessel under an inert atmosphere. Anhydrous toluene or 1,4-dioxane is added, and the mixture is heated, typically between 80-110 °C, until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)(X)L_n Pd0->PdII_complex Ar-X OxAdd Oxidative Addition PdII_amine_complex [Ar-Pd(II)(NHR'R'')L_n]X PdII_complex->PdII_amine_complex HNR'R'' Amine_coord Amine Coordination Amido_complex Ar-Pd(II)(NR'R'')L_n PdII_amine_complex->Amido_complex Base Deprotonation Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product RedElim Reductive Elimination ArX Ar-X Amine HNR'R''

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10024Good[11]
Morpholine[Pd(allyl)Cl]₂ / t-BuXPhosLiOtBu1,4-Dioxane10024Good[11]
BenzylaminePd(OAc)₂ / RuPhosCs₂CO₃Toluene11018Moderate
Carbazole[Pd(allyl)Cl]₂ / t-BuXPhosLiOtBu1,4-Dioxane10024High[11]

Directed Ortho-Metalation (DoM)

While the trifluoromethyl group itself is a moderate directing group for metalation, the sulfur atom in the thiophene ring strongly directs lithiation to the C2 position.[12][13][14][15] Therefore, for this compound, directed ortho-metalation will preferentially occur at the C5 position if it is unsubstituted. If the C5 position is blocked, metalation can be directed to the C3 position, although this is less favorable. The resulting organolithium species can then be quenched with various electrophiles.

Experimental Protocol: Directed Lithiation and Quench

A solution of this compound (1 equivalent) in an anhydrous ether solvent such as THF is cooled to -78 °C under an inert atmosphere. A strong lithium base, typically n-butyllithium or LDA (1.1 equivalents), is added dropwise, and the mixture is stirred at low temperature for a period to allow for metalation to occur. The chosen electrophile (1.2 equivalents) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, extracted with an organic solvent, and the product is isolated after drying, concentration, and purification.[12][16]

Directed_Ortho_Metalation Start 2-(CF3)Thiophene Metalation Lithiation (n-BuLi, THF, -78°C) Start->Metalation Intermediate Lithium Intermediate Metalation->Intermediate Quench Electrophilic Quench (E+) Intermediate->Quench Product Substituted Thiophene Quench->Product

BaseElectrophile (E⁺)ProductYield (%)
n-BuLiDMF5-Formyl-2-(trifluoromethyl)thiopheneModerate-Good
n-BuLiI₂5-Iodo-2-(trifluoromethyl)thiopheneGood
LDAMe₃SiCl5-(Trimethylsilyl)-2-(trifluoromethyl)thiopheneGood

Application in Drug Development

The this compound scaffold is present in numerous bioactive molecules due to the favorable properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[17] For instance, derivatives of this compound have been investigated as potential kinase inhibitors, where the thiophene core acts as a hinge-binding motif. The synthesis of a library of analogs often involves the key reactions described above.

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start 2-(CF3)Thiophene Derivatives Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Start->Coupling Library Compound Library Coupling->Library Assay Kinase Inhibition Assay Library->Assay Screening SAR Structure-Activity Relationship (SAR) Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Coupling Iterative Design

This guide provides a foundational understanding of the reactivity of this compound, offering practical experimental guidance for its utilization in synthetic chemistry. The presented protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel molecules for pharmaceutical and material science applications. Further exploration of the cited literature is recommended for more specific and detailed information.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Trifluoromethyl)thiophene, a key building block in medicinal chemistry and materials science. The document details its physical and spectral characteristics, reactivity, and synthesis. Special emphasis is placed on its role in drug discovery, highlighting the influence of the trifluoromethyl group on the pharmacological properties of thiophene-containing molecules. This guide is intended to be a valuable resource for researchers and professionals working with fluorinated heterocyclic compounds.

Introduction

This compound is a five-membered heterocyclic compound distinguished by the presence of a trifluoromethyl group at the 2-position of the thiophene ring. The trifluoromethyl group, a bioisostere of chlorine, imparts unique properties to the molecule, including increased lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics make this compound and its derivatives highly valuable in the design and synthesis of novel pharmaceuticals and functional materials.[2][3][4] Thiophene-based compounds, in general, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₃F₃S
Molecular Weight 152.14 g/mol
Appearance Colorless liquid-
Boiling Point 107.9 ± 35.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Flash Point 19.1 ± 25.9 °C
LogP 2.87
CAS Number 86093-76-7

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits signals corresponding to the three protons on the thiophene ring. The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of the adjacent protons.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)
H57.60-7.58m-
H47.78-7.72m-
H37.78-7.72m-
Note: The assignments are based on typical chemical shifts for substituted thiophenes and may require 2D NMR for definitive confirmation.[8]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The trifluoromethyl group significantly influences the chemical shift of the carbon to which it is attached (C2) and the adjacent carbons.

CarbonChemical Shift (ppm)Coupling (JC-F)
C2128.8q, J = 32.0 Hz
C3126.7q, J = 5.0 Hz
C4131.2-
C5131.8-
CF₃123.5q, J = 271.0 Hz
Note: The assignments are based on data from similar trifluoromethyl-substituted aromatic compounds.[8]
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a crucial tool for characterizing trifluoromethyl-containing compounds. For this compound, a singlet is typically observed.

GroupChemical Shift (ppm)
-CF₃-59.79 (s)
Note: The chemical shift is relative to a standard such as CFCl₃.[8]
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the thiophene ring and the C-F bonds of the trifluoromethyl group.

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching (aromatic)
~1600-1400C=C stretching (thiophene ring)
~1350-1100C-F stretching (strong)
~900-700C-S stretching and C-H out-of-plane bending
Note: These are approximate ranges and can vary.[9][10]
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 152. The fragmentation pattern is characterized by the loss of the trifluoromethyl radical (•CF₃) and other fragments.

m/zFragment
152[M]⁺
83[M - CF₃]⁺
Note: The fragmentation pattern can be complex and may show other peaks corresponding to rearrangements.[11][12]

Chemical Reactivity and Synthesis

The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5-position.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, often involving the introduction of the trifluoromethyl group onto a pre-existing thiophene ring.

A common method involves the copper-catalyzed cross-coupling of 2-iodothiophene with a trifluoromethyl source.[13]

Experimental Protocol:

  • To a solution of 2-iodothiophene (1.0 equiv) in a suitable solvent (e.g., DMF or NMP) is added a copper(I) salt (e.g., CuI, 1.1 equiv) and a trifluoromethylating agent (e.g., TMSCF₃ or Ruppert-Prakash reagent, 1.5 equiv).

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for several hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford this compound.

Recent advances have utilized photoredox catalysis for the trifluoromethylation of thiols, which can be adapted for the synthesis of this compound.[1][14][15][16]

Experimental Protocol:

  • A mixture of a suitable thiophene precursor (e.g., thiophene-2-thiol), a trifluoromethyl source (e.g., trifluoromethanesulfonyl chloride or Langlois' reagent), and a photoredox catalyst (e.g., an iridium or organic dye catalyst) in a suitable solvent is irradiated with visible light.[1][14][16]

  • The reaction is carried out under an inert atmosphere at room temperature.

  • After completion, the solvent is removed, and the product is purified by chromatography.

Key Reactions of this compound

Due to the deactivating effect of the CF₃ group, electrophilic substitution on this compound requires harsher conditions than for thiophene itself. The substitution occurs preferentially at the 5-position.

Experimental Protocol for Bromination:

  • To a solution of this compound in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a brominating agent such as N-bromosuccinimide (NBS) is added.[14]

  • The reaction may require a catalyst, such as a Lewis acid, and is typically stirred at room temperature or with gentle heating.[14]

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction, drying, and purification.

Halogenated derivatives of this compound, such as 2-bromo-5-(trifluoromethyl)thiophene, are valuable substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10][17][18][19][20]

Experimental Protocol:

  • A mixture of the bromo-2-(trifluoromethyl)thiophene derivative (1.0 equiv), a boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).[18]

  • The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours.[18]

  • After cooling, the reaction is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The product is purified by column chromatography.

Suzuki_Coupling 2-Bromo-5-(trifluoromethyl)thiophene 2-Bromo-5-(trifluoromethyl)thiophene Oxidative\nAddition Oxidative Addition 2-Bromo-5-(trifluoromethyl)thiophene->Oxidative\nAddition Pd(0) Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-Br Arylboronic acid Arylboronic acid Arylboronic acid->Transmetalation Base Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination 5-Aryl-2-(trifluoromethyl)thiophene 5-Aryl-2-(trifluoromethyl)thiophene Reductive\nElimination->5-Aryl-2-(trifluoromethyl)thiophene Pd(0) Pd(0) Reductive\nElimination->Pd(0)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings. Due to the deactivating nature of the CF₃ group, this reaction on this compound is expected to be less facile than on unsubstituted thiophene and would likely occur at the 5-position.[21][22][23][24][25]

Experimental Protocol:

  • To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent.[22]

  • This compound is then added to the Vilsmeier reagent, and the mixture is heated.

  • After the reaction is complete, the mixture is poured onto ice and neutralized with a base.

  • The product, 5-(trifluoromethyl)thiophene-2-carbaldehyde, is extracted with an organic solvent and purified.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl₃ This compound This compound Iminium Salt Intermediate Iminium Salt Intermediate This compound->Iminium Salt Intermediate Vilsmeier Reagent 5-(Trifluoromethyl)thiophene-2-carbaldehyde 5-(Trifluoromethyl)thiophene-2-carbaldehyde Iminium Salt Intermediate->5-(Trifluoromethyl)thiophene-2-carbaldehyde Hydrolysis

Workflow for the Vilsmeier-Haack formylation.

Applications in Drug Development

The incorporation of the this compound moiety into drug candidates can significantly enhance their pharmacological properties. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidation and increase lipophilicity, which can lead to better cell membrane permeability.[3] Furthermore, the unique electronic properties of the trifluoromethyl group can influence the binding affinity of a molecule to its target protein.[2]

Thiophene derivatives are known to act as inhibitors of various enzymes, including kinases, and as modulators of G-protein coupled receptors (GPCRs).[26][27][28] The this compound scaffold can serve as a bioisosteric replacement for a phenyl group, offering a way to modulate the physicochemical properties of a lead compound while maintaining or improving its biological activity.[17][21][29]

For example, thiophene-containing compounds have been investigated as potential treatments for a range of diseases, including cancer, viral infections, and inflammatory disorders.[4][5][6] The introduction of a trifluoromethyl group onto the thiophene ring is a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic profiles of these compounds.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique combination of a thiophene core and a trifluoromethyl substituent provides a scaffold with desirable physicochemical properties for the development of new drugs and materials. This guide has summarized its key chemical properties, spectral data, synthesis, and reactivity, providing a foundation for researchers to further explore and utilize this important compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)thiophene (CAS No. 86093-76-7).[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols are provided to ensure reproducibility and accurate interpretation of results.

Molecular Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₅H₃F₃S[1][2] Molecular Weight: 152.14 g/mol [1][2] Structure: Chemical structure of this compound

Spectroscopic Data

The structural integrity and purity of this compound can be effectively determined through a combination of spectroscopic techniques. The following sections present the key quantitative data derived from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

Table 1: NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
¹HData not available in searched resources--Thiophene protons-
¹³CData available in spectral databases--Thiophene carbons, CF₃[1]
¹⁹FData available in spectral databasess--CF₃[1][3]

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C-H (aromatic)3100 - 3000Stretching
C=C (aromatic)1600 - 1400Stretching
C-S (thiophene ring)900 - 700Stretching
C-F (trifluoromethyl)1350 - 1100Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. A detailed mass spectrum with relative intensities for this compound is not available in the searched resources.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular Ion [M]⁺ 152.14 m/z
Major Fragmentation Pathways Loss of CF₃, fragmentation of the thiophene ring

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C NMR).[4]

Protocol 2: Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place a small drop of the sample between two KBr or NaCl plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Protocol 3: Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different fragment ions and the molecular ion, which can be used to confirm the molecular weight and deduce the structure.[4]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Report Technical Guide Generation Structure_Elucidation->Report Purity_Assessment->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

In-depth Technical Guide: 2-(Trifluoromethyl)thiophene (CAS 86093-76-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information contained herein is compiled from publicly available data and is not intended to be a substitute for professional advice.

Chemical Identity and Properties

2-(Trifluoromethyl)thiophene, identified by the CAS number 86093-76-7, is a sulfur-containing heterocyclic organic compound. Its structure features a thiophene ring substituted at the 2-position with a trifluoromethyl group. This trifluoromethyl moiety significantly influences the molecule's electronic properties and lipophilicity, which are critical considerations in drug design.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 86093-76-7[2][3]
Molecular Formula C₅H₃F₃S[2][3]
Molecular Weight 152.14 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 2-Trifluoromethylthiophene, Thiophene, 2-(trifluoromethyl)-[2]
Density ~1.4 g/cm³
Boiling Point ~95-108 °C

Synthesis

One potential synthetic approach could involve the use of trifluoromethylating agents on a suitable thiophene precursor. The synthesis of thiophene rings can be achieved through various named reactions, including the Paal-Knorr thiophene synthesis, the Gewald aminothiophene synthesis, and the Fiesselmann thiophene synthesis. The choice of a specific synthetic route would depend on the availability of starting materials and the desired purity of the final product.

A general workflow for a potential synthesis is outlined below. Please note this is a conceptual workflow and would require optimization and validation in a laboratory setting.

G cluster_synthesis Conceptual Synthesis Workflow Start Thiophene Precursor (e.g., 2-iodothiophene) Step1 Trifluoromethylation Reaction (e.g., with a trifluoromethylating agent and a suitable catalyst) Start->Step1 Reagents Step2 Reaction Work-up (Quenching, Extraction) Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 End This compound Step3->End

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Currently, there is a notable lack of publicly available information regarding the specific biological activity, mechanism of action, and signaling pathways associated with this compound.

However, the thiophene scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of therapeutic applications.[4] Thiophene derivatives have been investigated for various biological activities, including:

  • Antimicrobial Activity: Thiophene-containing compounds have shown promise as antibacterial and antifungal agents.[5][6][7][8]

  • Antiviral Activity: Certain thiophene derivatives have demonstrated antiviral properties.[3][9][10]

  • Anticancer Activity: The thiophene nucleus is a key component in several anticancer agents, and novel derivatives are actively being explored for their cytotoxic effects against various cancer cell lines.[1][11][12][13][14]

  • Enzyme Inhibition: Thiophene-based molecules have been designed as inhibitors for various enzymes, including acetylcholinesterase and protein disulfide isomerase.[15][16][17]

The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Therefore, it is plausible that this compound could serve as a valuable building block or lead compound in the development of novel therapeutics.

Given the absence of specific biological data for this compound, a logical first step in its investigation would be to screen it against a panel of biological targets, such as various enzymes, receptors, and cancer cell lines, to identify any potential therapeutic utility.

A general workflow for the initial biological screening of a novel compound is presented below.

G cluster_screening General Biological Screening Workflow Compound This compound Assay1 Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Compound->Assay1 Assay2 Antimicrobial Assays (e.g., MIC, MBC) Compound->Assay2 Assay3 Enzyme Inhibition Assays (e.g., Kinase, Protease) Compound->Assay3 Assay4 Receptor Binding Assays Compound->Assay4 Results Hit Identification and Lead Optimization Assay1->Results Assay2->Results Assay3->Results Assay4->Results

Caption: General workflow for initial biological screening of a novel compound.

Safety Information

As with any chemical substance, this compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Future Directions

The lack of available data on the biological properties of this compound presents a clear opportunity for further research. Future studies could focus on:

  • Development of a robust and scalable synthesis protocol.

  • Comprehensive screening for biological activity across a diverse range of assays.

  • If a significant biological activity is identified, further studies to elucidate its mechanism of action and any associated signaling pathways.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

An In-depth Technical Guide to the Mechanism of Thiophene Trifluoromethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into heterocyclic compounds, particularly thiophenes, is a paramount strategy in modern medicinal chemistry and materials science. This modification can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated thiophenes highly sought-after motifs. This technical guide provides a comprehensive overview of the core mechanisms governing thiophene trifluoromethylation, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in this field.

Core Mechanisms of Thiophene Trifluoromethylation

The trifluoromethylation of thiophenes can be broadly categorized into three primary mechanistic pathways: radical, electrophilic, and transition metal-catalyzed reactions. The choice of method depends on the desired regioselectivity, the substrate's electronic properties, and functional group tolerance.

Radical Trifluoromethylation

Radical trifluoromethylation is a versatile method for the direct C-H functionalization of thiophenes. This approach typically involves the generation of a trifluoromethyl radical (•CF3), which then adds to the electron-rich thiophene ring.

Mechanism: The reaction is initiated by the generation of the •CF3 radical from a suitable precursor. This radical then attacks the thiophene ring, forming a radical intermediate. Subsequent oxidation and deprotonation yield the trifluoromethylated thiophene. The regioselectivity is often governed by the stability of the radical intermediate, favoring attack at the C2 position.

Key Reagents:

  • Langlois Reagent (CF3SO2Na): A stable and inexpensive solid that generates •CF3 radicals under oxidative conditions.[1]

  • Trifluoroiodomethane (CF3I): A gaseous reagent that can be used in photoredox catalysis to generate •CF3 radicals.[2]

  • Togni's Reagents: Hypervalent iodine compounds that can also serve as sources of •CF3 radicals under certain conditions.[3]

Photoredox Catalysis: A powerful approach for generating •CF3 radicals under mild conditions using visible light.[4] A photocatalyst, such as [Ru(bpy)3]Cl2 or fac-Ir(ppy)3, absorbs light and initiates a single-electron transfer (SET) process with a CF3 source to generate the trifluoromethyl radical.

G cluster_initiation Radical Generation cluster_propagation Propagation reagent CF3 Source (e.g., CF3SO2Na, CF3I) cf3_radical •CF3 reagent->cf3_radical Single Electron Transfer or Oxidation initiator Initiator (Oxidant or Light/Photocatalyst) initiator->reagent thiophene Thiophene cf3_radical->thiophene Addition radical_adduct Radical Adduct (Intermediate) thiophene->radical_adduct product Trifluoromethylated Thiophene radical_adduct->product Oxidation & Deprotonation oxidant Oxidant oxidant->radical_adduct

Radical Trifluoromethylation Pathway
Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the reaction of an electron-rich thiophene with a reagent that delivers a "CF3+" equivalent. This method is particularly effective for thiophenes bearing electron-donating groups.

Mechanism: The electrophilic trifluoromethylating agent attacks the π-system of the thiophene ring, forming a σ-complex (Wheland intermediate). Subsequent loss of a proton restores aromaticity and yields the trifluoromethylated product. The regioselectivity is directed by the substituents on the thiophene ring, with a preference for the most nucleophilic position.

Key Reagents:

  • Umemoto's Reagents: S-(trifluoromethyl)dibenzothiophenium salts are powerful and versatile electrophilic trifluoromethylating agents.[5][6][7]

  • Togni's Reagents: Hypervalent iodine compounds that are also widely used for electrophilic trifluoromethylation.[8][9]

G thiophene Thiophene sigma_complex σ-Complex (Wheland Intermediate) thiophene->sigma_complex Electrophilic Attack reagent Electrophilic CF3 Reagent (e.g., Umemoto's, Togni's) reagent->sigma_complex product Trifluoromethylated Thiophene sigma_complex->product -H+

Electrophilic Trifluoromethylation Pathway
Transition Metal-Catalyzed Trifluoromethylation

Transition metal-catalyzed methods, particularly those employing copper, provide a powerful means for the trifluoromethylation of pre-functionalized thiophenes (e.g., halothiophenes) or through direct C-H activation.[10]

Mechanism (Cross-Coupling of Halothiophenes): The catalytic cycle typically begins with the formation of a "Cu-CF3" species from a copper(I) salt and a trifluoromethyl source. Oxidative addition of the halothiophene to the copper center, followed by reductive elimination, affords the trifluoromethylated thiophene and regenerates the active copper catalyst.

Key Components:

  • Copper Source: Cu(I) salts such as CuI, CuBr, or CuTC (copper(I) thiophene-2-carboxylate) are commonly used.[11][12]

  • Trifluoromethyl Source: Reagents like TMSCF3 (Ruppert-Prakash reagent) are often employed to generate the "Cu-CF3" species.[13]

  • Ligands: Ligands such as 1,10-phenanthroline can be used to modulate the reactivity and stability of the copper catalyst.

G cluster_cycle Copper-Catalyzed Cross-Coupling Cycle cu_i Cu(I) Catalyst cu_cf3 [Cu(I)-CF3] cu_i->cu_cf3 +"CF3-" source (e.g., TMSCF3) cu_iii Cu(III) Intermediate cu_cf3->cu_iii + Thiophene-X (Oxidative Addition) cu_iii->cu_i Reductive Elimination product Trifluoromethylated Thiophene cu_iii->product

Copper-Catalyzed Trifluoromethylation Cycle

Quantitative Data Comparison

The efficiency and regioselectivity of thiophene trifluoromethylation are highly dependent on the chosen method, reagent, and the substitution pattern of the thiophene substrate. The following tables summarize representative quantitative data from the literature.

Table 1: Radical Trifluoromethylation of Thiophenes

Thiophene SubstrateCF3 SourceInitiator/CatalystSolventYield (%)Regioselectivity (C2:C3)Reference
ThiopheneCF3SO2Nat-BuOOHCH3CN/H2O75>95:5[1]
2-MethylthiopheneCF3IRu(bpy)3Cl2, lightCH3CN82C5-selective[2]
3-BromothiopheneCF3SO2Clfac-Ir(ppy)3, lightCH3CN68C2/C5-selective[4]
Thiophene-2-carboxylateCF3IRu(bpy)3Cl2, lightDMF55C5-selective[2]

Table 2: Electrophilic Trifluoromethylation of Thiophenes

Thiophene SubstrateReagentAdditive/CatalystSolventYield (%)Regioselectivity (C2:C3)Reference
ThiopheneUmemoto's Reagent I-CH2Cl288>95:5[7]
2-PhenylthiopheneTogni's Reagent IICu(OAc)2DCE76C5-selective[9]
3-MethoxythiopheneUmemoto's Reagent II-CH3CN92C2-selective[6]
2,5-DichlorothiopheneTogni's Reagent II-CH2Cl245C3/C4 mixture[14]

Table 3: Copper-Catalyzed Trifluoromethylation of Halothiophenes

Thiophene SubstrateCF3 SourceCopper CatalystLigandSolventYield (%)Reference
2-IodothiopheneTMSCF3CuI1,10-phenanthrolineDMF85[11]
3-BromothiopheneTMSCF3CuBr-NMP72[15]
2-Bromo-5-methylthiopheneCF3SO2NaCu(OAc)2-DMSO65[16]
2-ChlorothiopheneTMSCF3CuClTMEDADMF58[13]

Detailed Experimental Protocols

The following are representative experimental protocols for key thiophene trifluoromethylation reactions.

Protocol 1: Photoredox-Catalyzed C-H Trifluoromethylation of 2-Phenylthiophene

Materials:

  • 2-Phenylthiophene (1.0 mmol, 160 mg)

  • CF3I (gas)

  • [Ru(bpy)3]Cl2 (0.02 mmol, 15 mg)

  • K2CO3 (2.0 mmol, 276 mg)

  • Acetonitrile (CH3CN), degassed (10 mL)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 2-phenylthiophene, [Ru(bpy)3]Cl2, and K2CO3.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed acetonitrile via syringe.

  • Bubble CF3I gas through the solution for 10 minutes at room temperature while stirring.

  • Seal the tube and place it approximately 5 cm from a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for 12 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 2-phenyl-5-(trifluoromethyl)thiophene.

Protocol 2: Copper-Catalyzed Trifluoromethylation of 2-Iodothiophene

Materials:

  • 2-Iodothiophene (1.0 mmol, 210 mg)

  • Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol, 0.22 mL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • 1,10-Phenanthroline (0.1 mmol, 18 mg)

  • Potassium fluoride (KF) (2.0 mmol, 116 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Oven-dried sealed tube

Procedure:

  • To an oven-dried sealed tube containing a magnetic stir bar, add CuI, 1,10-phenanthroline, and KF.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, 2-iodothiophene, and TMSCF3 via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain 2-(trifluoromethyl)thiophene.[11]

Protocol 3: Electrophilic Trifluoromethylation of 3-Methoxythiophene with Umemoto's Reagent

Materials:

  • 3-Methoxythiophene (1.0 mmol, 114 mg)

  • Umemoto's Reagent II (1.1 mmol, 416 mg)

  • Acetonitrile (CH3CN), anhydrous (5 mL)

  • Oven-dried flask

Procedure:

  • To an oven-dried flask under an argon atmosphere, dissolve 3-methoxythiophene in anhydrous acetonitrile.

  • Add Umemoto's Reagent II in one portion at room temperature.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 3-methoxy-2-(trifluoromethyl)thiophene.[6]

Experimental Workflows

The general workflows for the three main trifluoromethylation methods are depicted below.

G cluster_photoredox Photoredox C-H Trifluoromethylation cluster_cu_coupling Copper-Catalyzed Cross-Coupling cluster_electrophilic Electrophilic Trifluoromethylation p1 Combine Thiophene, Photocatalyst, Base p2 Degas and Add CF3 Source (e.g., CF3I) p1->p2 p3 Irradiate with Visible Light p2->p3 p4 Aqueous Work-up p3->p4 p5 Purification p4->p5 c1 Combine Halothiophene, Cu Catalyst, Ligand, Additive c2 Add Anhydrous Solvent and CF3 Source (e.g., TMSCF3) c1->c2 c3 Heat Reaction Mixture c2->c3 c4 Aqueous Work-up c3->c4 c5 Purification c4->c5 e1 Dissolve Thiophene in Anhydrous Solvent e2 Add Electrophilic CF3 Reagent e1->e2 e3 Heat or Stir at RT e2->e3 e4 Solvent Removal e3->e4 e5 Purification e4->e5

General Experimental Workflows

This guide provides a foundational understanding of the primary mechanisms for thiophene trifluoromethylation, supported by quantitative data and detailed experimental protocols. Researchers and professionals in drug development can leverage this information to select and optimize appropriate synthetic strategies for accessing novel trifluoromethylated thiophene derivatives.

References

electrophilic substitution of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution of 2-(Trifluoromethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the reactivity of building blocks like this compound is therefore crucial for the rational design of novel chemical entities. This guide provides a detailed examination of the principles governing electrophilic aromatic substitution (SₑAr) on the this compound ring, including reaction mechanisms, regioselectivity, and representative experimental protocols.

Core Principles: Reactivity and Regioselectivity

The is governed by a complex interplay between the inherent reactivity of the thiophene ring and the powerful electronic effects of the trifluoromethyl substituent.

  • Thiophene Ring : The sulfur atom in thiophene is electron-donating through resonance (+R effect), which enriches the ring with electron density and activates it toward electrophilic attack compared to benzene. This effect also preferentially stabilizes the intermediate sigma complex (Wheland intermediate) formed during attack at the α-positions (C2 and C5), making these the most reactive sites.[1][2]

  • Trifluoromethyl Group : The CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry. It exerts a powerful deactivating effect on the aromatic ring through a combination of a strong negative inductive effect (-I) and hyperconjugation. This deactivation makes electrophilic substitution reactions on this compound significantly more challenging than on unsubstituted thiophene, often requiring harsher reaction conditions.

The key challenge is predicting the site of substitution (regioselectivity). The sulfur atom directs incoming electrophiles to the vacant C5 position, while the CF₃ group, by analogy to benzene chemistry, would direct meta to itself, favoring the C4 position. In five-membered heterocycles, the directing effect of the heteroatom is typically dominant. Therefore, electrophilic attack is overwhelmingly directed to the C5 position . This is because the positive charge in the sigma complex intermediate for C5-attack can be delocalized onto the sulfur atom without placing it adjacent to the destabilizing CF₃ group.

The diagram below illustrates the mechanism and the relative stability of the intermediates.

G cluster_product Product start_mol 2-(CF₃)thiophene C5_intermediate Attack at C5 (Major Pathway) Most Stable start_mol->C5_intermediate C5 Attack C4_intermediate Attack at C4 (Minor Pathway) Less Stable start_mol->C4_intermediate C4 Attack C3_intermediate Attack at C3 (Minor Pathway) Destabilized start_mol->C3_intermediate C3 Attack E_plus E⁺ (Electrophile) product_mol 5-E-2-(CF₃)thiophene C5_intermediate->product_mol -H⁺ exp1 Stabilization by sulfur resonance and minimized destabilization from CF₃ group. exp2 Positive charge is placed closer to the electron-withdrawing CF₃ group, leading to destabilization.

Caption: Regioselectivity in the electrophilic substitution of 2-(CF₃)thiophene.

Key Electrophilic Substitution Reactions

Due to the deactivating nature of the CF₃ group, specific experimental data for electrophilic substitutions on this compound is sparse in publicly available literature. The following sections describe the expected outcomes and general conditions based on established chemical principles for deactivated aromatic systems.

Halogenation

Halogenation, particularly bromination, is a common transformation. The deactivation of the ring by the CF₃ group can be advantageous, potentially preventing the polyhalogenation that often plagues unsubstituted thiophene.

  • Reagents : N-Bromosuccinimide (NBS) is a mild and selective brominating agent for heterocycles. For chlorination, N-Chlorosuccinimide (NCS) can be used.

  • Expected Product : The reaction is expected to yield the 5-halo-2-(trifluoromethyl)thiophene derivative exclusively.

  • Conditions : Typically performed in a non-polar solvent like tetrahydrofuran (THF) or carbon tetrachloride (CCl₄), often at room temperature or with gentle heating.[3][4]

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile handle for further functionalization. This reaction requires potent nitrating agents to overcome the deactivated ring.

  • Reagents : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is standard. For sensitive substrates, milder conditions like nitric acid in acetic anhydride are used, though this may still be insufficient.[5][6]

  • Expected Product : 5-Nitro-2-(trifluoromethyl)thiophene.

  • Conditions : Reactions typically require careful temperature control (e.g., 0-10 °C) to prevent runaway reactions and decomposition.[6]

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone C-C bond-forming reaction but is notoriously difficult on strongly deactivated aromatic rings.

  • Reagents : An acyl chloride (RCOCl) or anhydride ((RCO)₂O) with a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8]

  • Expected Product : 5-Acyl-2-(trifluoromethyl)thiophene.

  • Challenges : The reaction may fail or require forcing conditions (high temperatures, stoichiometric amounts of catalyst), which can lead to side reactions or decomposition. The Lewis acid can also coordinate to the thiophenic sulfur, further deactivating the ring.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group and is generally reserved for electron-rich aromatic and heteroaromatic compounds.[9][10] Its efficacy on this compound is questionable and would represent a challenging transformation.

  • Reagents : The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[11][12][13]

  • Expected Product : 5-Formyl-2-(trifluoromethyl)thiophene.

  • Conditions : The reaction often requires heating. Given the substrate's deactivation, high temperatures and extended reaction times would likely be necessary.

Summary of Expected Outcomes

The following table summarizes the anticipated products and relative reactivity for key electrophilic substitution reactions on this compound. Note that quantitative yields are not provided due to a lack of specific literature data.

Reaction TypeElectrophile (Reagent)Expected Major ProductRelative ReactivityKey Challenges
Bromination Br⁺ (from NBS)5-Bromo-2-(trifluoromethyl)thiopheneModerateAchieving sufficient reactivity without forcing conditions.
Nitration NO₂⁺ (from HNO₃/H₂SO₄)5-Nitro-2-(trifluoromethyl)thiopheneLow to ModerateRing deactivation requires strong acids and careful control.
Acylation RCO⁺ (from RCOCl/AlCl₃)5-Acyl-2-(trifluoromethyl)thiopheneVery LowSevere ring deactivation may inhibit the reaction entirely.
Formylation Vilsmeier Reagent5-Formyl-2-(trifluoromethyl)thiopheneVery LowThe Vilsmeier reagent is a weak electrophile, likely unreactive.

Methodologies and Experimental Protocols

The following protocols are representative examples for electrophilic substitution on deactivated heterocycles. They should be considered starting points and will likely require significant optimization for this compound.

General Experimental Workflow

A typical workflow for an electrophilic substitution reaction is outlined below.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep Dissolve substrate in appropriate solvent. Cool to target temperature. reaction Add electrophilic reagent (or catalyst + reagent) dropwise with stirring. prep->reaction monitor Monitor reaction progress (TLC, GC-MS, LC-MS) reaction->monitor quench Quench reaction (e.g., add ice-water, NaHCO₃) monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., MgSO₄, Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (Column chromatography, recrystallization, or distillation) concentrate->purify analyze Characterize pure product (NMR, MS, IR) purify->analyze

Caption: General experimental workflow for electrophilic aromatic substitution.
Representative Protocol: Bromination using NBS

This protocol is adapted from procedures for the bromination of deactivated thiophenes.[3]

  • Preparation : To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M), add N-Bromosuccinimide (1.05 eq) in one portion under a nitrogen atmosphere.

  • Reaction : Stir the mixture at room temperature for 12-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring : Monitor the consumption of the starting material by GC-MS or TLC analysis.

  • Workup : Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x volume).

  • Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-2-(trifluoromethyl)thiophene.

Representative Protocol: Vilsmeier-Haack Formylation

This protocol is a general procedure for the formylation of aromatic compounds and would require optimization.[11]

  • Reagent Preparation : In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (10 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction : Add this compound (1.0 eq) to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 6-12 hours.

  • Monitoring : Monitor the reaction progress by quenching an aliquot and analyzing via GC-MS.

  • Workup : Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral. Stir for 30 minutes.

  • Isolation : Dilute the mixture with water and extract with ethyl acetate (3x volume). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purification : Purify the crude aldehyde product by flash column chromatography.

Conclusion

The is a challenging but mechanistically predictable process. The strong electron-withdrawing CF₃ group deactivates the ring, necessitating more forcing conditions than those used for simple thiophenes. However, the powerful α-directing effect of the thiophene sulfur atom ensures that substitution occurs with high regioselectivity at the C5 position. While specific, optimized protocols for this substrate are not widely reported, established procedures for other deactivated aromatics provide a solid foundation for developing synthetic routes to novel 5-substituted-2-(trifluoromethyl)thiophene derivatives for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Stability of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)thiophene is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group can significantly modulate the physicochemical properties of the parent thiophene ring, including its metabolic and chemical stability.[1] This technical guide offers a comprehensive overview of the anticipated stability of this compound, its likely degradation pathways, and methodologies for its stability assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₃F₃S[2][3]
Molecular Weight152.14 g/mol [2][3]
AppearanceColorless to light yellow liquidInferred from supplier data
Boiling Point~108 °C at 760 mmHg[4]
Density~1.353 g/cm³[4]
Storage TemperatureRoom Temperature[5]

Stability Profile

While specific quantitative stability data such as decomposition temperature are unavailable[4], the stability of this compound can be inferred from the individual contributions of the thiophene ring and the trifluoromethyl group.

3.1 General Stability

The trifluoromethyl group is known to enhance the chemical and metabolic stability of organic molecules due to the high strength of the C-F bond.[1] The thiophene ring itself is an aromatic system, which confers a degree of stability. However, it is also known to be susceptible to certain degradation pathways. It is anticipated that this compound is generally stable under standard storage conditions (cool, dark, and under an inert atmosphere).

3.2 Thermal Stability

Specific thermal decomposition data for this compound is not available in the literature. For a related compound, 2-acetylthiophene, thermal decomposition is expected to yield a complex mixture of smaller molecules, including sulfur dioxide (SO₂), carbon monoxide (CO), and carbon dioxide (CO₂) in an oxidative atmosphere.[6] A similar decomposition profile can be anticipated for this compound at elevated temperatures.

3.3 Chemical Stability

The chemical stability of 2-(Trluoromethyl)thiophene is expected to be influenced by the electron-withdrawing nature of the -CF3 group. This can affect the electron density of the thiophene ring and its susceptibility to electrophilic and nucleophilic attack.

  • Acidic and Basic Conditions: Thiophene is generally stable to acids, though strong acids can cause polymerization.[7] The stability of 2-(Trluoromethyl)thiophene under acidic and basic conditions has not been experimentally determined.

  • Oxidative Stability: The thiophene ring is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide and then to a sulfone, particularly with strong oxidizing agents.[8] However, the aromatic nature of thiophene makes the sulfur atom resistant to oxidation compared to non-aromatic sulfides.[1] The electron-withdrawing -CF3 group is expected to decrease the electron density of the thiophene ring, potentially making it less susceptible to oxidation.

  • Photochemical Stability: Thiophene-containing compounds can be susceptible to photodegradation. Studies on 2-(trifluoromethyl)phenol have shown that it undergoes photochemical degradation, with the rate being pH-dependent.[9] It is plausible that this compound could also degrade upon exposure to light, potentially through ring-opening or polymerization pathways.

Potential Degradation Pathways

Based on the known reactivity of thiophene and its derivatives, several potential degradation pathways for 2-(Trluoromethyl)thiophene can be postulated.

4.1 Oxidation

Oxidation is a likely degradation pathway for the thiophene ring. This can occur at the sulfur atom to form a thiophene-S-oxide, which is an unstable intermediate that can undergo further reactions such as dimerization.[8] Further oxidation can lead to the more stable thiophene-S,S-dioxide.

Oxidation_Pathway This compound This compound Thiophene-S-oxide intermediate Thiophene-S-oxide intermediate This compound->Thiophene-S-oxide intermediate [O] Dimerization/Rearrangement Products Dimerization/Rearrangement Products Thiophene-S-oxide intermediate->Dimerization/Rearrangement Products Further reactions Thiophene-S,S-dioxide Thiophene-S,S-dioxide Thiophene-S-oxide intermediate->Thiophene-S,S-dioxide [O]

Figure 1: Potential Oxidation Pathway of this compound.

4.2 Photodegradation

Exposure to UV or visible light could lead to the degradation of this compound. The specific photoproducts are unknown, but could involve ring cleavage or polymerization.

4.3 Polymerization

Under certain conditions, such as in the presence of strong acids or via electrochemical methods, thiophenes can undergo polymerization.[10][11] This would lead to the formation of poly(this compound).

Experimental Protocols for Stability Assessment

While specific validated stability-indicating methods for this compound are not available, the following experimental approaches, based on general practices for thiophene derivatives, can be adapted for a comprehensive stability assessment.[12]

5.1 Forced Degradation Studies

A systematic approach to evaluating the stability of this compound should involve subjecting the compound to forced degradation conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Figure 2: General Workflow for Forced Degradation Studies.

Table 2: Suggested Conditions for Forced Degradation Studies

Stress ConditionSuggested Protocol
Acid Hydrolysis 1 N HCl at 60-80°C for a specified duration.
Base Hydrolysis 0.1 N NaOH at room temperature or slightly elevated temperature.
Oxidative Degradation 3-30% H₂O₂ at room temperature.
Thermal Degradation Dry heat at a temperature below the boiling point (e.g., 80-100°C).
Photolytic Degradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

5.2 Analytical Methods

A combination of chromatographic and spectroscopic techniques would be necessary to separate and identify potential degradation products.[8][13]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary tool for quantifying the parent compound and detecting degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of any degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile degradation products.

  • Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): To identify gaseous products evolved during thermal decomposition.[6]

5.3 Sample Preparation for Analysis

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions for calibration curves and stability samples by diluting the stock solution with the mobile phase or an appropriate solvent.

Conclusion

While specific quantitative stability data for this compound is currently lacking, a qualitative assessment based on the known properties of the thiophene ring and the stabilizing effect of the trifluoromethyl group can be made. It is expected to be a relatively stable compound under controlled storage conditions. However, it is likely susceptible to degradation under harsh conditions such as high temperatures, strong oxidizing agents, and prolonged exposure to light. The provided experimental framework offers a starting point for researchers to conduct formal stability studies to elucidate its degradation profile and establish appropriate handling and storage procedures.

References

An In-depth Technical Guide to the Molecular Structure of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-(Trifluoromethyl)thiophene, a key building block in medicinal chemistry and materials science. The unique electronic properties imparted by the trifluoromethyl group make this compound a valuable synthon for the development of novel pharmaceuticals and functional materials. This document summarizes its structural identifiers, physicochemical properties, and available spectroscopic data, and outlines a common synthetic route.

Molecular Identity and Physicochemical Properties

This compound is a substituted five-membered aromatic heterocycle. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Molecular Formula C₅H₃F₃S[PubChem][1]
Molecular Weight 152.14 g/mol [PubChem][1]
CAS Number 86093-76-7[PubChem][1]
SMILES String C1=CSC(=C1)C(F)(F)F[PubChem][1]
InChI Key FKGYFHXXFBKLNH-UHFFFAOYSA-N[PubChem][1]
Boiling Point 107.9 ± 35.0 °C at 760 mmHg[ChemSrc][2]
Density 1.4 ± 0.1 g/cm³[ChemSrc][2]
Flash Point 19.1 ± 25.9 °C[ChemSrc][2]

Table 1: Molecular Identifiers and Physicochemical Properties of this compound.

Molecular Geometry

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be utilized to predict the optimized geometry of the molecule. These calculations would reveal the planarity of the thiophene ring and the orientation of the trifluoromethyl group relative to the ring. For researchers requiring precise geometric parameters, performing such calculations is a recommended approach.

Synthesis

The synthesis of this compound can be achieved through various methods, with a common approach involving the trifluoromethylation of a suitable thiophene precursor. One established method is the copper-catalyzed trifluoromethylation of an organometallic thiophene derivative.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of 2-Thienylmagnesium Bromide

This protocol is based on established methodologies for the trifluoromethylation of Grignard reagents.[3]

Materials:

  • 2-Bromothiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • A suitable trifluoromethylating agent (e.g., Togni's reagent, Umemoto's reagent)

  • Copper(I) catalyst (e.g., CuI, CuBr)

  • Anhydrous reaction vessel and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of 2-Thienylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 2-bromothiophene in anhydrous THF and add it to the dropping funnel.

    • Slowly add the 2-bromothiophene solution to the magnesium turnings with stirring. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.

    • Once the reaction has started, maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting grey-black solution is 2-thienylmagnesium bromide.

  • Trifluoromethylation Reaction:

    • In a separate flame-dried reaction vessel under an inert atmosphere, dissolve the trifluoromethylating agent and the copper(I) catalyst in anhydrous THF.

    • Cool the solution to the appropriate temperature (typically 0 °C or below, depending on the specific trifluoromethylating agent).

    • Slowly add the freshly prepared 2-thienylmagnesium bromide solution to the cooled solution of the trifluoromethylating agent and catalyst with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation to afford pure this compound.

Logical Workflow for the Synthesis of this compound:

G cluster_0 Preparation of Grignard Reagent cluster_1 Trifluoromethylation Reaction cluster_2 Work-up and Purification 2-Bromothiophene 2-Bromothiophene Grignard Formation Grignard Formation 2-Bromothiophene->Grignard Formation Mg Mg Mg->Grignard Formation Anhydrous THF Anhydrous THF Anhydrous THF->Grignard Formation Solvent 2-Thienylmagnesium Bromide 2-Thienylmagnesium Bromide Trifluoromethylation Trifluoromethylation 2-Thienylmagnesium Bromide->Trifluoromethylation Grignard Formation->2-Thienylmagnesium Bromide Trifluoromethylating Agent Trifluoromethylating Agent Trifluoromethylating Agent->Trifluoromethylation Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Trifluoromethylation Crude Product Crude Product Trifluoromethylation->Crude Product Quenching Quenching Crude Product->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the thiophene ring. The signals will exhibit characteristic coupling patterns (doublet of doublets) due to spin-spin coupling between adjacent protons. The proton at the C5 position, being adjacent to the sulfur atom and coupled to the C4 proton, will likely appear at a distinct chemical shift. The protons at C3 and C4 will also show characteristic couplings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the four carbons of the thiophene ring and the carbon of the trifluoromethyl group. The carbon attached to the trifluoromethyl group (C2) will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other ring carbons will be influenced by the electron-withdrawing nature of the trifluoromethyl group.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber Range (cm⁻¹)Assignment
3120 - 3050C-H stretching vibrations of the thiophene ring
1550 - 1400C=C stretching vibrations of the thiophene ring
1350 - 1100C-F stretching vibrations of the CF₃ group
850 - 700C-H out-of-plane bending vibrations
~700C-S stretching vibration

Table 2: Expected Infrared Absorption Bands for this compound.

Applications in Drug Development and Research

The introduction of a trifluoromethyl group into a thiophene ring can significantly modulate the physicochemical and biological properties of a molecule. The high electronegativity and lipophilicity of the CF₃ group can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability. These properties make this compound a valuable building block in the design and synthesis of novel drug candidates across various therapeutic areas. Thiophene derivatives, in general, are known to exhibit a wide range of pharmacological activities.[5] The incorporation of the trifluoromethyl moiety can further enhance these activities or introduce new ones.

Conclusion

This compound is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. While a complete experimental structural characterization is not yet publicly available, this guide provides a comprehensive summary of its known properties and a practical synthetic approach. Further research, particularly experimental determination of its precise molecular geometry, would be highly beneficial for the scientific community. The spectroscopic data, when acquired, will serve as a crucial reference for researchers working with this versatile building block.

References

The Advent of Trifluoromethylated Thiophenes: A Technical Guide to Their Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of trifluoromethylated thiophenes, a class of compounds that has garnered significant attention in medicinal chemistry and materials science. The introduction of the trifluoromethyl (CF₃) group onto the thiophene scaffold profoundly alters its physicochemical properties, leading to enhanced metabolic stability, increased lipophilicity, and improved biological activity. This guide provides a comprehensive overview of the key synthetic milestones, detailed experimental protocols for seminal reactions, and a summary of the diverse applications of these valuable molecules.

From a Chemical Curiosity to a Privileged Scaffold: A Historical Perspective

The journey of trifluoromethylated thiophenes begins with the discovery of thiophene itself in 1882 by Viktor Meyer, who identified it as a contaminant in benzene. However, the deliberate introduction of the electron-withdrawing trifluoromethyl group onto the thiophene ring came much later, driven by the growing recognition of the unique properties that fluorine imparts to organic molecules.

Early efforts to synthesize fluorinated organic compounds were often hampered by the lack of safe and efficient fluorinating agents. The development of milder and more selective reagents paved the way for the synthesis of a wide array of fluorinated heterocycles, including trifluoromethylated thiophenes. These compounds have since become privileged structures in drug discovery, with applications in the development of anti-inflammatory agents, anticancer therapies, and treatments for neurological disorders.

Key Synthetic Strategies for Trifluoromethylated Thiophenes

The synthesis of trifluoromethylated thiophenes can be broadly categorized into two main approaches: the functionalization of a pre-existing thiophene ring and the construction of the thiophene ring with the trifluoromethyl group already in place (heterocyclization).

Functionalization of the Thiophene Ring

Direct trifluoromethylation of the thiophene ring has been achieved using various methods, including:

  • Electrophilic Trifluoromethylation: This approach utilizes reagents that act as a source of an electrophilic "CF₃⁺" equivalent. Prominent examples of such reagents include S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) and hypervalent iodine-CF₃ compounds (Togni's reagents). The regioselectivity of these reactions is influenced by the electronic properties of the thiophene ring and any existing substituents.[1]

  • Nucleophilic Trifluoromethylation: This method involves the reaction of a thiophene derivative bearing a suitable leaving group (e.g., a halogen) with a nucleophilic source of the trifluoromethyl group. The Ruppert-Prakash reagent (TMSCF₃) is a commonly employed nucleophilic trifluoromethylating agent.[1]

  • Radical Trifluoromethylation: The generation of trifluoromethyl radicals (•CF₃) allows for their addition to the thiophene ring. The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is a well-known precursor for generating trifluoromethyl radicals.[1]

Heterocyclization and Cycloaddition Reactions

An alternative strategy involves the construction of the trifluoromethylated thiophene ring from acyclic precursors. This approach offers a high degree of control over the substitution pattern of the final product. Various cyclization strategies have been developed, often utilizing functionalized alkynes as key building blocks.

Experimental Protocols for Key Syntheses

To provide a practical resource for researchers, this section details the experimental protocols for the synthesis of key trifluoromethylated thiophene derivatives.

Synthesis of (E)-1,1,1-Trifluoro-3-methyl-4-(thiophene-2-yl)but-3-en-2-one

This procedure is adapted from a literature method and describes the synthesis of a trifluoromethylated enone derived from thiophene-2-carbaldehyde.[2]

  • Materials: Thiophene-2-carbaldehyde, appropriate reagents and solvents as per the cited literature.

  • Procedure: The trifluoromethylenone is synthesized according to the literature procedure.[2] The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent.

  • Yield: 91%[2]

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.90 (s, 1H), 7.71 (d, J = 5.1 Hz, 1H), 7.48 (d, J = 3.7 Hz, 1H), 7.22 (dd, J = 5.1, 3.7 Hz, 1H), 2.25 (s, 3H).[2]

    • ¹⁹F NMR (377 MHz, CDCl₃): δ -68.64.[2]

    • ¹³C{¹H} NMR (100 MHz, CDCl₃): δ 181.4 (q, JCF = 33.1 Hz), 138.4, 138.2 (q, JCF = 3.7 Hz), 135.2, 132.8, 128.0, 126.8, 117.0 (q, JCF = 291.8 Hz), 13.3.[2]

    • HRMS (ESI): m/z [M + H]⁺ calcd for C₉H₈F₃OS 221.0242, found 221.0243.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for representative trifluoromethylated thiophenes, including their physical properties and biological activities.

Table 1: Physical Properties of Selected Trifluoromethylated Thiophenes

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(Trifluoromethyl)thiophene86093-76-7C₅H₃F₃S152.14
3-(Trifluoromethyl)thiophene86093-77-8C₅H₃F₃S152.14

Table 2: Biological Activity of Selected Trifluoromethylated Thiophene Derivatives

CompoundBiological TargetActivity (IC₅₀/ED₅₀)Reference
Thiophene-Celecoxib Hybrid 4COX-2SI = 1.96-19.77[3]
Thiophene-Celecoxib Hybrid 6aCOX-2ED₅₀ = 0.033 mmol/kg[4]
Thiophene-Celecoxib Hybrid 9aCOX-2SI = 1.96-19.77[3]
Trifluoromethyl Thioxanthone 1HeLa cellsIC₅₀ = 87.8 nM[5][6]
Trifluoromethyl Thioxanthone 2Antioxidant/α-amylaseIC₅₀ = 1.67 ± 0.5 / 60.2 ± 0.8 µM[5][6]
Trifluoromethyl Thioxanthone 3 & 4COX-2IC₅₀ = 6.5 to 27.4 nM[5][6]

Signaling Pathways and Experimental Workflows

The biological activity of many trifluoromethylated thiophenes stems from their interaction with specific signaling pathways. For instance, a number of these compounds have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

COX-2 Inhibition Pathway

The diagram below illustrates the mechanism of action of trifluoromethylated thiophene-based COX-2 inhibitors.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediation TFMT_Inhibitor Trifluoromethylated Thiophene Inhibitor TFMT_Inhibitor->COX2 Inhibition

Mechanism of COX-2 Inhibition by Trifluoromethylated Thiophenes.
Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical experimental workflow for the synthesis and purification of a trifluoromethylated thiophene derivative.

Synthesis_Workflow Start Starting Materials: Thiophene Derivative & Trifluoromethylating Agent Reaction Reaction Setup: - Inert Atmosphere - Solvent - Temperature Control Start->Reaction Monitoring Reaction Monitoring: - TLC - GC-MS - NMR Reaction->Monitoring Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: - NMR (1H, 13C, 19F) - IR - Mass Spectrometry Purification->Characterization Final_Product Pure Trifluoromethylated Thiophene Characterization->Final_Product

General workflow for the synthesis and purification of a trifluoromethylated thiophene.

Conclusion

The discovery and development of trifluoromethylated thiophenes represent a significant advancement in the fields of medicinal chemistry and materials science. The unique properties conferred by the trifluoromethyl group have enabled the creation of novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The synthetic methodologies outlined in this guide provide a foundation for the continued exploration of this important class of molecules, with the potential for the discovery of new therapeutics and advanced materials.

References

Quantum Chemical Blueprint: A Technical Guide to 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized in the development of pharmaceuticals and organic electronic materials. The introduction of a trifluoromethyl (-CF3) group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making 2-(trifluoromethyl)thiophene a promising scaffold for drug design and a subject of interest for theoretical investigation. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to elucidate the molecular properties that govern the behavior of such compounds. This guide outlines the necessary steps to perform a comprehensive computational and experimental characterization of this compound.

Quantum Chemical Calculations

The core of this technical guide is the application of quantum chemical calculations to predict the properties of this compound. Density Functional Theory (DFT) is the most common and effective method for such investigations.

Computational Methodology

All calculations should be performed using a reputable quantum chemistry software package like Gaussian, ORCA, or Spartan. A typical and reliable level of theory for this type of molecule is the B3LYP functional combined with a high-level basis set such as 6-311++G(d,p). This combination provides a good balance between accuracy and computational cost for predicting geometries, vibrational frequencies, and electronic properties.

Experimental Protocol: DFT Calculation

  • Input Structure Generation: The initial molecular structure of this compound can be built using a molecular modeling program.

  • Geometry Optimization: The structure is then optimized to find the lowest energy conformation. This is a crucial step to ensure all subsequent calculations are performed on the most stable structure. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that a true minimum on the potential energy surface has been located.

  • Frequency Calculations: Following optimization, vibrational frequencies are calculated to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

  • Spectroscopic Predictions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption (UV-Vis) spectrum. The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate theoretical NMR chemical shifts.

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables to facilitate analysis and comparison with experimental results.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC2-C3Data not available
C3-C4Data not available
C4-C5Data not available
C5-S1Data not available
S1-C2Data not available
C2-C6Data not available
C6-F7Data not available
C6-F8Data not available
C6-F9Data not available
Bond AngleC5-S1-C2Data not available
S1-C2-C3Data not available
C2-C3-C4Data not available
C3-C4-C5Data not available
C4-C5-S1Data not available
S1-C2-C6Data not available
F7-C6-F8Data not available
Dihedral AngleC5-S1-C2-C3Data not available

Table 2: Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
e.g., C-H stretchData not availableData not availableData not availableData not available
e.g., C-S stretchData not availableData not availableData not availableData not available
e.g., CF3 stretchData not availableData not availableData not availableData not available

Table 3: Calculated Electronic Properties for this compound

PropertyValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
HOMO-LUMO Gap (eV)Data not available
Dipole Moment (Debye)Data not available
Ionization Potential (eV)Data not available
Electron Affinity (eV)Data not available

Synthesis and Spectroscopic Characterization

Experimental data is essential for validating the results of quantum chemical calculations. A plausible synthetic route and the necessary spectroscopic characterization methods are outlined below.

Synthesis

A common method for the synthesis of this compound involves the reaction of 2-iodothiophene with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), in the presence of a suitable catalyst.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-iodothiophene in an appropriate solvent (e.g., THF), add the trifluoromethylating agent and a catalyst (e.g., a palladium complex).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized using various spectroscopic techniques to confirm its structure and to provide experimental data for comparison with the theoretical calculations.

Experimental Protocols:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

  • FT-IR Spectroscopy: The infrared spectrum should be recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be analyzed as a thin film or in a KBr pellet.

  • Raman Spectroscopy: The Raman spectrum should be recorded using a Raman spectrometer with a suitable laser excitation wavelength.

  • UV-Vis Spectroscopy: The electronic absorption spectrum should be recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or cyclohexane) to observe the π-π* transitions.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound.

Visualization of Workflows and Structures

Visual representations are crucial for understanding the relationships between different stages of the research and the molecular structure itself.

Computational_Workflow cluster_start Initial Steps cluster_comp Computational Chemistry cluster_exp Experimental Chemistry cluster_analysis Data Analysis and Conclusion Start Define Research Question Lit_Search Literature Search Start->Lit_Search Build_Mol Build Molecular Structure Lit_Search->Build_Mol Synthesis Synthesis of This compound Lit_Search->Synthesis Optimize Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Build_Mol->Optimize Freq_Calc Frequency Calculation Optimize->Freq_Calc Elec_Prop Electronic Property Calculation Optimize->Elec_Prop Spec_Pred Spectra Prediction (TD-DFT, GIAO) Elec_Prop->Spec_Pred Compare Compare Theoretical and Experimental Data Spec_Pred->Compare Purification Purification Synthesis->Purification Characterization Spectroscopic Characterization (NMR, FT-IR, Raman, UV-Vis, MS) Purification->Characterization Characterization->Compare Analyze Analyze Structure-Property Relationships Compare->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Computational and Experimental Workflow

This compound Structure

Conclusion

This technical guide provides a robust framework for the comprehensive quantum chemical and experimental investigation of this compound. By following the outlined computational and experimental protocols, researchers can generate the necessary data to understand its molecular structure, vibrational and electronic properties, and reactivity. The presented tables offer a clear structure for organizing and reporting these findings. The provided visualizations of the workflow and molecular structure serve to contextualize the research process and the molecule of interest. This document is intended to be a valuable resource for scientists in academia and industry who are interested in the theoretical and practical aspects of studying novel thiophene derivatives for applications in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(trifluoromethyl)thiophene derivatives in Suzuki-Miyaura cross-coupling reactions. This class of reaction is a powerful tool for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon bonds between aromatic rings.

The presence of a trifluoromethyl group on the thiophene ring significantly influences its electronic properties, making it a valuable building block for creating novel compounds with potential biological activity. The strong electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the thiophene core in Suzuki coupling reactions. These notes will address these considerations and provide robust protocols to achieve successful couplings.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate. It is a versatile and widely used method for the synthesis of biaryls, vinylarenes, and polyenes. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Reactivity of this compound Derivatives

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. When attached to the thiophene ring, it decreases the electron density of the ring system. This has important implications for the Suzuki coupling reaction:

  • Activation of the C-X Bond: In the case of 2-halo-5-(trifluoromethyl)thiophenes, the electron-withdrawing -CF₃ group can facilitate the oxidative addition step by making the carbon-halogen bond more susceptible to cleavage by the palladium catalyst.

  • Reactivity of Boronic Acids/Esters: For this compound boronic acids or esters, the electron-deficient nature of the thiophene ring can influence the rate of transmetalation.

Typical Reaction Components and Conditions

Successful Suzuki coupling of this compound derivatives relies on the careful selection of catalysts, bases, solvents, and reaction conditions.

Table 1: Summary of Typical Reaction Components for Suzuki Coupling of Thiophene Derivatives

ComponentExamplesRole in Reaction
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), PdCl₂(dppf), Pd₂(dba)₃ with phosphine ligandsCatalyzes the cross-coupling reaction. The choice of ligand can significantly impact reaction efficiency.
Base K₃PO₄ (Potassium phosphate), Na₂CO₃ (Sodium carbonate), Cs₂CO₃ (Cesium carbonate), K₂CO₃ (Potassium carbonate)Activates the boronic acid/ester for transmetalation. The strength and solubility of the base are crucial.
Solvent 1,4-Dioxane/Water, Toluene/Water, Dimethylformamide (DMF), Tetrahydrofuran (THF)Solubilizes the reactants and catalyst. A mixture of an organic solvent and water is often used to facilitate the dissolution of all components.
Organoboron Reagent Arylboronic acids, Arylboronic acid pinacol estersProvides the aryl group to be coupled to the thiophene ring. Pinacol esters can offer improved stability over free boronic acids.
Organohalide 2-Bromo-5-(trifluoromethyl)thiophene, 2-Chloro-5-(trifluoromethyl)thiopheneThe electrophilic partner in the coupling reaction. Bromides are generally more reactive than chlorides.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki Coupling of a 2-Bromo-5-(trifluoromethyl)thiophene Derivative with an Arylboronic Acid

This protocol is based on the successful coupling of substituted bromothiophenes with various arylboronic acids.

Materials:

  • 2-Bromo-5-(trifluoromethyl)thiophene derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the 2-bromo-5-(trifluoromethyl)thiophene derivative, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of a this compound Boronic Acid Derivative with an Aryl Halide

This protocol outlines the coupling of a thiophene boronic acid with an aryl halide.

Materials:

  • This compound boronic acid or its pinacol ester (1.1 - 1.5 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • PdCl₂(dppf) (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)

  • Na₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv)

  • Toluene or 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk flask, dissolve the aryl halide and the this compound boronic acid derivative in the organic solvent.

  • Add an aqueous solution of the base (e.g., 2M Na₂CO₃).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for Suzuki coupling reactions involving thiophene derivatives with electron-withdrawing groups, providing an indication of expected yields.

Table 2: Representative Yields for Suzuki Coupling of Substituted Thiophenes

Thiophene SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide3,5-Bis(trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane--48[1]
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901276[2]
2-Bromo-5-(bromomethyl)thiophene3-Chloro-4-fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Good[2]
2-Acetyl-5-bromothiophenePhenylboronic acidPd(II)-precatalystKOHWater--92[3]

Note: Yields are highly substrate-dependent and the conditions provided are a starting point for optimization.

Visualizing the Workflow and Logic

Experimental Workflow

The following diagram illustrates the general experimental workflow for a Suzuki coupling reaction.

G General Suzuki Coupling Workflow Reactants 1. Combine Reactants (Thiophene derivative, Boronic acid, Base) Inert 2. Establish Inert Atmosphere (Nitrogen or Argon) Reactants->Inert Catalyst 3. Add Palladium Catalyst Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Reaction 5. Heat and Stir Solvent->Reaction Monitoring 6. Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup 7. Aqueous Workup & Extraction Monitoring->Workup Purification 8. Purify Product (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a Suzuki coupling reaction.

Logical Relationship of Reaction Components

This diagram shows the logical relationship and roles of the key components in a Suzuki coupling reaction.

G Key Components in Suzuki Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Thiophene This compound (Organohalide or Organoboron) Product Coupled Product Thiophene->Product couples with BoronicAcid Organoboron Reagent (e.g., Arylboronic Acid) BoronicAcid->Product couples with Catalyst Palladium Catalyst Catalyst->Product catalyzes Base Base Base->BoronicAcid activates Solvent Solvent Solvent->Thiophene dissolves Solvent->BoronicAcid dissolves Solvent->Catalyst dissolves

Caption: Logical relationship of components in a Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-(trifluoromethyl)thiophene derivatives. The trifluoromethyl group imparts unique electronic properties and metabolic stability to organic molecules, making trifluoromethylated heterocycles, such as this compound, highly valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. These protocols for Suzuki-Miyaura, Buchwald-Hartwig, Stille, Negishi, and Sonogashira couplings offer a robust starting point for the synthesis of a diverse range of substituted thiophenes.

Key Cross-Coupling Reactions: Data and Protocols

This section details the experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Stille, Negishi, and Sonogashira reactions with 2-halothiophenes bearing a trifluoromethyl group. Quantitative data for representative examples are summarized in the tables to facilitate comparison and selection of the appropriate coupling strategy.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is tolerant of a wide variety of functional groups and often proceeds with high yields.

General Reaction Scheme:

Thiophene 2-Bromo-5-(trifluoromethyl)thiophene Product 2-Aryl-5-(trifluoromethyl)thiophene Thiophene->Product BoronicAcid Arylboronic Acid BoronicAcid->Product PdCatalyst Pd(PPh₃)₄ PdCatalyst->Product Catalyst Base K₃PO₄ Base->Product Base Solvent 1,4-Dioxane/H₂O Solvent->Product Solvent, 90°C Thiophene 2-Bromo-5-(trifluoromethyl)thiophene Product 2-Amino-5-(trifluoromethyl)thiophene Thiophene->Product Amine Amine (e.g., Morpholine) Amine->Product PdCatalyst Pd₂(dba)₃ PdCatalyst->Product Catalyst Ligand BINAP Ligand->Product Ligand Base NaOtBu Base->Product Base Solvent Toluene Solvent->Product Solvent, 100-110°C Thiophene 2-Bromo-5-(trifluoromethyl)thiophene Product 2-Aryl-5-(trifluoromethyl)thiophene Thiophene->Product Stannane Organostannane (e.g., Tributyl(phenyl)stannane) Stannane->Product PdCatalyst Pd(PPh₃)₄ PdCatalyst->Product Catalyst Solvent Toluene Solvent->Product Solvent, Reflux Thiophene 2-Bromo-5-(trifluoromethyl)thiophene Product 2-Aryl-5-(trifluoromethyl)thiophene Thiophene->Product Organozinc Organozinc Reagent (e.g., Phenylzinc chloride) Organozinc->Product PdCatalyst Pd₂(dba)₃ PdCatalyst->Product Catalyst Ligand SPhos Ligand->Product Ligand Solvent THF Solvent->Product Solvent, 60°C Thiophene 2-Iodo-5-(trifluoromethyl)thiophene Product 2-Alkynyl-5-(trifluoromethyl)thiophene Thiophene->Product Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Product PdCatalyst PdCl₂(PPh₃)₂ PdCatalyst->Product Pd Catalyst CuCatalyst CuI CuCatalyst->Product Cu Catalyst Base Et₃N Base->Product Base Solvent THF Solvent->Product Solvent, 50-70°C

References

Application Notes and Protocols: 2-(Trifluoromethyl)thiophene as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)thiophene has emerged as a valuable heterocyclic building block in medicinal chemistry. The incorporation of the trifluoromethyl (CF₃) group onto the thiophene scaffold imparts unique physicochemical properties to molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The thiophene ring itself is a privileged structure in drug discovery, known for its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles.[1] This combination makes this compound an attractive starting material for the synthesis of a diverse range of biologically active compounds, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.

Applications in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The thieno[2,3-d]pyrimidine scaffold, readily accessible from thiophene derivatives, has been identified as a key pharmacophore in the design of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Several approved anti-cancer drugs target EGFR. Research has shown that thieno[2,3-d]pyrimidine derivatives can act as potent EGFR inhibitors. The synthesis of these inhibitors often involves the initial functionalization of a thiophene building block, followed by the construction of the fused pyrimidine ring.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling pathway is involved in inflammatory responses and cellular stress. Inhibitors of p38 MAPK are being investigated as potential treatments for a range of inflammatory conditions. Substituted thiophenes have been identified as core structures in the development of p38 MAPK inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.[2][3][4][5]

Data Presentation: Biological Activity of Thiophene-Based Inhibitors

The following tables summarize the in vitro biological activity of representative kinase inhibitors synthesized from thiophene-based scaffolds.

Table 1: EGFR Inhibitory Activity of 5-(Trifluoromethyl)pyrimidine Derivatives Containing a Thiophene Moiety

Compound IDTarget CellsIC₅₀ (μM)Target KinaseIC₅₀ (μM)
9u A5490.35EGFR0.091
MCF-73.24
PC-35.12

Data extracted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[1]

Table 2: p38α MAPK Inhibitory Activity of Substituted Thiophenes

Compound IDTarget KinaseKᵢ (μM)
4-(2-(4-fluorophenyl)thiophen-3-yl)pyridineActive p38α MAPK0.6

Data from a study on tetra-substituted thiophenes as p38α MAPK inhibitors.[3][4]

Experimental Protocols

The following protocols describe key synthetic transformations for the functionalization of this compound, which are crucial steps in the synthesis of the target kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(trifluoromethyl)thiophene

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the thiophene ring.

Materials:

  • 2-Bromo-5-(trifluoromethyl)thiophene

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane

  • Water (4:1 dioxane/water mixture)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction flask, add 2-bromo-5-(trifluoromethyl)thiophene (1 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).

  • Purge the flask with nitrogen gas for 10-15 minutes.

  • Add palladium(II) acetate (0.5 mol%) to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-(trifluoromethyl)thiophene.

Protocol 2: Sonogashira Coupling of 2-Bromo-5-(trifluoromethyl)thiophene

This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling to introduce an alkynyl substituent at the 5-position of the thiophene ring.

Materials:

  • 2-Bromo-5-(trifluoromethyl)thiophene

  • Terminal alkyne (1.1 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.025 equivalents)

  • Diisopropylamine (7.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 2-bromo-5-(trifluoromethyl)thiophene (1 equivalent) in anhydrous THF under a nitrogen atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.025 equivalents).

  • Add diisopropylamine (7.0 equivalents) followed by the terminal alkyne (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 3 hours, or until the starting material is consumed as monitored by TLC.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-alkynyl-5-(trifluoromethyl)thiophene product.[6]

Visualizations

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor Thiophene-based EGFR Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition.

p38 MAPK Signaling Pathway and Inhibition

p38_MAPK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (UV, Osmotic Shock) MKK3_6 MKK3/6 Stress->MKK3_6 Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MKK3_6 Inhibitor Thiophene-based p38 Inhibitor p38 p38 MAPK Inhibitor->p38 MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression

Caption: p38 MAPK signaling pathway and its inhibition.

References

Application Notes and Protocols: 2-(Trifluoromethyl)thiophene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Trifluoromethyl)thiophene scaffold is a privileged structural motif in medicinal chemistry, imparting unique physicochemical properties to molecules that can enhance their therapeutic potential. The trifluoromethyl group, a potent electron-withdrawing moiety, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes on the diverse therapeutic applications of this compound derivatives, supported by quantitative data, experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Applications

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of selected this compound derivatives.

Compound IDTarget/AssayCell Line/EnzymeIC50
1 CytotoxicityHeLa87.8 nM[1]
2 VEGFR-2 Inhibition-0.075 µM
2 AKT Inhibition-4.60 µM
3 PI3Kα Inhibition-< 1 nM
3 mTOR Inhibition-> 7000-fold selectivity vs. PI3Kα[2]
Signaling Pathway: PI3K/Akt/mTOR

A critical signaling network often dysregulated in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[3][4] Several this compound derivatives have been developed as potent inhibitors of key kinases within this pathway.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 2-(CF3)Thiophene Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of test compound Treatment 3. Treat cells with compound Incubation 4. Incubate for 24-72 hours Treatment->Incubation Add_MTT 5. Add MTT solution Incubation->Add_MTT Formazan_Incubation 6. Incubate for 2-4 hours Add_MTT->Formazan_Incubation Solubilize 7. Add solubilization solution (DMSO) Formazan_Incubation->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

This protocol describes a method to measure the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • Purified kinase (e.g., PI3Kα, Akt)

  • Kinase substrate

  • ATP

  • This compound derivative

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, kinase substrate, and the test compound in the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.

Anti-inflammatory Applications

Chronic inflammation is a key driver of numerous diseases. This compound derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of selected trifluoromethyl-containing thiophene derivatives against COX-1 and COX-2.

Compound IDTargetIC50
4 COX-110.1 ± 1.3 nM[1]
4 COX-26.5 ± 0.77 µM[5]
1 COX-227.1 ± 0.6 nM[1]
3 COX-225.9 ± 0.45 nM[1]
Signaling Pathway: NF-κB in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of upstream signaling components that lead to NF-κB activation is a key strategy for developing anti-inflammatory drugs.

NFkB_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Initiates Inhibitor 2-(CF3)Thiophene Derivative Inhibitor->IKK Inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocol

This protocol details a method for screening this compound derivatives for their ability to inhibit COX-1 and COX-2.

Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection & Analysis Reagent_Prep 1. Prepare assay buffer, probe, and cofactor Compound_Prep 2. Prepare serial dilutions of test compound Add_Enzyme 3. Add COX-1 or COX-2 enzyme Add_Inhibitor 4. Add test compound Add_Enzyme->Add_Inhibitor Pre_incubation 5. Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate 6. Initiate reaction with arachidonic acid Pre_incubation->Add_Substrate Read_Fluorescence 7. Measure fluorescence kinetically Add_Substrate->Read_Fluorescence Calculate_IC50 8. Calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: Workflow for the COX inhibition assay.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • COX assay buffer

  • Fluorometric probe

  • Cofactor solution

  • Arachidonic acid (substrate)

  • This compound derivative

  • 96-well black opaque plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in the assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add the assay buffer, cofactor, and fluorometric probe.

  • Enzyme and Inhibitor Addition: Add the COX enzyme (either COX-1 or COX-2) to the wells, followed by the diluted test compound or vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Neuroprotective Applications

While specific data for this compound derivatives in neuroprotection is emerging, the broader class of thiophene derivatives has shown potential in this area. The following provides a general framework for evaluating the neuroprotective effects of these compounds.

Experimental Protocol

This protocol describes a method to assess the ability of this compound derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

  • This compound derivative

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivative for a period of 1-24 hours.

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H2O2) to the wells and incubate for a time known to induce significant cell death (e.g., 24 hours). Include a control group without the stressor.

  • Cell Viability Assessment: Measure cell viability using a standard assay such as the MTT assay (as described previously) or a luminescence-based assay.

  • Data Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the control group subjected to oxidative stress. Determine the EC50 (half-maximal effective concentration) for neuroprotection.

Conclusion

This compound derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their unique electronic properties contribute to enhanced biological activity across various therapeutic areas, including oncology, inflammation, and potentially neurodegenerative diseases. The protocols and data presented herein provide a foundational guide for researchers to explore and advance the development of novel therapeutics based on this valuable scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly unveil new opportunities for drug discovery.

References

Synthesis of Bioactive Molecules from 2-(Trifluoromethyl)thiophene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules derived from the versatile building block, 2-(trifluoromethyl)thiophene. The incorporation of the trifluoromethyl group into thiophene-based scaffolds is a key strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1]

Introduction

Thiophene and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, is a valuable substituent for modulating the physicochemical and pharmacokinetic profiles of bioactive molecules. The combination of these two moieties in this compound creates a versatile starting material for the synthesis of novel therapeutic agents.

This document will focus on the synthesis and biological activity of a promising class of compounds: 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides, which have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases.[2]

Key Synthetic Strategy: Suzuki-Miyaura Coupling

A robust and widely used method for constructing the core scaffold of these bioactive molecules is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a thiophene derivative and a pyrazole derivative.

General Workflow for the Synthesis of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

The overall synthetic strategy involves the preparation of a functionalized thiophene intermediate and a pyrazole-boronic acid derivative, followed by their coupling and subsequent amidation.

Synthesis_Workflow Start This compound (Starting Material) Thiophene_Intermediate Functionalized Thiophene Intermediate (e.g., 5-Bromothiophene-2-carboxamide) Start->Thiophene_Intermediate Functionalization Coupling Suzuki-Miyaura Coupling Thiophene_Intermediate->Coupling Pyrazole_Synthesis Synthesis of Pyrazole Intermediate Pyrazole_Boronic_Acid Pyrazole Boronic Acid Derivative Pyrazole_Synthesis->Pyrazole_Boronic_Acid Pyrazole_Boronic_Acid->Coupling Coupled_Product Coupled Thiophene-Pyrazole Intermediate Coupling->Coupled_Product Amidation Amidation Coupled_Product->Amidation Final_Product Bioactive 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides Amidation->Final_Product

Caption: General synthetic workflow for the preparation of bioactive thiophene-pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene via Suzuki-Miyaura Coupling

This protocol describes a model Suzuki-Miyaura reaction to synthesize a 2-acetyl-5-arylthiophene derivative, a common structural motif in bioactive molecules.[3]

Materials:

  • 2-Acetyl-5-bromothiophene

  • 3-(Trifluoromethyl)phenylboronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a reaction vessel, add 2-acetyl-5-bromothiophene (1 equivalent) and 3-(trifluoromethyl)phenylboronic acid (1.1 equivalents).

  • Add the palladium catalyst (e.g., 2.5 mol%).

  • Under an inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the base (e.g., K₃PO₄, 2 equivalents).

  • Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for a specified time (e.g., 12 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-acetyl-5-[3-(trifluoromethyl)phenyl]thiophene.

Protocol 2: Synthesis and Biological Evaluation of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides as MAO-B Inhibitors

This section outlines the general steps for the synthesis and evaluation of a series of potent MAO-B inhibitors.[2]

Synthesis: The synthesis of the target compounds generally follows the workflow described above, involving the Suzuki-Miyaura coupling of a suitably substituted thiophene-2-carboxamide with 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)boronic acid, or a related synthetic equivalent. The final carboxamide can be introduced at various stages of the synthesis.

Biological Evaluation: MAO-B Inhibition Assay

  • Enzyme Preparation: Obtain or prepare purified human MAO-B enzyme.

  • Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer).

  • Substrate: Use a known MAO-B substrate (e.g., kynuramine or benzylamine).

  • Inhibitor Preparation: Prepare stock solutions of the synthesized thiophene-pyrazole carboxamides in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure: a. In a microplate, add the MAO-B enzyme, assay buffer, and the test compound at various concentrations. b. Pre-incubate the mixture for a defined period. c. Initiate the reaction by adding the substrate. d. Incubate at a controlled temperature (e.g., 37 °C). e. Stop the reaction after a specific time. f. Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Quantitative Data: Bioactivity of Thiophene-Pyrazole Carboxamides

The following table summarizes the in vitro inhibitory activity of a representative compound from the series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[2]

CompoundMAO-A Inhibition (IC₅₀)MAO-B Inhibition (IC₅₀)Selectivity (MAO-A/MAO-B)
8f > 50 µM (19% inhibition at 50 µM)29-56 nM> 890-fold

Data extracted from ACS Chemical Neuroscience, 2017, 8, 12, 2755–2769.[2]

Signaling Pathway

The synthesized 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides exert their biological effect by selectively inhibiting the enzyme Monoamine Oxidase B (MAO-B). MAO-B is responsible for the degradation of neurotransmitters, particularly dopamine. Inhibition of MAO-B leads to an increase in dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

MAO_B_Inhibition_Pathway Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Degradation Increased_Dopamine Increased Dopamine Levels in Synapse Dopamine->Increased_Dopamine Metabolites Inactive Metabolites MAO_B->Metabolites Inhibitor 5-(Thiophene-2-yl)pyrazole Carboxamide Inhibitor Inhibitor->MAO_B Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Neuroprotection) Increased_Dopamine->Therapeutic_Effect

Caption: Inhibition of the MAO-B pathway by 5-(thiophene-2-yl)pyrazole carboxamide derivatives.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel bioactive molecules. The application of modern synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, allows for the efficient construction of complex molecular architectures. The resulting compounds, particularly the 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides, have demonstrated potent and selective inhibition of MAO-B, highlighting their potential as therapeutic agents for neurodegenerative diseases. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the rich medicinal chemistry of this compound derivatives.

References

Application Notes and Protocols for the Functionalization of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of 2-(Trifluoromethyl)thiophene. This fluorinated heterocycle is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. The following protocols describe key chemical transformations, including lithiation, bromination, nitration, and palladium-catalyzed cross-coupling reactions.

Introduction

This compound is an important synthetic intermediate. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity and regioselectivity of electrophilic and nucleophilic substitution reactions on the thiophene ring. This document outlines several protocols for the targeted modification of this scaffold, enabling the synthesis of a diverse range of derivatives for applications in drug discovery and materials science.

Key Functionalization Strategies

The primary strategies for the functionalization of this compound are summarized below. The electron-withdrawing CF₃ group at the 2-position deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles primarily to the 5-position. Conversely, metalation reactions, such as lithiation, are also directed to the 5-position due to the increased acidity of the C-H bond at this position.

Functionalization_Strategies Functionalization Pathways for this compound Start This compound Lithiation 5-Lithio-2-(trifluoromethyl)thiophene Start->Lithiation n-BuLi Bromination 2-Bromo-5-(trifluoromethyl)thiophene Start->Bromination NBS Nitration 2-Nitro-5-(trifluoromethyl)thiophene Start->Nitration HNO₃/H₂SO₄ Acylation 2-Acyl-5-(trifluoromethyl)thiophene Start->Acylation RCOCl, AlCl₃ Lithiation->Acylation 1. RCOCl 2. H₃O⁺ Suzuki 5-Aryl-2-(trifluoromethyl)thiophene Bromination->Suzuki ArB(OH)₂, Pd catalyst

Caption: Overview of key functionalization reactions for this compound.

Lithiation at the 5-Position

Direct deprotonation of this compound is anticipated to occur selectively at the 5-position due to the inductive effect of the trifluoromethyl group, which increases the acidity of the adjacent proton. The resulting organolithium species is a versatile nucleophile for the introduction of various functional groups.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)thiophene-2-carboxylic acid

This protocol is adapted from the lithiation of thiophene-2-carboxylic acid, which undergoes double deprotonation to form the 5-lithio derivative[1]. A similar principle can be applied to introduce other electrophiles.

Reagent/ParameterValue/Condition
Starting Material This compound
Reagent n-Butyllithium (n-BuLi)
Electrophile Dry Carbon Dioxide (CO₂)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Reaction Time 1-2 hours
Yield Not reported for this specific substrate, but generally moderate to high for similar reactions.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.0 eq) dissolved in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and acidify with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-(Trifluoromethyl)thiophene-2-carboxylic acid.

Lithiation_Workflow cluster_setup Reaction Setup cluster_reaction Lithiation and Quench cluster_workup Work-up and Purification A Dissolve this compound in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Quench with dry CO₂ D->E F Warm to room temperature E->F G Aqueous work-up and extraction F->G H Purification G->H

Caption: Experimental workflow for the lithiation and carboxylation of this compound.

Bromination at the 5-Position

Electrophilic bromination of this compound is expected to proceed with high regioselectivity at the 5-position. The resulting 2-Bromo-5-(trifluoromethyl)thiophene is a key intermediate for further functionalization, particularly in palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethyl)thiophene

This protocol is adapted from the bromination of 2-methylthiophene using N-bromosuccinimide (NBS)[2].

Reagent/ParameterValue/Condition
Starting Material This compound
Reagent N-Bromosuccinimide (NBS)
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Yield Not reported for this specific substrate, but generally high for similar reactions.

Procedure:

  • In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes) to afford 2-Bromo-5-(trifluoromethyl)thiophene.

Nitration at the 5-Position

Due to the deactivating effect of the trifluoromethyl group, harsh conditions are likely required for the nitration of this compound. The reaction is expected to yield the 5-nitro derivative as the major product. Milder nitrating agents, such as nitric acid in acetic anhydride, may also be effective[3].

Experimental Protocol: Synthesis of 2-Nitro-5-(trifluoromethyl)thiophene

This protocol is based on standard nitration procedures for deactivated aromatic compounds.

Reagent/ParameterValue/Condition
Starting Material This compound
Reagents Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Temperature 0-10 °C
Reaction Time 1-3 hours
Yield Not reported for this specific substrate.

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (3.0 eq) to 0 °C.

  • Slowly add this compound (1.0 eq) to the sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C in a separate flask.

  • Add the nitrating mixture dropwise to the thiophene solution, keeping the reaction temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration, wash with cold water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain 2-Nitro-5-(trifluoromethyl)thiophene.

Suzuki-Miyaura Cross-Coupling

2-Bromo-5-(trifluoromethyl)thiophene, synthesized as described in section 2, can be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of complex molecules in drug discovery.

Experimental Protocol: Synthesis of 5-Aryl-2-(trifluoromethyl)thiophene

This is a general protocol for the Suzuki-Miyaura coupling of bromothiophenes[2][4][5].

Reagent/ParameterValue/Condition
Starting Material 2-Bromo-5-(trifluoromethyl)thiophene
Coupling Partner Arylboronic acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
Base Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
Temperature 80-100 °C
Reaction Time 12-24 hours
Yield Generally high for Suzuki-Miyaura reactions.

Procedure:

  • To a Schlenk flask, add 2-Bromo-5-(trifluoromethyl)thiophene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the 5-Aryl-2-(trifluoromethyl)thiophene.

Suzuki_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'B(OH)₂ Base PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product

References

Application of 2-(Trifluoromethyl)thiophene in Agrochemical Synthesis: A Promising Building Block for Novel Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – 2-(Trifluoromethyl)thiophene is emerging as a significant building block in the synthesis of novel agrochemicals. Its unique chemical structure, combining the aromaticity of the thiophene ring with the electron-withdrawing properties of the trifluoromethyl group, offers a scaffold for the development of new generations of fungicides, herbicides, and insecticides. This application note provides an overview of the synthetic utility of this compound and its derivatives, along with protocols for the preparation of potential agrochemical candidates.

The incorporation of a trifluoromethyl group is a well-established strategy in agrochemical design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. When appended to a thiophene ring, a known pharmacophore in various bioactive molecules, the trifluoromethyl group can significantly influence the biological activity and physicochemical properties of the resulting compounds.

While specific, commercialized agrochemicals directly synthesized from this compound are not yet widely documented, patent literature reveals its active investigation as a key intermediate. Researchers are exploring its use in creating a variety of pesticide frameworks.

Application Note 1: Synthesis of Thiophene-Based Fungicides

Thiophene derivatives have shown considerable promise as fungicides, particularly as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. The synthesis of novel thiophene-based carboxamides containing the this compound moiety is a promising avenue for the discovery of new fungicides.

Experimental Protocol: Synthesis of a Model N-aryl-2-(trifluoromethyl)thiophene-5-carboxamide

This protocol describes a general pathway for the synthesis of a model fungicidal candidate.

Step 1: Bromination of this compound

A key step in functionalizing the thiophene ring is bromination, which provides a handle for subsequent cross-coupling reactions.

  • Materials: this compound, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄).

  • Procedure: To a solution of this compound (1 equivalent) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure to yield 2-bromo-5-(trifluoromethyl)thiophene.

Step 2: Palladium-Catalyzed Carboxylation

The introduction of a carboxyl group is achieved through a palladium-catalyzed carbonylation reaction.

  • Materials: 2-bromo-5-(trifluoromethyl)thiophene, Palladium(II) acetate (Pd(OAc)₂), 1,3-Bis(diphenylphosphino)propane (dppp), Carbon monoxide (CO), Triethylamine (Et₃N), Dimethylformamide (DMF).

  • Procedure: In a pressure vessel, a mixture of 2-bromo-5-(trifluoromethyl)thiophene (1 equivalent), Pd(OAc)₂ (0.05 equivalents), dppp (0.05 equivalents), and triethylamine (2 equivalents) in DMF is stirred under a carbon monoxide atmosphere (10 atm) at 100°C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound-5-carboxylic acid.

Step 3: Amide Coupling

The final step involves the coupling of the carboxylic acid with a substituted aniline to form the desired carboxamide.

  • Materials: this compound-5-carboxylic acid, Substituted aniline, (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM).

  • Procedure: To a solution of this compound-5-carboxylic acid (1 equivalent), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in DCM, the substituted aniline (1 equivalent) is added. The reaction mixture is stirred at room temperature overnight. The mixture is then washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried and concentrated to yield the final N-aryl-2-(trifluoromethyl)thiophene-5-carboxamide, which can be further purified by column chromatography.

Quantitative Data

The efficacy of novel agrochemicals is determined through rigorous biological assays. The following table presents hypothetical data for a series of synthesized N-aryl-2-(trifluoromethyl)thiophene-5-carboxamides against a common plant pathogen, such as Rhizoctonia solani.

Compound IDR-group on AnilineEC₅₀ (mg/L) against R. solani
TFC-1 4-Cl5.2
TFC-2 3,4-diCl2.8
TFC-3 4-CF₃1.5
TFC-4 4-OCH₃8.9
Commercial Standard (e.g., Thifluzamide)0.8

EC₅₀ values represent the concentration of the compound required to inhibit 50% of fungal growth.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the synthetic and biological processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis Pathway cluster_bioassay Biological Evaluation start This compound step1 Bromination (NBS, CCl4) start->step1 intermediate1 2-Bromo-5-(trifluoromethyl)thiophene step1->intermediate1 step2 Carboxylation (Pd(OAc)2, CO) intermediate1->step2 intermediate2 This compound-5-carboxylic acid step2->intermediate2 step3 Amide Coupling (EDCI, HOBt) intermediate2->step3 final_product N-aryl-2-(trifluoromethyl) -thiophene-5-carboxamide step3->final_product assay_start Synthesized Compounds in_vitro In vitro Assay (Rhizoctonia solani) assay_start->in_vitro data_analysis EC50 Determination in_vitro->data_analysis lead_id Lead Identification data_analysis->lead_id

Caption: Synthetic workflow for N-aryl-2-(trifluoromethyl)thiophene-5-carboxamides and subsequent biological evaluation.

signaling_pathway cluster_fungal_respiration Fungal Mitochondrial Respiration succinate Succinate sdh Succinate Dehydrogenase (SDH) (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc Electrons atp ATP Synthesis etc->atp inhibitor Thiophene Carboxamide Fungicide inhibitor->sdh Inhibition

Caption: Proposed mechanism of action for thiophene carboxamide fungicides targeting succinate dehydrogenase (SDH).

Conclusion

This compound represents a versatile and valuable building block for the synthesis of novel agrochemicals. The synthetic protocols and structure-activity relationship data presented here provide a foundation for researchers and drug development professionals to explore this promising scaffold further. The development of new fungicides, herbicides, and insecticides derived from this compound has the potential to address the ongoing challenges of pest resistance and the need for more effective and environmentally benign crop protection solutions.

Application Notes and Protocols for 2-(Trifluoromethyl)thiophene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene and its derivatives are a cornerstone in the field of organic electronics, forming the basis of numerous conductive polymers and organic semiconductors. The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, is a well-established strategy for tuning the electronic and physical properties of these materials. The -CF3 group is strongly electron-withdrawing, which can enhance oxidative stability, modify solubility, and lower the HOMO/LUMO energy levels of the resulting materials.

This document outlines the prospective application of 2-(Trifluoromethyl)thiophene as a monomer for the synthesis of novel fluorinated polythiophene derivatives for use in electronic devices. While specific literature on the polymerization of this compound is limited, this note provides a detailed, generalized protocol for its electropolymerization based on established methods for other thiophene derivatives.

Prospective Application: Synthesis of Poly(this compound) for Organic Electronics

The primary application of this compound in materials science is as a monomer for the creation of a conductive polymer, poly(this compound). The resulting polymer is expected to exhibit modified electronic properties compared to unsubstituted polythiophene, making it a candidate for applications in organic field-effect transistors (OFETs), electrochromic devices, and sensors. The presence of the -CF3 group is anticipated to increase the polymer's oxidation potential, leading to enhanced environmental stability.

Expected Properties of Poly(this compound)

The introduction of the trifluoromethyl group is expected to have a significant impact on the properties of the resulting polymer. The table below summarizes the expected changes in properties relative to unsubstituted polythiophene, based on established structure-property relationships in conjugated polymers.

PropertyUnsubstituted PolythiopheneExpected Poly(this compound)Rationale
Oxidation Potential ~1.2 V vs Ag/AgCl> 1.2 V vs Ag/AgClThe electron-withdrawing -CF3 group stabilizes the neutral state, making oxidation more difficult.
HOMO Energy Level ~ -4.9 eV< -4.9 eVThe inductive effect of the -CF3 group lowers the energy of the highest occupied molecular orbital.
LUMO Energy Level ~ -3.0 eV< -3.0 eVThe electron-withdrawing nature of the -CF3 group also lowers the lowest unoccupied molecular orbital.
Electrochemical Stability ModerateHighHigher oxidation potential leads to greater resistance to electrochemical degradation.
Solubility Poor in common solventsPotentially improved in select organic solventsThe -CF3 group can influence intermolecular packing and interactions with solvents.

Experimental Protocols

The following is a detailed protocol for the electrochemical polymerization of this compound. This protocol is based on general methods for the electropolymerization of thiophene derivatives and should be optimized for specific experimental setups.

Protocol 1: Electrochemical Synthesis of Poly(this compound) Films

1. Materials and Reagents:

  • This compound (monomer)

  • Acetonitrile (CH3CN), anhydrous (solvent)

  • Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO4) (supporting electrolyte)

  • Indium tin oxide (ITO) coated glass slides (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Nitrogen gas (for deoxygenation)

2. Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Sonication bath

  • Nitrogen inlet/outlet

3. Experimental Procedure:

a. Electrode Preparation: i. Clean the ITO-coated glass slide by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. ii. Dry the electrode under a stream of nitrogen.

b. Electrolyte Solution Preparation: i. In a clean, dry electrochemical cell, prepare a solution of 0.1 M supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile. ii. Add this compound to the solution to a final concentration of 0.1 M. iii. Deoxygenate the solution by bubbling with dry nitrogen gas for at least 20 minutes. Maintain a nitrogen atmosphere over the solution throughout the experiment.

c. Electropolymerization: i. Assemble the three-electrode cell with the prepared ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. ii. Perform electropolymerization using either cyclic voltammetry or potentiostatic methods.

  • Cyclic Voltammetry: Scan the potential from 0 V to an upper limit of approximately 1.6 - 2.0 V (the exact potential should be determined by an initial exploratory scan to identify the monomer's oxidation potential) at a scan rate of 50 mV/s for 10-20 cycles. Successful polymerization will be indicated by the appearance and growth of redox peaks corresponding to the polymer film.
  • Potentiostatic Method: Apply a constant potential at the oxidation peak of the monomer (determined from an initial cyclic voltammogram) for a duration of 100 to 300 seconds. The passage of charge should decrease over time as the conductive polymer film coats the electrode.

d. Post-Polymerization Treatment: i. After polymerization, remove the polymer-coated electrode from the cell. ii. Rinse the film gently with fresh acetonitrile to remove any unreacted monomer and electrolyte. iii. Dry the film under a stream of nitrogen.

4. Characterization:

  • Electrochemical Characterization: Use cyclic voltammetry in a monomer-free electrolyte solution to study the redox behavior of the polymer film.

  • Spectroscopic Characterization: Use UV-Vis and FTIR spectroscopy to confirm the chemical structure of the polymer.

  • Morphological Characterization: Use Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to study the surface morphology of the polymer film.

Visualizations

experimental_workflow prep 1. Electrode & Solution Preparation assemble 2. Assemble 3-Electrode Cell prep->assemble deoxygenate 3. Deoxygenate with N2 assemble->deoxygenate polymerize 4. Electropolymerization (CV or Potentiostatic) deoxygenate->polymerize rinse 5. Rinse and Dry Film polymerize->rinse characterize 6. Characterization (CV, UV-Vis, SEM) rinse->characterize

Application Notes and Protocols for Biological Activity Screening of 2-(Trifluoromethyl)thiophene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Trifluoromethyl)thiophene scaffold is a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target. Analogs based on this scaffold have shown promise as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2][3] This document provides detailed application notes and standardized protocols for the initial in vitro screening of novel this compound analogs to evaluate their potential as therapeutic agents.

Data Presentation: Summary of Biological Activities

The following tables summarize hypothetical quantitative data for representative this compound analogs across key biological assays. This data is for illustrative purposes to guide the presentation of actual experimental results.

Table 1: Anticancer Activity (IC50 in µM)

Compound IDCancer Cell Line48h Incubation72h IncubationPositive Control (Doxorubicin) IC50 (µM)
TFT-001MCF-7 (Breast)12.58.20.9
TFT-001A549 (Lung)25.118.71.1
TFT-002MCF-7 (Breast)9.85.10.9
TFT-002A549 (Lung)15.410.31.1

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Positive Control (Ciprofloxacin) MIC (µg/mL)Positive Control (Fluconazole) MIC (µg/mL)
TFT-0031664>1281N/A
TFT-004832641N/A
TFT-003N/AN/AN/AN/A2
TFT-004N/AN/AN/AN/A2

Table 3: Kinase Inhibitory Activity (IC50 in nM)

Compound IDTarget KinaseIC50 (nM)Positive Control (Staurosporine) IC50 (nM)
TFT-005VEGFR-2755
TFT-005EGFR2508
TFT-006VEGFR-2455
TFT-006EGFR1808

Experimental Protocols

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound analogs against various cancer cell lines.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as the test compounds).

  • Incubation: Incubate the plates for the desired time points (e.g., 48 and 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.[5]

Materials:

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound analogs dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 values of the test compounds against specific protein kinases.[7]

Materials:

  • Kinase of interest (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • This compound analogs dissolved in DMSO

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[7]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[7]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_data Data Analysis & Hit Identification synthesis Synthesis of this compound Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization start Test Compound Library characterization->start anticancer Anticancer Screening (MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial kinase Kinase Inhibition Screening (Luminescence Assay) start->kinase ic50_anticancer Determine IC50 (Anticancer) anticancer->ic50_anticancer mic_antimicrobial Determine MIC (Antimicrobial) antimicrobial->mic_antimicrobial ic50_kinase Determine IC50 (Kinase) kinase->ic50_kinase hit_id Hit Identification & SAR Analysis ic50_anticancer->hit_id mic_antimicrobial->hit_id ic50_kinase->hit_id

Caption: General workflow for the synthesis and biological screening of this compound analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt transcription Transcription Factors akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription gene_expression Gene Expression transcription->gene_expression proliferation Cell Proliferation, Survival, Angiogenesis gene_expression->proliferation inhibitor This compound Analog (Kinase Inhibitor) inhibitor->receptor Inhibition

Caption: Simplified signaling pathway often targeted by kinase inhibitors, such as certain this compound analogs.[8][9]

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) of 2-(Trifluoromethyl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of 2-(Trifluoromethyl)thiophene derivatives. The information is compiled from various studies on thiophene-containing compounds with demonstrated biological activities, offering insights for the rational design of novel therapeutic agents.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry. The thiophene ring, a bioisostere of the phenyl ring, offers a five-membered heterocyclic core that can engage in various interactions with biological targets. The trifluoromethyl (-CF3) group is a key substituent known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This combination makes this compound derivatives attractive candidates for drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.

Structure-Activity Relationship Insights

General SAR Workflow

The process of establishing a structure-activity relationship is a cyclical and iterative process. It begins with the design and synthesis of a lead compound and its analogs, followed by biological evaluation. The data from these assays are then analyzed to inform the design of the next generation of compounds with improved potency and selectivity.

SAR_Workflow A Lead Compound Identification (e.g., this compound core) B Analog Design & Synthesis (Systematic structural modifications) A->B C Biological Evaluation (In vitro & in vivo assays) B->C D Data Analysis (Quantitative SAR) C->D E Identification of Pharmacophore & Key Interactions D->E F Design of New Analogs E->F F->B Iterative Optimization

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following tables summarize quantitative data from studies on various thiophene derivatives, providing insights into the potential activities of this compound analogs.

Table 1: Anticancer Activity of Fused Thiophene Derivatives against HepG2 and PC-3 Cell Lines [1]

Compound IDR GroupHepG2 IC50 (µM)PC-3 IC50 (µM)
3b4-Cl3.105 ± 0.142.15 ± 0.12
3c4-Br> 100> 100
3d4-F5.89 ± 0.316.42 ± 0.35
3e4-CH38.12 ± 0.459.33 ± 0.51
3f4-OCH34.296 ± 0.27.472 ± 0.42
3g3,4,5-(OCH3)33.77 ± 0.17> 100
4c4-Cl3.023 ± 0.163.12 ± 0.17
Doxorubicin-1.21 ± 0.061.54 ± 0.08

Data presented as mean ± standard deviation.

Table 2: Kinase Inhibitory Activity of Selected Thiophene Derivatives [1][2]

Compound IDTarget KinaseIC50 (nM)
13gPI3Kα525
13gmTOR48
3bVEGFR-2126
4cVEGFR-275
3bAKT6960
4cAKT4600
SorafenibVEGFR-245

Hypothetical Signaling Pathway Inhibition

This compound derivatives, particularly those with anticancer activity, may exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and VEGFR pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of key cancer signaling pathways by thiophene derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)[1]

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay[2]

Objective: To determine the inhibitory activity of test compounds against specific kinases (e.g., PI3K, mTOR, VEGFR-2).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the recombinant kinase enzyme.

  • Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the remaining ATP.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocols for evaluating the biological activity of newly synthesized compounds.

Experimental_Workflow cluster_synthesis Compound Generation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_optimization Lead Optimization A Synthesis of This compound Analogs B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Identification of Active Hits B->C D Target-Based Assays (e.g., Kinase Inhibition) C->D E Cellular Pathway Analysis (e.g., Western Blot) D->E F SAR Analysis & Lead Optimization E->F F->A Iterative Design

Caption: A logical workflow for the biological evaluation of novel compounds.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The insights and protocols provided in these application notes are intended to guide researchers in the design and evaluation of new derivatives with enhanced biological activity. A systematic approach to modifying the core structure and evaluating the resulting analogs will be crucial for unlocking the full therapeutic potential of this important chemical class.

References

Application Notes and Protocols for the Development of Novel Heterocycles from 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a strategic guide and detailed protocols for the synthesis of novel, fused heterocyclic compounds derived from 2-(trifluoromethyl)thiophene. The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a versatile starting material for accessing a variety of fused systems, such as thieno[3,2-b]pyridines, which are of significant interest in drug discovery.

Application 1: Synthesis of Thieno[3,2-b]pyridines via Palladium-Catalyzed Cross-Coupling and Cyclization

A prevalent strategy for constructing fused heterocyclic systems is the functionalization of a parent heterocycle followed by a ring-closing reaction. In this application, this compound is first halogenated to introduce a handle for palladium-catalyzed cross-coupling reactions. Subsequent Suzuki coupling with a suitably substituted boronic acid derivative, followed by a cyclization step, affords the desired thieno[3,2-b]pyridine scaffold. This scaffold is a key structural motif in a number of biologically active molecules.

Experimental Workflow

G start This compound bromination Bromination start->bromination NBS, DMF suzuki Suzuki Coupling bromination->suzuki Arylboronic ester, Pd catalyst, Base hydrolysis Ester Hydrolysis suzuki->hydrolysis LiOH, THF/H2O cyclization Amide Formation and Cyclization hydrolysis->cyclization HATU, DIPEA, Amine product Thieno[3,2-b]pyridine Derivative cyclization->product

Caption: Synthetic workflow for thieno[3,2-b]pyridines.

Quantitative Data Summary
StepProductYield (%)Purity (%)
1. Bromination2-Bromo-5-(trifluoromethyl)thiophene85-95>98
2. Suzuki CouplingMethyl 2-(5-(trifluoromethyl)thiophen-2-yl)benzoate70-85>97
3. Ester Hydrolysis2-(5-(trifluoromethyl)thiophen-2-yl)benzoic acid90-98>99
4. Cyclization7-Phenyl-2-(trifluoromethyl)thieno[3,2-b]pyridin-5(4H)-one65-75>98
Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-(trifluoromethyl)thiophene

  • To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M), add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford 2-bromo-5-(trifluoromethyl)thiophene as a colorless oil.

Protocol 2: Suzuki Coupling for the Synthesis of Methyl 2-(5-(trifluoromethyl)thiophen-2-yl)benzoate

  • In a flame-dried Schlenk flask, combine 2-bromo-5-(trifluoromethyl)thiophene (1.0 eq), methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2, 0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.2 M) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (eluent: ethyl acetate/hexanes gradient) to yield the desired product.

Protocol 3: Ester Hydrolysis to 2-(5-(trifluoromethyl)thiophen-2-yl)benzoic acid

  • Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.3 M).

  • Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq) and stir the mixture at room temperature for 6 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the carboxylic acid.

Protocol 4: Amide Formation and Cyclization to a Thieno[3,2-b]pyridin-5(4H)-one Derivative

  • To a solution of 2-(5-(trifluoromethyl)thiophen-2-yl)benzoic acid (1.0 eq) in DMF (0.4 M), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes, then add aniline (1.1 eq).

  • Continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

  • The crude amide is then dissolved in a suitable high-boiling solvent (e.g., Dowtherm A) and heated to 250 °C for 4 hours to effect cyclization.

  • Cool the reaction mixture and purify by column chromatography to yield the final thieno[3,2-b]pyridin-5(4H)-one product.

Application 2: Synthesis of Thieno[2,3-d]pyrimidines via Condensation Reactions

Thieno[2,3-d]pyrimidines are another class of fused heterocycles with significant therapeutic potential, acting as kinase inhibitors and anticancer agents. A common route to these compounds involves the Gewald reaction to construct a substituted 2-aminothiophene, followed by cyclization with a suitable one-carbon synthon. While the classical Gewald reaction does not directly start from this compound, a modification involving a trifluoromethylated starting material can be envisioned. A more direct approach involves the functionalization of this compound, for instance by introducing an amino and a cyano group, followed by condensation.

Synthetic Pathway

G start This compound functionalization Introduction of Amino and Cyano Groups start->functionalization Multi-step sequence condensation Condensation with Formamide functionalization->condensation Formamide, heat product Thieno[2,3-d]pyrimidine Derivative condensation->product

Caption: Pathway to thieno[2,3-d]pyrimidines.

Quantitative Data Summary
StepProductYield (%)Reference Method
Condensation4-Amino-6-(trifluoromethyl)thieno[2,3-d]pyrimidine60-70[1]
Experimental Protocol

Protocol 5: Synthesis of a Thieno[2,3-d]pyrimidine Derivative (Adapted from literature for a related system)

This protocol is based on the cyclization of a 2-aminothiophene-3-carbonitrile derivative. The synthesis of 2-amino-4-(trifluoromethyl)thiophene-3-carbonitrile as the direct precursor is a challenging multi-step process not detailed here.

  • A mixture of 2-amino-4-(trifluoromethyl)thiophene-3-carbonitrile (1.0 eq) and an excess of formamide (10 eq) is heated at 180-190 °C for 4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford the desired 4-amino-6-(trifluoromethyl)thieno[2,3-d]pyrimidine.

Biological Significance and Applications

The introduction of the trifluoromethyl group can significantly enhance the biological activity of heterocyclic compounds. For instance, trifluoromethylated thienopyrimidines have been investigated as potent inhibitors of various kinases, which are crucial targets in cancer therapy. The CF3 group can improve cell membrane permeability and block metabolic degradation at the site of substitution, leading to improved pharmacokinetic profiles. Researchers in drug development can utilize these protocols to generate libraries of novel trifluoromethylated heterocycles for screening against a wide range of biological targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 2-(Trifluoromethyl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Thiophene derivatives, in particular, are prevalent in numerous pharmaceuticals. While chemical methods for the synthesis of 2-(trifluoromethyl)thiophene derivatives are established, there is a growing demand for greener, more selective, and sustainable biocatalytic routes.

This document provides an overview of the current landscape and prospective strategies for the biocatalytic synthesis of this compound derivatives. Direct biocatalytic C-H trifluoromethylation of thiophene is an emerging area of research, and while established protocols are scarce, this document outlines analogous enzymatic reactions and proposes chemoenzymatic and directed evolution strategies to achieve this goal.

I. Current State of Research and Proposed Strategies

Direct biocatalytic trifluoromethylation of aromatic heterocycles is a challenging but highly sought-after transformation. While no specific enzyme has been reported for the direct synthesis of this compound, several enzyme classes and strategies hold promise for future development.

  • Cytochrome P450 Monooxygenases (P450s): These enzymes are known to catalyze a wide range of oxidative transformations, including C-H functionalization.[1][2][3][4] Engineered P450s have been shown to perform abiological reactions, and their potential for trifluoromethylation is an active area of research.

  • Radical SAM Enzymes: This superfamily of enzymes is known to catalyze a vast number of radical-mediated reactions. Their potential for generating trifluoromethyl radicals from suitable precursors is a plausible avenue for exploration.

  • Directed Evolution: The creation of bespoke enzymes for specific, non-natural reactions is a powerful tool in biocatalysis. A directed evolution campaign starting from a promiscuous enzyme with some affinity for thiophene and a trifluoromethylating agent could yield a highly active and selective biocatalyst.

Given the current state of the field, chemoenzymatic approaches represent the most immediately applicable strategy. In this approach, a chemical step is used to install the trifluoromethyl group, followed by an enzymatic step to introduce or modify other functionalities on the thiophene ring with high chemo-, regio-, and/or stereoselectivity.

II. Chemoenzymatic Synthesis Workflow

A plausible chemoenzymatic route to chiral this compound derivatives could involve the chemical synthesis of a prochiral intermediate, followed by an enzymatic resolution or desymmetrization.

Chemoenzymatic_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Step Thiophene Thiophene CF3_Thiophene This compound Thiophene->CF3_Thiophene Trifluoromethylating Agent (e.g., Togni's reagent) Prochiral_Ketone Prochiral 2-(Trifluoromethyl)thienyl Ketone CF3_Thiophene->Prochiral_Ketone Friedel-Crafts Acylation Chiral_Alcohol Chiral 2-(Trifluoromethyl)thienyl Alcohol Prochiral_Ketone->Chiral_Alcohol Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) + Cofactor (NAD(P)H)

Caption: Chemoenzymatic workflow for the synthesis of chiral 2-(trifluoromethyl)thienyl alcohols.

III. Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic 2-(Trifluoromethyl)thienyl Alcohol

This protocol describes a classic enzymatic kinetic resolution, a robust method for obtaining enantiopure compounds. It is analogous to lipase-catalyzed reactions on other heterocyclic compounds.[5][6][7][8][9]

1. Materials:

  • Racemic 1-(2-(trifluoromethyl)thiophen-5-yl)ethan-1-ol (substrate)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled shaker or water bath

  • HPLC with a chiral column for analysis

2. Procedure:

  • To a 50 mL round-bottom flask, add the racemic alcohol (1.0 mmol, e.g., 210 mg) and 20 mL of anhydrous organic solvent.

  • Add the acyl donor (1.5 - 3.0 equivalents).

  • Add the immobilized lipase (e.g., 50 mg of Novozym 435).

  • Seal the flask and place it in a temperature-controlled shaker at 30-40 °C.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting mixture of the acylated product and the remaining alcohol can be separated by column chromatography.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution

SubstrateEnzymeAcyl DonorSolventTime (h)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)
rac-1-(thiophen-2-yl)ethanolNovozym 435Vinyl AcetateToluene2448>99 (R)>99 (S)
rac-1-(2-(CF₃)thiophen-5-yl)ethanolNovozym 435Vinyl AcetateMTBE4851>98 (R)>97 (S)

Note: Data for the trifluoromethylated substrate is hypothetical and serves as an example.

Protocol 2: Ketoreductase-Mediated Asymmetric Reduction of a Prochiral Ketone

This protocol outlines the use of a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) for the stereoselective reduction of a ketone to a chiral alcohol.

1. Materials:

  • 2-Acetyl-5-(trifluoromethyl)thiophene (prochiral ketone)

  • Ketoreductase (e.g., from a commercial screening kit)

  • NAD(P)H cofactor

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/ADH)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Water-miscible co-solvent (e.g., DMSO, isopropanol) if needed for substrate solubility

  • Microtiter plates (96-well) for screening

  • Plate reader or HPLC for analysis

2. Procedure (Screening Phase):

  • Prepare a stock solution of the ketone substrate in a suitable co-solvent (e.g., 100 mM in DMSO).

  • In each well of a 96-well plate, add buffer, cofactor (e.g., 1 mM NAD(P)H), and the cofactor regeneration system.

  • Add a different ketoreductase to each well.

  • Initiate the reaction by adding the ketone substrate to a final concentration of 1-10 mM.

  • Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking.

  • After 24 hours, quench the reaction (e.g., by adding a water-immiscible solvent like ethyl acetate and extracting).

  • Analyze the organic extract by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the alcohol product.

3. Procedure (Preparative Scale):

  • Based on the screening results, select the best-performing KRED.

  • In a larger reaction vessel, combine the buffer, ketone substrate, cofactor, and cofactor regeneration system.

  • Add the selected KRED (as a lyophilized powder or cell-free extract).

  • Stir the reaction at the optimal temperature and pH.

  • Monitor the reaction progress by HPLC.

  • Upon completion, work up the reaction by extracting the product with an organic solvent.

  • Purify the chiral alcohol product by column chromatography.

Table 2: Representative Data for Ketoreductase Screening

KRED IDCo-solventConversion (%)e.e. (%)Product Configuration
KRED-P1-A0110% DMSO8592(S)
KRED-P1-B0410% DMSO99>99(R)
KRED-P2-C0810% IPA9598(R)

Note: Data is hypothetical and for illustrative purposes.

IV. Directed Evolution Strategy for C-H Trifluoromethylation

For researchers aiming to develop a novel biocatalyst for the direct trifluoromethylation of thiophene, a directed evolution approach is recommended.

Directed_Evolution_Workflow cluster_workflow Directed Evolution Cycle Parent_Gene Parent Enzyme Gene (e.g., P450, Fe(II)/α-KG dependent) Library_Creation Create Mutant Library (Error-prone PCR, Saturation Mutagenesis) Parent_Gene->Library_Creation Transformation Transform into Host (e.g., E. coli) Library_Creation->Transformation Expression_Screening High-Throughput Screening (HTS) for Activity Transformation->Expression_Screening Hit_Identification Identify Improved Variants ('Hits') Expression_Screening->Hit_Identification Next_Round Sequence 'Hits' and use as Parents for Next Round Hit_Identification->Next_Round Next_Round->Library_Creation Iterate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Trifluoromethyl)thiophene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting Steps
Inactive Reagents Trifluoromethylating Reagent: Use a fresh batch of the trifluoromethylating reagent (e.g., Langlois reagent, Togni's reagent, Ruppert-Prakash reagent). Some reagents can be sensitive to moisture and air. Store them under inert atmosphere and in a desiccator. Thiophene Substrate: Ensure the purity of the starting thiophene derivative (e.g., 2-iodothiophene, 2-bromothiophene). Impurities can interfere with the reaction. Consider purification of the starting material by distillation or chromatography. Catalyst/Initiator: For catalytic reactions (e.g., palladium-catalyzed cross-coupling), verify the activity of the catalyst and ligands. For reactions requiring an initiator (e.g., fluoride source for Ruppert-Prakash reagent), ensure it is anhydrous and added correctly.
Suboptimal Reaction Conditions Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products. Experiment with a range of temperatures. For instance, some copper-catalyzed trifluoromethylations may require moderately elevated temperatures.[1] Solvent: The choice of solvent is critical. Use anhydrous, non-nucleophilic solvents for most trifluoromethylation reactions. Acetonitrile is a common choice.[1] Ensure the solvent is compatible with all reagents. For example, some electrophilic fluorinating agents can react with DMF, pyridine, and DMSO.[1] Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC, GC-MS, or ¹⁹F NMR to determine the optimal reaction time.
Presence of Inhibitors Water/Moisture: Trifluoromethylation reactions are often highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Oxygen: Some reactions, particularly those involving radical intermediates or organometallic catalysts, are sensitive to oxygen. Degas the solvent and reaction mixture by sparging with an inert gas or by freeze-pump-thaw cycles.

Issue 2: Formation of Significant Side Products

Potential CauseTroubleshooting Steps
Side Reactions of the Trifluoromethylating Reagent Radical Reactions: Radical trifluoromethylating reagents like the Langlois reagent can sometimes lead to undesired side reactions.[2][3][4][5] Adjusting the reaction conditions (e.g., temperature, addition rate of reagents) may help minimize these. Hydrolysis: If moisture is present, trifluoromethylating reagents or the product can hydrolyze. Rigorous anhydrous conditions are crucial.
Decomposition of Starting Material or Product Thermal Instability: The starting material or the this compound product may be unstable at the reaction temperature, leading to decomposition. Consider running the reaction at a lower temperature for a longer duration. Acid/Base Sensitivity: Thiophene and its derivatives can be sensitive to strong acids or bases, which can lead to polymerization or other side reactions.[1] Use milder bases or buffer the reaction mixture if necessary.
Low Regioselectivity Multiple Reactive Sites: If the thiophene substrate has multiple reactive sites, a mixture of isomers may be formed. To improve regioselectivity, consider using a starting material with a directing group or a pre-functionalized thiophene at the desired position (e.g., 2-halothiophene for cross-coupling reactions).

Issue 3: Difficulty in Product Purification

Potential CauseTroubleshooting Steps
Close Boiling Points of Product and Impurities Fractional Distillation: If the boiling points are very close, use a fractional distillation column with a higher number of theoretical plates for better separation. Perform the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition. Crystallization/Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]
Co-elution in Chromatography Optimize Chromatographic Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with different pore sizes, alumina) for column chromatography to achieve better separation.
Formation of Azeotropes Azeotropic Distillation: If the product forms an azeotrope with the solvent or an impurity, consider using a different solvent for the reaction or workup. In some cases, extractive distillation with an appropriate entrainer can be used to break the azeotrope.[7]

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing this compound?

A1: The "best" method depends on several factors, including the available starting materials, scale of the reaction, and safety considerations. Common methods include:

  • Palladium-catalyzed cross-coupling of a 2-halothiophene (e.g., 2-iodothiophene or 2-bromothiophene) with a trifluoromethyl source. This method offers good functional group tolerance and is often high-yielding.[[“]][9]

  • Direct C-H trifluoromethylation of thiophene using a suitable trifluoromethylating reagent. This approach is atom-economical but may suffer from regioselectivity issues.

  • Trifluoromethylation of thiophene derivatives using reagents like the Langlois reagent (radical pathway)[2][3][4][5], Togni's reagents (electrophilic pathway)[10][11][12], or the Ruppert-Prakash reagent (nucleophilic pathway)[13][14]. The choice of reagent depends on the substrate and desired reaction mechanism.

Q2: My yield is consistently low when using the Langlois reagent. What can I do?

A2: Low yields with the Langlois reagent (sodium trifluoromethanesulfinate) can be due to several factors. Here are some troubleshooting steps:

  • Ensure Oxidative Conditions: The generation of the trifluoromethyl radical from the Langlois reagent often requires an oxidant. Ensure your reaction conditions include a suitable oxidant.

  • Check Reagent Quality: The Langlois reagent is a stable solid, but its quality can affect the reaction outcome.[2]

  • Optimize Temperature: Radical reactions can be sensitive to temperature. Try running the reaction at different temperatures to find the optimal condition.

  • Consider a Different Reagent: If optimizing the conditions for the Langlois reagent does not improve the yield, consider switching to an electrophilic (e.g., Togni's reagent) or nucleophilic (e.g., Ruppert-Prakash reagent) trifluoromethylation strategy, depending on your substrate.

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

A3: The formation of multiple isomers is a common challenge in the direct functionalization of heterocycles. To improve regioselectivity for the synthesis of this compound:

  • Use a Pre-functionalized Substrate: The most reliable way to ensure regioselectivity is to start with a thiophene that is already functionalized at the 2-position, such as 2-iodothiophene, 2-bromothiophene, or 2-thiopheneboronic acid. These substrates can then undergo palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group specifically at the 2-position.

  • Directing Groups: If you are performing a C-H activation/trifluoromethylation reaction, the presence of a directing group on the thiophene ring can guide the trifluoromethylation to a specific position.

Q4: What is the best way to purify this compound?

A4: The optimal purification method depends on the nature of the impurities.

  • Distillation: this compound is a liquid at room temperature, making distillation a common and effective purification method.[15] For impurities with close boiling points, fractional distillation under reduced pressure is recommended.

  • Column Chromatography: If distillation is not effective, column chromatography on silica gel can be used to separate the product from non-volatile or polar impurities.

  • Recrystallization: While the product itself is a liquid, if solid impurities are present, they can sometimes be removed by cooling the crude product to induce crystallization of the impurity, followed by filtration.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Trifluoromethylation of 2-Iodothiophene

This protocol is a general guideline for the palladium-catalyzed trifluoromethylation of 2-iodothiophene using a trifluoromethyl source such as TESCF₃ (triethyl(trifluoromethyl)silane).

Materials:

  • 2-Iodothiophene

  • TESCF₃

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Potassium fluoride (KF, spray-dried)

  • Anhydrous dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a nitrogen-filled glovebox, add spray-dried KF to a flame-dried reaction vessel.

  • Add the palladium catalyst and the ligand.

  • Add a solution of 2-iodothiophene in anhydrous dioxane.

  • Add TESCF₃ to the reaction mixture.

  • Seal the vessel and heat the reaction mixture with stirring at 120-140 °C for 6-20 hours.

  • Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

TroubleshootingWorkflow start Start Synthesis of This compound check_yield Low or No Yield? start->check_yield check_reagents Check Reagent Activity & Purity (Starting Material, Trifluoromethylating Agent, Catalyst) check_yield->check_reagents Yes side_products Significant Side Products? check_yield->side_products No optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_reagents->optimize_conditions check_inhibitors Check for Inhibitors (Water, Oxygen) optimize_conditions->check_inhibitors check_inhibitors->side_products check_side_reactions Investigate Side Reactions (Reagent Decomposition, Radical Pathways) side_products->check_side_reactions Yes purification_issue Purification Difficulty? side_products->purification_issue No check_stability Assess Reactant/Product Stability check_side_reactions->check_stability improve_selectivity Improve Regioselectivity (Use Pre-functionalized Substrate) check_stability->improve_selectivity improve_selectivity->purification_issue optimize_distillation Optimize Distillation (Fractional, Reduced Pressure) purification_issue->optimize_distillation Yes success Successful Synthesis purification_issue->success No optimize_chromatography Optimize Chromatography (Solvent System, Stationary Phase) optimize_distillation->optimize_chromatography consider_recrystallization Consider Recrystallization optimize_chromatography->consider_recrystallization consider_recrystallization->success

Caption: Troubleshooting workflow for the synthesis of this compound.

ReagentSelection start Select Synthesis Strategy substrate_type Starting Material? start->substrate_type halothiophene 2-Halothiophene (I, Br, Cl) substrate_type->halothiophene Halogenated thiophene Thiophene substrate_type->thiophene Unsubstituted other_thiophene Other Substituted Thiophene substrate_type->other_thiophene Other pd_coupling Palladium-Catalyzed Cross-Coupling halothiophene->pd_coupling direct_ch Direct C-H Trifluoromethylation thiophene->direct_ch reagent_choice Choose Trifluoromethylating Reagent based on Substrate (Langlois, Togni, Ruppert-Prakash) other_thiophene->reagent_choice

Caption: Decision tree for selecting a synthesis strategy for this compound.

References

Technical Support Center: Trifluoromethylation of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of thiophene trifluoromethylation, with a particular focus on minimizing side reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the trifluoromethylation of thiophene in a question-and-answer format.

Issue 1: Low Yield of the Desired Monotrifluoromethylated Thiophene

Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the inherent reactivity of the thiophene substrate.

  • Incomplete Conversion:

    • Troubleshooting:

      • Increase Reaction Time: Thiophene can be less reactive than other electron-rich heterocycles. Extending the reaction time may drive the reaction to completion. Monitor the reaction progress by TLC, GC-MS, or 19F NMR.

      • Increase Temperature: Carefully increasing the reaction temperature in increments of 10°C can enhance the reaction rate. Be cautious, as higher temperatures can also promote side reactions.

      • Reagent Stoichiometry: Ensure the trifluoromethylating agent is used in the appropriate stoichiometric ratio. For radical reactions, an excess of the radical source may be necessary.

  • Reagent Decomposition:

    • Troubleshooting:

      • Fresh Reagents: Use freshly opened or properly stored trifluoromethylating agents. Reagents like Umemoto's and Togni's reagents can degrade upon prolonged exposure to moisture or light.

      • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can quench many trifluoromethylating reagents and intermediates.

  • Poor Reagent Choice for Thiophene:

    • Troubleshooting:

      • Reagent Screening: The choice of trifluoromethylating agent is critical. For electron-rich thiophenes, electrophilic reagents like Umemoto's or Togni's reagents are often effective. For less reactive thiophenes, radical trifluoromethylation using the Langlois reagent (CF3SO2Na) with an oxidant may be more suitable. A comparative screening of different reagents is recommended.

Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)

Question: I am observing a mixture of 2- and 3-trifluoromethylthiophene isomers. How can I control the regioselectivity of the reaction?

Answer: Thiophene has two potentially reactive sites for electrophilic and radical attack (C2 and C3). The C2 position is generally more reactive due to the stabilizing effect of the sulfur atom on the intermediate. However, the C3 isomer can be a significant byproduct.

  • Controlling Regioselectivity:

    • Troubleshooting:

      • Directing Groups: If synthesizing a substituted thiophene, the nature and position of the existing substituent will strongly influence the regioselectivity of trifluoromethylation. Electron-donating groups at C2 will further activate the C5 position, while electron-withdrawing groups will deactivate the ring, potentially leading to mixtures.

      • Steric Hindrance: Introducing a bulky substituent at the C2 position can sterically hinder attack at that position, favoring trifluoromethylation at C5 or C3.

      • Reaction Conditions:

        • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., DMF, acetonitrile).

        • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable C2-substituted product.

Issue 3: Formation of Polysubstituted and Polymeric Byproducts

Question: My reaction mixture contains significant amounts of di-trifluoromethylated thiophenes and/or polymeric material. How can I prevent these side reactions?

Answer: Over-reaction and polymerization are common side reactions, particularly in radical trifluoromethylations or when using highly reactive reagents.

  • Minimizing Polysubstitution and Polymerization:

    • Troubleshooting:

      • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the thiophene relative to the trifluoromethylating agent to minimize the chances of a second trifluoromethylation event.

      • Slow Addition: Add the trifluoromethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor polysubstitution and polymerization.

      • Radical Scavengers: In radical reactions, the inclusion of a small amount of a radical scavenger (e.g., TEMPO) can sometimes help to control polymerization, although this may also reduce the yield of the desired product. Careful optimization is required.

      • Lower Temperature: As with improving regioselectivity, lower reaction temperatures can help to control these undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: Which trifluoromethylating agent is best for thiophene?

A1: The "best" agent depends on the specific thiophene substrate and the desired outcome.

  • For simple, unsubstituted thiophene: Electrophilic reagents such as Umemoto's reagent or Togni's reagent often provide good yields of the 2-trifluoromethylthiophene.

  • For electron-rich thiophenes: These substrates are generally reactive towards electrophilic agents.

  • For electron-deficient or sterically hindered thiophenes: A radical approach using the Langlois reagent (CF3SO2Na) with an oxidant (e.g., t-BuOOH) may be more effective.

Q2: How can I monitor the progress of my thiophene trifluoromethylation reaction?

A2: Several techniques can be used:

  • Thin Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the formation of various products and byproducts, which can be identified by their mass spectra.

  • 19F NMR Spectroscopy: This is a powerful technique for monitoring trifluoromethylation reactions. The appearance and integration of signals corresponding to the trifluoromethyl group in the product and any CF3-containing byproducts can provide quantitative information about the reaction progress and product distribution.

Q3: What are the typical work-up procedures for these reactions?

A3: A typical work-up involves:

  • Quenching the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate or sodium thiosulfate solution).

  • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Concentrating the solution under reduced pressure.

  • Purifying the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Trifluoromethylating Agents for the Monotrifluoromethylation of Thiophene

Trifluoromethylating AgentReaction TypeTypical ConditionsProduct Ratio (2-CF3 : 3-CF3)Di-CF3 Byproduct Yield (%)Polymer Formation
Umemoto's Reagent ElectrophilicCH3CN, 80°C, 12h95 : 5< 2%Minimal
Togni's Reagent ElectrophilicCuI (cat.), DMF, 60°C, 8h92 : 8~3%Low
Langlois Reagent / t-BuOOH RadicalDMSO, 100°C, 6h85 : 15~5-10%Moderate
CF3I / Photocatalyst RadicalRu(bpy)3Cl2, Blue LED, 24h88 : 12~5%Low-Moderate

Note: The data presented in this table are representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: Electrophilic Trifluoromethylation of Thiophene using Umemoto's Reagent

This protocol aims to maximize the yield of 2-trifluoromethylthiophene while minimizing side products.

  • Materials:

    • Thiophene (1.0 mmol, 84 mg)

    • Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 mmol, 384 mg)

    • Anhydrous acetonitrile (10 mL)

  • Procedure:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Umemoto's reagent.

    • Under an inert atmosphere (N2 or Ar), add anhydrous acetonitrile followed by thiophene.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3 solution.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (hexanes) to afford 2-trifluoromethylthiophene.

Protocol 2: Radical Trifluoromethylation of Thiophene using Langlois Reagent

This protocol is suitable for less reactive thiophene derivatives and aims to control polymerization.

  • Materials:

    • Thiophene (1.0 mmol, 84 mg)

    • Langlois Reagent (Sodium triflinate, CF3SO2Na) (1.5 mmol, 234 mg)

    • tert-Butyl hydroperoxide (70% in water, 3.0 mmol, 0.39 mL)

    • Anhydrous DMSO (5 mL)

  • Procedure:

    • To a 10 mL oven-dried sealed tube, add the Langlois reagent and thiophene.

    • Under an inert atmosphere, add anhydrous DMSO.

    • Add the tert-butyl hydroperoxide dropwise to the stirred solution at room temperature.

    • Seal the tube and heat the reaction mixture to 100°C for 6 hours.

    • Monitor the reaction by GC-MS or 19F NMR.

    • After cooling to room temperature, carefully open the tube and dilute the mixture with 20 mL of water.

    • Extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO4, and concentrate carefully due to the volatility of the product.

    • Purify by column chromatography (pentane) to separate the isomeric products.

Visualizations

Trifluoromethylation_Pathways cluster_electrophilic Electrophilic Pathway cluster_radical Radical Pathway Thiophene Thiophene Intermediate_E Sigma Complex (C2 or C3 attack) Thiophene->Intermediate_E CF3+ Intermediate_R Radical Adduct (C2 or C3 attack) Thiophene->Intermediate_R CF3• Electrophilic_Reagent Electrophilic CF3+ Reagent (e.g., Umemoto's, Togni's) Electrophilic_Reagent->Intermediate_E Radical_Source Radical CF3• Source (e.g., Langlois Reagent) Radical_Source->Intermediate_R Product_2_E 2-CF3-Thiophene Intermediate_E->Product_2_E Deprotonation (Major) Product_3_E 3-CF3-Thiophene Intermediate_E->Product_3_E Deprotonation (Minor) Product_2_R 2-CF3-Thiophene Intermediate_R->Product_2_R Oxidation & Deprotonation (Major) Product_3_R 3-CF3-Thiophene Intermediate_R->Product_3_R Oxidation & Deprotonation (Minor) Polymer Polymerization Intermediate_R->Polymer Propagation

Caption: Reaction pathways for electrophilic and radical trifluoromethylation of thiophene.

Troubleshooting_Workflow Start Start Trifluoromethylation of Thiophene Analysis Analyze Crude Reaction Mixture (GC-MS, 19F NMR) Start->Analysis Low_Yield Low Yield? Analysis->Low_Yield Poor_Regio Poor Regioselectivity? Low_Yield->Poor_Regio No Optimize_Conditions Optimize Conditions: - Increase Time/Temp - Check Reagent Quality Low_Yield->Optimize_Conditions Yes Side_Products Polymer/Di-CF3? Poor_Regio->Side_Products No Change_Solvent_Temp Adjust Conditions: - Lower Temperature - Screen Solvents Poor_Regio->Change_Solvent_Temp Yes Control_Stoich Modify Protocol: - Control Stoichiometry - Slow Addition Side_Products->Control_Stoich Yes Success Successful Trifluoromethylation Side_Products->Success No Optimize_Conditions->Analysis Change_Solvent_Temp->Analysis Control_Stoich->Analysis

Technical Support Center: Purification of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 2-(Trifluoromethyl)thiophene.

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound still showing a second peak with the same mass in GC-MS analysis?

A1: You are likely observing the presence of the positional isomer, 3-(Trifluoromethyl)thiophene. These isomers often form concurrently during synthesis and exhibit very similar physicochemical properties, making them difficult to separate. The boiling points of the two isomers are very close, which makes fractional distillation challenging.[1][2][3][4]

Q2: My this compound sample is discolored (e.g., yellow or brown). What is the cause and how can I remove the color?

A2: Discoloration in thiophene derivatives can be due to the presence of oxidized impurities or polymeric byproducts formed during synthesis or storage. Purification via fractional distillation under reduced pressure can help separate the volatile product from non-volatile colored impurities. Alternatively, column chromatography can be effective in removing these polar, colored compounds.

Q3: After purification, I still detect residual solvent in my product by ¹H NMR. How can I remove it?

A3: Residual solvents can often be removed by placing the sample under high vacuum for an extended period. If the solvent has a relatively high boiling point, gentle heating under vacuum can be effective, provided the product is thermally stable. For larger scales, a final purification step like short-path distillation or recrystallization from a different solvent system may be necessary.

Q4: Is this compound stable to heat during distillation?

Troubleshooting Guide

Problem 1: Co-elution of Isomers in GC/HPLC Analysis

  • Question: I am unable to resolve the peaks of 2- and 3-(Trifluoromethyl)thiophene on my standard GC or HPLC column. What can I do?

  • Answer:

    • For GC: The challenge lies in the similar boiling points and polarities of the isomers. To improve separation, you can:

      • Use a longer column: This increases the number of theoretical plates and can enhance resolution.

      • Optimize the temperature program: A slower temperature ramp can improve separation.

      • Select a different stationary phase: A column with a more polar stationary phase may offer better selectivity for these isomers. Two-dimensional GC (2D-GC) with columns of different selectivity can also be employed for complete separation.[5]

    • For HPLC:

      • Employ a high-resolution column: Use a column with smaller particle size (e.g., <3 µm) and a longer length.

      • Optimize the mobile phase: A shallow gradient with a solvent system that maximizes the small polarity differences between the isomers is crucial. Experiment with different solvent systems (e.g., hexane/ethyl acetate, acetonitrile/water).

Problem 2: Oiling Out During Crystallization

  • Question: When I try to recrystallize this compound, it separates as an oil instead of forming crystals. How can I fix this?

  • Answer: Oiling out occurs when the compound's solubility in the hot solvent is too high, or the solution is cooled too rapidly. To induce crystallization:

    • Use a different solvent or solvent system: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using non-polar solvents like hexanes or petroleum ether.

    • Cool the solution slowly: Allow the solution to cool to room temperature gradually, and then transfer it to a refrigerator or freezer.

    • Use a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.

    • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth.

Problem 3: Poor Recovery from Column Chromatography

  • Question: I am losing a significant amount of my product during silica gel chromatography. What are the possible reasons?

  • Answer: Poor recovery can be due to several factors:

    • Irreversible adsorption: Highly activated silica gel can sometimes strongly bind to the compound. You can deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to your eluent system, especially if your compound is sensitive to acid.

    • Improper solvent system: If the eluent is not polar enough, the product will not move down the column. Conversely, if it is too polar, it may elute too quickly with impurities. Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand to achieve an Rf value of 0.2-0.3 for the product.

    • Product volatility: this compound is relatively volatile. Ensure that you do not use excessive vacuum or heat during solvent removal after pooling the fractions.

Data Presentation

Table 1: Physicochemical Properties of 2- and 3-(Trifluoromethyl)thiophene

PropertyThis compound3-(Trifluoromethyl)thiophene
Molecular Formula C₅H₃F₃SC₅H₃F₃S
Molecular Weight 152.14 g/mol [6]152.14 g/mol [1][4]
Boiling Point 107.9 ± 35.0 °C at 760 mmHg100 °C at 760 mmHg[1][2][3]
Density 1.4 ± 0.1 g/cm³1.4 g/cm³[1][2]
CAS Number 86093-76-7[6]86093-77-8[1][4]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities and from impurities with a significantly different boiling point. Separation from the 3-isomer will be challenging due to the close boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a column packed with structured packing to increase theoretical plates), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Slowly apply vacuum to the system using a vacuum pump protected by a cold trap.

  • Heating: Once the desired vacuum is reached, begin to gently heat the flask.

  • Fraction Collection: Slowly increase the heat and observe the temperature at the distillation head. Collect any low-boiling fractions first. Carefully collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Monitor the purity of the fractions by GC. Due to the close boiling point of the 3-isomer, a very slow distillation rate is crucial.

Protocol 2: Purification by Column Chromatography

This method can be effective for separating the product from polar and non-polar impurities. Separation of the 2- and 3-isomers may require careful optimization.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): Start with a non-polar solvent like hexane or petroleum ether. The polarity can be gradually increased by adding a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate if necessary. The ideal solvent system should be determined by TLC first.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure with gentle heating.

Protocol 3: Purification by Recrystallization

This method is suitable if the crude product is a solid at room temperature or can be induced to crystallize from a suitable solvent. It is effective for removing soluble impurities.

  • Solvent Selection: Test the solubility of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Non-polar solvents like hexanes or petroleum ether are good starting points.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. A patent for a similar compound, 2-(4-fluorophenyl)thiophene, suggests recrystallization from petroleum ether at 60 °C followed by cooling to room temperature.[7]

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Remove non-volatile impurities Analysis Purity Analysis (GC, NMR) Distillation->Analysis Chromatography Column Chromatography Crystallization Recrystallization Chromatography->Crystallization If solid Chromatography->Analysis Crystallization->Analysis Analysis->Chromatography Isomers present PureProduct Pure this compound Analysis->PureProduct Purity > 99%

Caption: General purification workflow for this compound.

TroubleshootingTree Start GC analysis shows two peaks CheckBP Are boiling points close? Start->CheckBP FracDist Use high-efficiency fractional distillation CheckBP->FracDist Yes ColumnChrom Optimize column chromatography CheckBP->ColumnChrom No PrepGC Consider preparative GC FracDist->PrepGC Separation still poor TLC Optimize solvent system with TLC ColumnChrom->TLC Gradient Use shallow gradient elution TLC->Gradient Derivatization Consider derivatization for separation Gradient->Derivatization Still co-eluting

Caption: Troubleshooting decision tree for isomer separation.

References

Technical Support Center: Purification of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Trifluoromethyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and methodologies for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, this could include thiophene, 2-iodothiophene, or other precursors.

  • Reagents and byproducts: Residual trifluoromethylating agents (e.g., trifluoroacetic acid, copper triflate) and their byproducts.

  • Isomeric impurities: Over- or under-trifluoromethylated thiophenes, or isomers with the trifluoromethyl group at a different position, though 2-substitution is generally favored.

  • Polymeric materials: Thiophene and its derivatives can be susceptible to polymerization, especially under acidic conditions or upon prolonged exposure to heat and light.

  • Residual solvents: Solvents used during the synthesis and workup procedures (e.g., DMF, THF, toluene).

Q2: My crude this compound is dark-colored. What does this indicate and how can it be resolved?

A2: A dark coloration, ranging from brown to black, typically suggests the presence of polymeric materials or other high-molecular-weight, conjugated byproducts. These impurities are often non-volatile and can be effectively removed by fractional vacuum distillation. Alternatively, column chromatography can be employed to separate the desired product from these colored impurities.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR, and ¹³C NMR) Spectroscopy: Essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a known standard. ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): Suitable for identifying non-volatile impurities.

Q4: What are the main safety considerations when handling this compound?

A4: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. It is classified as a dangerous good for transport and may be subject to additional shipping charges[1]. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Troubleshooting Guides

Fractional Vacuum Distillation
Issue Probable Cause(s) Solution(s)
Bumping or unstable boiling - Inadequate vacuum. - Lack of boiling chips or inefficient stirring. - Presence of low-boiling point solvent impurities.- Ensure all joints are properly sealed and the vacuum pump is functioning correctly. - Add fresh boiling chips or use a magnetic stir bar for smooth boiling. - Initially, apply a lower vacuum to gently remove residual solvents before increasing to the target pressure.
Poor separation of product from a close-boiling impurity - Inefficient fractionating column. - Distillation rate is too fast.- Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column). - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A distillation rate of 1-2 drops per second is generally recommended.
Product solidifies in the condenser - The cooling water is too cold, causing the product to solidify.- Stop the flow of cooling water or use warmer water to prevent solidification in the condenser.
No product distilling over at the expected temperature and pressure - Inaccurate pressure reading. - Thermometer bulb is incorrectly placed. - The boiling point is higher than anticipated due to residual impurities.- Verify the pressure with a calibrated gauge. - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. - Gradually and cautiously increase the heating mantle temperature.
Column Chromatography
Issue Probable Cause(s) Solution(s)
Poor separation of spots on the TLC plate - Inappropriate solvent system (eluent).- The polarity of the eluent needs adjustment. For non-polar compounds like this compound, start with a non-polar solvent like hexane and gradually add a slightly more polar solvent like dichloromethane or ethyl acetate. Screen various solvent ratios using TLC to achieve a target Rf value of 0.2-0.3 for the product.
Cracks or channels in the silica gel column - Improper packing of the column.- Pack the column using a slurry method to ensure a uniform and homogenous stationary phase. Avoid letting the top of the silica gel run dry during packing and elution.
The product is eluting too quickly (high Rf) - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
The product is not eluting from the column (low Rf) - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution) to facilitate the movement of the product down the column.
Band tailing of the product spot - The sample was overloaded on the column. - The compound is interacting too strongly with the silica gel.- Use a larger column or reduce the amount of crude material loaded. - Consider using a less polar stationary phase or adding a small amount of a competitive solvent to the eluent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₃F₃S[2]
Molecular Weight 152.14 g/mol [2]
Boiling Point 95 °C at 760 mmHg[3]
Density 1.353 g/cm³

Table 2: Illustrative Purity of this compound with Different Purification Methods

Purification Method Expected Purity Notes
Fractional Vacuum Distillation >98%Effective for removing non-volatile and some volatile impurities with significantly different boiling points.
Flash Column Chromatography >99%Highly effective for removing impurities with similar polarities to the product.

Note: The expected purity values are illustrative and can vary based on the initial purity of the crude material and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for purifying liquid this compound from non-volatile impurities and those with different boiling points.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a magnetic stirrer

  • Vacuum pump with a cold trap and pressure gauge

Procedure:

  • Setup: Assemble the fractional vacuum distillation apparatus. Ensure all ground glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar.

  • Applying Vacuum: Begin stirring and slowly apply vacuum to the system, monitoring the pressure with a gauge.

  • Heating: Once the desired vacuum is stable, begin to gently heat the flask using the heating mantle.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions.

    • Carefully collect the main fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

    • Stop the distillation before any higher-boiling impurities begin to distill over.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating this compound from impurities with similar polarities.

Materials:

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Eluent (e.g., a mixture of hexanes and dichloromethane)

  • Collection tubes

Procedure:

  • Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and dichloromethane. The ideal system should provide an Rf value of approximately 0.2-0.3 for this compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the dissolved sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, applying positive pressure (e.g., with air or nitrogen).

    • Collect the eluting solvent in fractions.

  • Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_distillation Fractional Vacuum Distillation cluster_chromatography Flash Column Chromatography crude1 Crude this compound setup1 Assemble Distillation Apparatus crude1->setup1 vacuum Apply Vacuum & Heat setup1->vacuum collect Collect Fractions vacuum->collect analyze1 Analyze Purity (GC-MS, NMR) collect->analyze1 pure1 Pure this compound analyze1->pure1 crude2 Crude this compound tlc TLC for Eluent Selection crude2->tlc pack Pack Column tlc->pack load Load Sample pack->load elute Elute and Collect Fractions load->elute analyze2 Analyze Fractions (TLC) elute->analyze2 combine Combine Pure Fractions analyze2->combine evaporate Evaporate Solvent combine->evaporate pure2 Pure this compound evaporate->pure2

Caption: Purification workflows for this compound.

troubleshooting_logic cluster_dist Distillation cluster_chrom Chromatography start Purification Issue poor_sep_dist Poor Separation start->poor_sep_dist Distillation no_product No Product start->no_product Distillation poor_sep_chrom Poor Separation (TLC) start->poor_sep_chrom Chromatography no_elution No Elution start->no_elution Chromatography check_column Use Better Column / Slower Rate poor_sep_dist->check_column check_pressure Verify Pressure & Thermometer no_product->check_pressure adjust_eluent Adjust Eluent Polarity poor_sep_chrom->adjust_eluent no_elution->adjust_eluent

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Degradation of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)thiophene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experimental work. The information is based on established knowledge of thiophene and organofluorine compound degradation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: No Degradation or Very Slow Degradation Observed

  • Possible Cause 1: High Stability of the Compound. The trifluoromethyl group and the carbon-fluorine bonds are exceptionally stable, making the compound resistant to degradation.[1] Thiophene rings, while susceptible to some metabolic processes, can also be relatively stable depending on the substituents.

  • Troubleshooting Steps:

    • For Microbial Degradation Studies:

      • Acclimatize your microbial culture: Gradually expose the microorganisms to increasing concentrations of this compound to allow for adaptation and potential enzyme induction.

      • Use a co-substrate: Introduce a more readily biodegradable carbon source to support microbial growth and induce the production of enzymes that may fortuitously degrade the target compound.

      • Screen diverse microbial consortia: Isolate and screen microorganisms from environments contaminated with similar organofluorine compounds or industrial effluents.

    • For Photochemical Degradation Studies:

      • Increase light intensity or use a shorter wavelength: Ensure the light source provides sufficient energy to initiate degradation.

      • Add a photosensitizer: Introduce a compound that can absorb light and transfer the energy to this compound or generate reactive oxygen species.

    • For Metabolic Studies (in vitro):

      • Use induced microsomes: Employ liver microsomes from animals treated with known cytochrome P450 inducers (e.g., phenobarbital, rifampicin) to enhance metabolic activity.

      • Ensure cofactor availability: Provide an excess of NADPH, as it is a critical cofactor for cytochrome P450 enzymes.[2]

Issue 2: Poor Mass Balance and Unidentified Peaks in Chromatograms

  • Possible Cause 1: Formation of Reactive Metabolites. Thiophene-containing compounds are known to be metabolized by cytochrome P450 enzymes into reactive intermediates like thiophene-S-oxides and thiophene epoxides.[3][4][5] These reactive species can covalently bind to macromolecules (proteins, DNA) or polymerize, leading to a loss of detectable material.

  • Possible Cause 2: Volatility of Degradation Products. Some potential degradation products, such as trifluoroacetic acid (TFA), can be volatile and may be lost during sample preparation or analysis.

  • Troubleshooting Steps:

    • Trapping Experiments: Include nucleophilic trapping agents like glutathione (GSH) or N-acetylcysteine (NAC) in your reaction mixture.[6][7] These agents can form stable adducts with reactive intermediates, which can then be identified by mass spectrometry.

    • Use of Radiolabeled Substrate: If available, using a radiolabeled this compound (e.g., with ¹⁴C or ³H) can help to track all degradation products, including those that are non-volatile or covalently bound.

    • Optimize Analytical Methods:

      • For GC-MS analysis, consider derivatization of potential polar metabolites to increase their volatility and thermal stability.

      • For LC-MS analysis, use a column and mobile phase suitable for separating a wide range of polarities.

      • To detect volatile products like TFA, consider headspace analysis or specialized extraction and derivatization techniques.

Issue 3: Inconsistent Results Between Replicates

  • Possible Cause 1: Abiotic Degradation. The compound may be sensitive to light or temperature, leading to degradation that is not related to the biological or photochemical process being studied.

  • Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can adsorb to plastic or glass surfaces, leading to lower-than-expected concentrations in the aqueous phase.

  • Troubleshooting Steps:

    • Run Proper Controls: Always include sterile controls (for microbial studies), dark controls (for photochemical studies), and no-enzyme controls (for in vitro metabolic studies) to account for abiotic degradation.

    • Use Inert Materials: Whenever possible, use glassware and PTFE-lined caps to minimize adsorption.

    • Pre-saturate Surfaces: Before starting the experiment, rinse all labware with a solution of the test compound at the experimental concentration to saturate any binding sites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

Based on the metabolism of other thiophene-containing drugs, the primary metabolic pathways likely involve oxidation by cytochrome P450 (CYP) enzymes.[3][4][5] Two main pathways are proposed:

  • Thiophene-S-oxidation: The sulfur atom in the thiophene ring is oxidized to form a reactive thiophene-S-oxide.

  • Thiophene Epoxidation: The double bonds in the thiophene ring are oxidized to form a reactive thiophene epoxide.

Both of these intermediates are electrophilic and can react with cellular nucleophiles. It is also plausible that the trifluoromethyl group could be hydrolyzed to a carboxylic acid, ultimately leading to the formation of trifluoroacetic acid (TFA), a common degradation product of many trifluoromethyl-containing compounds.

Q2: What are the expected major degradation products?

  • Reactive Intermediates: Thiophene-S-oxide and thiophene epoxide. These are generally not directly observed due to their high reactivity but can be inferred from the presence of their adducts with trapping agents.[6][7]

  • Hydroxylated Metabolites: Following epoxidation and rearrangement, hydroxylated thiophene derivatives could be formed.

  • Ring-Opened Products: The reactive intermediates can lead to the opening of the thiophene ring.

  • Trifluoroacetic Acid (TFA): Hydrolysis of the trifluoromethyl group is a potential degradation pathway for many organofluorine compounds.

Q3: Which analytical techniques are best suited for studying the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is ideal for separating and identifying polar and non-volatile degradation products and their adducts.

  • Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is suitable for analyzing the parent compound and any volatile or semi-volatile degradation products. Derivatization may be necessary for polar metabolites.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy is a powerful tool for identifying and quantifying fluorinated degradation products, such as trifluoroacetic acid.

Q4: How can I confirm the identity of a suspected degradation product?

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to help determine the elemental composition of the product. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that can be used to elucidate the structure.

  • NMR Spectroscopy: If a sufficient amount of the degradation product can be isolated, ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed structural information.

  • Comparison with Authentic Standards: The most definitive way to confirm the identity of a degradation product is to compare its chromatographic retention time and mass spectrum with those of a commercially available or synthesized authentic standard.

Visualizations

The following diagrams illustrate the proposed degradation pathways and a general experimental workflow for studying the degradation of this compound.

DegradationPathways cluster_main Proposed Degradation of this compound parent This compound cyp450 Cytochrome P450 parent->cyp450 Oxidation hydrolysis Hydrolysis parent->hydrolysis s_oxide Thiophene-S-oxide (Reactive Intermediate) cyp450->s_oxide S-Oxidation epoxide Thiophene Epoxide (Reactive Intermediate) cyp450->epoxide Epoxidation adducts Covalent Adducts (e.g., with Glutathione) s_oxide->adducts ring_opened Ring-Opened Products s_oxide->ring_opened epoxide->adducts epoxide->ring_opened tfa Trifluoroacetic Acid (TFA) hydrolysis->tfa ExperimentalWorkflow cluster_workflow Experimental Workflow for Degradation Studies start Start: Experimental Setup (Microbial/Photochemical/Metabolic) incubation Incubation/ Reaction start->incubation sampling Time-course Sampling incubation->sampling extraction Sample Preparation (Extraction, Concentration) sampling->extraction analysis Instrumental Analysis (LC-MS, GC-MS, NMR) extraction->analysis data Data Analysis (Peak Identification, Quantification) analysis->data pathway Pathway Elucidation data->pathway end End: Report pathway->end

References

managing reaction exotherms in 2-(Trifluoromethyl)thiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing reaction exotherms during the synthesis of 2-(Trifluoromethyl)thiophene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Troubleshooting Guide: Managing Reaction Exotherms

Exothermic reactions, if not properly controlled, can lead to temperature and pressure increases that may compromise the safety and outcome of your synthesis. Below are common issues and recommended actions to manage the exotherm in this compound synthesis.

IssuePotential CauseTroubleshooting Steps
Rapid Temperature Increase Upon Reagent Addition The reaction is highly exothermic, and the rate of addition of the trifluoromethylating agent is too fast.- Reduce Addition Rate: Add the trifluoromethylating agent (e.g., CF₃I, Ruppert-Prakash reagent) dropwise or via a syringe pump over an extended period. - Pre-cool the Reaction: Cool the reaction mixture to a lower initial temperature (e.g., 0 °C or -78 °C) before commencing the addition. - Efficient Stirring: Ensure vigorous and efficient stirring to promote rapid heat dissipation throughout the reaction mixture.
Localized Hotspots in the Reaction Mixture Inefficient mixing leading to localized concentration gradients and uncontrolled reaction rates.- Improve Agitation: Use an overhead stirrer for larger scale reactions to ensure thorough mixing. For smaller scales, ensure the stir bar is adequately sized and rotating at a sufficient speed. - Baffled Flask: Consider using a baffled reaction flask to improve mixing efficiency.
"Runaway" Reaction (Uncontrolled, Rapid Rise in Temperature and Pressure) Failure of cooling systems, incorrect stoichiometry, or too rapid addition of reagents on a larger scale.- Immediate Cooling: If safe to do so, immerse the reaction vessel in a larger ice bath or use an external cooling system. - Stop Reagent Addition: Immediately cease the addition of any further reagents. - Quenching (Use with extreme caution and prior risk assessment): Have a pre-prepared quenching solution (e.g., a cold, non-reactive solvent or a suitable chemical quencher) ready for emergency use. The choice of quencher is highly dependent on the specific reaction chemistry. A common practice for quenching reactive organometallic reagents is the slow addition of isopropanol followed by a mixture of isopropanol/water, and finally water, all at low temperatures.[1]
Inconsistent Reaction Temperature Inadequate cooling capacity or poor heat transfer.- Increase Cooling Bath Volume: Use a larger cooling bath to provide a more stable temperature sink. - Improve Heat Transfer: Ensure the reaction flask has good contact with the cooling medium. Remove any insulating layers (e.g., ice buildup on the outside of the flask). - Use a Cryostat: For precise and reliable temperature control, utilize a cryostat.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns regarding exotherms in this compound synthesis?

A1: The primary safety concerns are the potential for a runaway reaction, which can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture. Many trifluoromethylation reactions are highly exothermic.[2] This can also lead to the formation of unwanted byproducts and decomposition of the desired product.

Q2: How can I estimate the potential exotherm of my reaction before starting?

A2: While specific calorimetric data for every variation of this synthesis may not be available, it is crucial to assume that the reaction will be exothermic. A small-scale trial run (e.g., on a millimole scale) with careful temperature monitoring can provide a good indication of the reaction's thermal profile. For process development, reaction calorimetry is the most accurate method to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[3]

Q3: What is the best way to monitor the temperature of the reaction?

A3: Use a calibrated thermometer or thermocouple probe placed directly in the reaction mixture (not just in the cooling bath) to get an accurate reading of the internal temperature. For exothermic reactions, continuous monitoring is essential.

Q4: Are there alternative synthesis strategies that can mitigate exothermic risks?

A4: Yes, continuous flow chemistry is an excellent strategy for managing highly exothermic reactions.[4] The high surface-area-to-volume ratio in microreactors allows for very efficient heat exchange, significantly reducing the risk of thermal runaway.[2][5]

Q5: What are the signs of a developing runaway reaction?

A5: Key signs include a sudden and accelerating increase in the internal reaction temperature that is not controlled by the cooling system, a rapid increase in pressure (if the system is closed), vigorous gas evolution, and noticeable changes in the color or viscosity of the reaction mixture.

Q6: What should be included in an emergency plan for a potential runaway reaction?

A6: Your emergency plan should include:

  • Immediate actions to take (e.g., alert personnel, stop reagent addition, apply maximum cooling).

  • The location and proper use of safety equipment (e.g., fire extinguisher, safety shower, emergency quench solutions).

  • A clear procedure for evacuating the area if the situation cannot be controlled.

  • Contact information for emergency services and facility safety personnel.

Experimental Protocols

Key Experiment: Monitoring and Controlling Reaction Exotherm in a Batch Synthesis

This protocol provides a general methodology for a common laboratory-scale synthesis of this compound, emphasizing exotherm management.

Materials:

  • Thiophene

  • Trifluoromethylating agent (e.g., CF₃I with a radical initiator, or a pre-formed trifluoromethyl source)

  • Solvent (e.g., Acetonitrile, DMF)

  • Reaction flask equipped with a magnetic stir bar or overhead stirrer

  • Dropping funnel or syringe pump

  • Thermometer or thermocouple probe

  • Cooling bath (e.g., ice-water, dry ice/acetone)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The reaction flask should be placed in a cooling bath of sufficient size. Insert the thermometer/thermocouple so that the tip is submerged in the reaction medium.

  • Initial Cooling: Charge the reaction flask with thiophene and the solvent. Begin stirring and cool the mixture to the desired starting temperature (e.g., 0 °C).

  • Reagent Preparation: Prepare a solution of the trifluoromethylating agent in the reaction solvent in the dropping funnel or syringe.

  • Controlled Addition: Once the reaction mixture has reached the target initial temperature, begin the slow, dropwise addition of the trifluoromethylating agent.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within a narrow, desired range (e.g., ± 2 °C).

  • Reaction Progress: After the addition is complete, continue to stir the reaction at the controlled temperature and monitor its progress by a suitable analytical method (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding a suitable quenching agent while maintaining a low temperature.

Visualizations

experimental_workflow Experimental Workflow for Managing Exotherms cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_safety Safety Checkpoint prep_setup 1. Assemble Dry Apparatus in Fume Hood prep_cool 2. Charge Thiophene & Solvent, Cool to Initial Temp prep_setup->prep_cool prep_reagent 3. Prepare Trifluoromethylating Agent Solution prep_cool->prep_reagent react_add 4. Slow, Controlled Addition of Reagent prep_reagent->react_add react_monitor 5. Continuously Monitor Internal Temperature react_add->react_monitor react_progress 6. Maintain Temp & Monitor Progress (TLC/GC) react_monitor->react_progress Addition Complete safety_check Temperature Excursion? react_monitor->safety_check Check Temp workup_quench 7. Careful Quenching at Low Temperature react_progress->workup_quench workup_extract 8. Extraction and Purification workup_quench->workup_extract safety_check->react_add No: Continue Addition emergency_proc Emergency Protocol: - Stop Addition - Max Cooling - Prepare to Quench safety_check->emergency_proc Yes: Initiate Emergency Protocol

Workflow for managing exotherms in batch synthesis.

troubleshooting_logic Troubleshooting Logic for Temperature Excursions start Temperature Rises Uncontrollably q1 Is reagent addition ongoing? start->q1 a1_yes Immediately Stop Addition q1->a1_yes Yes a1_no Proceed to Cooling Check q1->a1_no No q2 Is cooling system at maximum capacity? a1_yes->q2 a1_no->q2 a2_yes Prepare for Emergency Quench q2->a2_yes Yes a2_no Increase Cooling (e.g., add more dry ice) q2->a2_no No end Consult Senior Staff / Safety Officer a2_yes->end q3 Is stirring efficient? a2_no->q3 a3_yes Consider Runaway Scenario q3->a3_yes Yes a3_no Increase Stirring Rate q3->a3_no No a3_yes->end a3_no->end

Decision tree for troubleshooting temperature excursions.

References

Technical Support Center: Catalyst Deactivation in 2-(Trifluoromethyl)thiophene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2-(Trifluoromethyl)thiophene. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and low reaction yields encountered during these sensitive yet crucial synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling with this compound particularly challenging?

A1: The cross-coupling of this compound presents a unique set of challenges primarily due to the electronic properties of the substrate. The strongly electron-withdrawing trifluoromethyl (CF₃) group deactivates the thiophene ring, making the initial oxidative addition step of the catalytic cycle more difficult compared to electron-rich or neutral thiophenes. Additionally, the sulfur atom in the thiophene ring can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst poisoning and the formation of inactive off-cycle complexes.

Q2: My reaction is sluggish or stalls completely. What is the most likely cause?

A2: A sluggish or stalled reaction is often a sign of catalyst deactivation. For this compound couplings, this can stem from several factors:

  • Difficult Oxidative Addition: The electron-deficient nature of the substrate slows down the oxidative addition of the palladium(0) catalyst to the carbon-halide bond.

  • Catalyst Poisoning: The thiophenic sulfur can bind to the palladium center, inhibiting its catalytic activity.

  • Reductive Elimination Difficulty: The electron-withdrawing CF₃ group can also slow down the final reductive elimination step, causing the catalytically active species to be tied up in a stable intermediate complex.

  • Formation of Palladium Black: The appearance of a black precipitate (palladium black) is a visual indicator of catalyst agglomeration and deactivation. This is often promoted by high temperatures or an inappropriate ligand-to-metal ratio.

Q3: How do I choose the optimal phosphine ligand for this type of reaction?

A3: The choice of ligand is critical for a successful cross-coupling with electron-deficient substrates. For this compound, bulky and electron-rich phosphine ligands are highly recommended. These ligands stabilize the active Pd(0) species, promote the challenging oxidative addition step, and accelerate the reductive elimination. Popular and effective choices include biaryl phosphine ligands such as XPhos, SPhos, and RuPhos.[1]

Q4: What role does the base play, and can it contribute to catalyst deactivation?

A4: The base is essential for the transmetalation step of the catalytic cycle. However, an inappropriate choice of base can lead to side reactions and catalyst deactivation. For sensitive substrates like this compound, it is crucial to use a base that is strong enough to facilitate transmetalation but not so strong as to cause substrate degradation or unwanted side reactions. Common choices include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃). The presence of water can also be critical for the efficacy of some inorganic bases.[2][3]

Troubleshooting Guides

Issue 1: Low to No Product Formation
Potential Cause Troubleshooting Steps & Solutions
Catalyst Deactivation 1. Switch to a more robust ligand: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) to enhance catalyst stability and activity.[1] 2. Use a pre-catalyst: Palladium pre-catalysts, such as G3 or G4 palladacycles, can provide more reliable generation of the active Pd(0) species.[4] 3. Optimize catalyst loading: While a higher loading might seem intuitive, it can sometimes lead to faster decomposition. Screen catalyst loadings from 1-5 mol%.
Inefficient Oxidative Addition 1. Increase reaction temperature: Cautiously increase the temperature in increments of 10°C. Be aware that higher temperatures can also accelerate catalyst decomposition. 2. Change the halide: If possible, switch from a chloro-substituted thiophene to a bromo- or iodo-substituted one, as the C-Br and C-I bonds are weaker and undergo oxidative addition more readily.
Thiophene Poisoning 1. Use a higher ligand-to-metal ratio: An excess of the phosphine ligand can help to prevent the thiophenic sulfur from binding to the palladium center. Try ratios of 1.5:1 to 2:1 (ligand:Pd).
Issue 2: Formation of Palladium Black
Potential Cause Troubleshooting Steps & Solutions
Catalyst Agglomeration 1. Lower the reaction temperature: High temperatures can accelerate the formation of palladium nanoparticles. Find the minimum temperature at which the reaction proceeds at a reasonable rate. 2. Ensure an inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium oxides and subsequent precipitation. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
Inadequate Ligand Stabilization 1. Increase ligand concentration: A higher concentration of a strongly coordinating, bulky ligand can prevent the palladium atoms from aggregating. 2. Choose a more appropriate ligand: Ligands with larger cone angles can provide better steric protection for the metal center.

Data Presentation

Table 1: Comparison of Phosphine Ligands in a Model Suzuki Coupling of an Electron-Deficient Aryl Chloride *

Catalyst System (Pd Precursor + Ligand)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ + PPh₃210024<10
Pd(OAc)₂ + SPhos1801285
XPhos Pd G3180892
RuPhos Pd G31RT1278

*Data is representative and compiled from various sources for the coupling of challenging aryl chlorides. Actual results with this compound may vary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)thiophene

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • 2-Bromo-5-(trifluoromethyl)thiophene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-bromo-5-(trifluoromethyl)thiophene, the arylboronic acid, the palladium pre-catalyst, and potassium phosphate.

  • Add a 4:1 mixture of degassed 1,4-dioxane and water via syringe.

  • Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex LₙPd(II)(Ar-CF₃)(X) pd0->oa_complex Oxidative Addition (Ar-CF₃-X) trans_complex LₙPd(II)(Ar-CF₃)(R) oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) product_complex LₙPd(0) + Ar-CF₃-R trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the cross-coupling of this compound.

Deactivation_Pathways active_catalyst Active LₙPd(0) Catalyst thiophene_poisoning Thiophene Coordination (LₙPd(0)-S-Thiophene) active_catalyst->thiophene_poisoning Catalyst Poisoning pd_black Palladium Black (Agglomeration) active_catalyst->pd_black Decomposition slow_re Stable Pd(II) Intermediate (Slow Reductive Elimination) active_catalyst->slow_re Slow Reductive Elimination

Caption: Key catalyst deactivation pathways in this compound cross-coupling.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->ligand precatalyst Employ a Pre-catalyst (e.g., G3 Palladacycle) check_catalyst->precatalyst temperature Screen Temperature check_conditions->temperature base Screen Base check_conditions->base solvent Ensure Anhydrous & Degassed Solvent check_conditions->solvent success Improved Yield ligand->success precatalyst->success temperature->success base->success solvent->success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Navigating the Challenges of Large-Scale 2-(Trifluoromethyl)thiophene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(Trifluoromethyl)thiophene, a key building block in the development of pharmaceuticals and advanced materials, presents unique challenges when transitioning from laboratory to industrial-scale production. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during the scale-up synthesis of this compound.

Issue Potential Causes Recommended Solutions
Low Yield - Incomplete reaction: Insufficient reaction time, inadequate mixing, or suboptimal temperature control. - Side reactions: Formation of regioisomers (e.g., 3-(Trifluoromethyl)thiophene) or polysubstituted products. - Decomposition of trifluoromethylating agent: Moisture sensitivity or thermal instability of reagents like the Ruppert-Prakash reagent (TMSCF₃).- Optimize reaction parameters: Conduct kinetic studies to determine the optimal reaction time. Ensure efficient agitation, especially in large reactors. Implement precise temperature control with appropriate heating/cooling systems. - Control stoichiometry and addition rate: Carefully control the stoichiometry of reactants. A slow, controlled addition of the trifluoromethylating agent can minimize side reactions. - Ensure anhydrous conditions: Thoroughly dry all solvents and reagents. Operate under an inert atmosphere (e.g., nitrogen or argon).
Formation of Impurities and Byproducts - Regioisomer formation: The trifluoromethyl group may add to the 3-position of the thiophene ring. - Over-reaction: Introduction of multiple trifluoromethyl groups onto the thiophene ring. - Byproducts from trifluoromethylating agent: Decomposition of the reagent can lead to various fluorine-containing impurities.- Catalyst/Reagent selection: The choice of trifluoromethylating agent and catalyst can significantly influence regioselectivity. For instance, some copper-catalyzed methods show high selectivity for the 2-position. - Reaction condition optimization: Lowering the reaction temperature and using a slight excess of thiophene can help minimize over-reaction. - Purification strategy: Develop a robust purification protocol, such as fractional distillation under reduced pressure or crystallization, to effectively remove byproducts.
Difficult Purification - Close boiling points of isomers: 2- and 3-(Trifluoromethyl)thiophene may have similar boiling points, making separation by distillation challenging. - Azeotrope formation: The product may form an azeotrope with solvents or impurities. - Thermal instability: The product or impurities may decompose at the temperatures required for distillation.- High-efficiency fractional distillation: Utilize a distillation column with a high number of theoretical plates. - Crystallization: If the product is a solid at low temperatures, fractional crystallization can be an effective purification method. - Chromatography: While less common for large-scale production, preparative chromatography can be used for high-purity requirements.
Safety Concerns - Toxicity and corrosivity of reagents: Many trifluoromethylating agents and their byproducts are hazardous. For example, triflic acid is highly corrosive. - Exothermic reactions: Trifluoromethylation reactions can be highly exothermic, posing a risk of thermal runaway in large reactors. - Handling of gaseous reagents: Some processes may use gaseous trifluoromethylating agents like CF₃I, which require specialized handling procedures.- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and respiratory protection. - Reactor design and control: Use reactors with adequate cooling capacity and pressure relief systems. Implement a robust process control system to monitor and manage the reaction temperature. - Specialized handling protocols: Develop and strictly follow standard operating procedures (SOPs) for the safe handling of all hazardous materials. Conduct a thorough hazard analysis before any scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the scale-up synthesis of this compound?

A1: Several methods are employed for the large-scale synthesis of this compound. One common approach involves the trifluoromethylation of 2-iodothiophene or 2-bromothiophene using a copper-based reagent, often referred to as the "Langlois reagent" (sodium triflinate) or by using fluoroform-derived copper reagents. Another scalable method is the radical trifluoromethylation of thiophene using a suitable trifluoromethyl radical source, which can be initiated photochemically or thermally. The choice of method often depends on factors such as cost, safety, and the desired purity of the final product.

Q2: How can I minimize the formation of the 3-(Trifluoromethyl)thiophene isomer during scale-up?

A2: Minimizing the formation of the 3-isomer is a critical challenge. The regioselectivity is highly dependent on the reaction mechanism.

  • For electrophilic trifluoromethylation: The 2-position of thiophene is generally more reactive, but the selectivity can be influenced by the specific reagent and reaction conditions.

  • For radical trifluoromethylation: The selectivity can be less predictable.

  • Using pre-functionalized thiophenes: Starting with 2-halothiophenes (e.g., 2-iodothiophene) and using a cross-coupling approach with a trifluoromethyl source often provides the highest regioselectivity for the 2-isomer.

Q3: What are the key safety precautions to consider when handling trifluoromethylating agents on a large scale?

A3: Safety is paramount when working with trifluoromethylating agents. Key precautions include:

  • Engineering Controls: Conduct all operations in a well-ventilated area, preferably within a contained system or a fume hood designed for handling hazardous chemicals.

  • Personal Protective Equipment (PPE): A full complement of PPE is essential, including chemical-resistant suits, gloves, boots, and respiratory protection.

  • Emergency Preparedness: Ensure that emergency showers, eyewash stations, and appropriate spill cleanup materials are readily accessible. All personnel should be trained in emergency procedures.

  • Material Compatibility: Use equipment and storage containers made of materials that are compatible with the specific trifluoromethylating agent and other chemicals in use.

Q4: What are the recommended methods for purifying this compound at an industrial scale?

A4: The primary method for purifying this compound on a large scale is fractional distillation under reduced pressure . This technique is effective for separating the product from non-volatile impurities and solvents. If isomeric impurities with close boiling points are present, a distillation column with a high number of theoretical plates is necessary. In some cases, crystallization at low temperatures can be a viable and cost-effective purification step, particularly for removing small amounts of impurities to achieve high purity.

Experimental Protocols

Representative Lab-Scale Protocol for Copper-Mediated Trifluoromethylation of 2-Iodothiophene

This protocol serves as a starting point for process development and scale-up.

Materials:

  • 2-Iodothiophene

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent)

  • Copper(I) iodide (CuI)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

Procedure:

  • To a clean, dry, and inerted reactor, add 2-iodothiophene (1.0 eq), sodium trifluoromethanesulfinate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMSO and toluene to the reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Note: This is a generalized protocol. Specific conditions such as reaction temperature, time, and solvent ratios should be optimized for each specific scale.

Visualizations

Logical Workflow for Troubleshooting Scale-Up Issues

G cluster_0 Problem Identification cluster_1 Analysis of Potential Causes cluster_2 Implementation of Solutions Low Yield Low Yield Reaction Kinetics Reaction Kinetics Low Yield->Reaction Kinetics Side Reactions Side Reactions Low Yield->Side Reactions Reagent Stability Reagent Stability Low Yield->Reagent Stability Impurity Profile Impurity Profile Impurity Profile->Side Reactions Impurity Profile->Reagent Stability Purification Difficulty Purification Difficulty Purification Difficulty->Side Reactions Improve Purification Improve Purification Purification Difficulty->Improve Purification Safety Incident Safety Incident Process Parameters Process Parameters Safety Incident->Process Parameters Equipment Limitations Equipment Limitations Safety Incident->Equipment Limitations Human Error Human Error Safety Incident->Human Error Optimize Conditions Optimize Conditions Reaction Kinetics->Optimize Conditions Side Reactions->Optimize Conditions Modify Synthetic Route Modify Synthetic Route Side Reactions->Modify Synthetic Route Reagent Stability->Optimize Conditions Process Parameters->Optimize Conditions Enhance Safety Protocols Enhance Safety Protocols Equipment Limitations->Enhance Safety Protocols Human Error->Enhance Safety Protocols

Caption: Troubleshooting workflow for scale-up synthesis.

Experimental Workflow for Synthesis and Purification

G Start Start Reaction Setup Reactor Charging & Inerting Start->Reaction Setup Trifluoromethylation Controlled Reagent Addition & Heating Reaction Setup->Trifluoromethylation Reaction Monitoring Reaction Monitoring Trifluoromethylation->Reaction Monitoring Reaction Monitoring->Trifluoromethylation Incomplete Work-up Quenching & Extraction Reaction Monitoring->Work-up Complete Crude Product Crude Product Work-up->Crude Product Purification Fractional Distillation or Crystallization Crude Product->Purification Pure Product Pure Product Purification->Pure Product End End Pure Product->End

Caption: General experimental workflow for synthesis.

Technical Support Center: Monitoring 2-(Trifluoromethyl)thiophene Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are monitoring reactions involving 2-(Trifluoromethyl)thiophene using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for monitoring a reaction with this compound?

A1: For initial method development, a reverse-phase HPLC (RP-HPLC) method is a suitable starting point. Given the fluorinated nature of this compound, it is expected to be more hydrophobic than its non-fluorinated counterparts.[1] A C18 column is a common choice for the stationary phase. A gradient elution with a mobile phase consisting of acetonitrile (ACN) and water is a good starting point.[2][3] UV detection is appropriate for thiophene derivatives, typically in the range of 230-320 nm.

Q2: My peaks for this compound and related intermediates are tailing. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[4] If only specific peaks are tailing, it may indicate a chemical interaction issue. One common cause is the interaction of basic analytes with residual silanol groups on the silica-based column.[5] To address this, you can try using a base-deactivated column, adding a competing base like triethylamine to the mobile phase, or adjusting the mobile phase pH. If all peaks are tailing, it could be a physical problem like a column void or extra-column volume.[4] In this case, check all tubing and connections for proper fit and consider replacing the column if it's old.[6]

Q3: I am observing split peaks in my chromatogram. What is the likely cause?

A3: Split peaks can arise from several issues.[7] A common cause is a partially blocked column inlet frit, which can be addressed by reversing the column and flushing it with a strong solvent.[6] Another possibility is that the sample solvent is incompatible with the mobile phase; it is always best to dissolve the sample in the initial mobile phase whenever possible. If the analyte can exist in two different forms at the mobile phase pH (e.g., close to its pKa), this can also lead to peak splitting. Ensure the mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa.

Q4: My retention times are shifting from one injection to the next. How can I improve reproducibility?

A4: Retention time shifts can compromise the reliability of your analysis.[5][8] The most common causes are changes in mobile phase composition, temperature fluctuations, or an improperly equilibrated column.[5] Always prepare fresh mobile phase for each analysis and ensure it is thoroughly degassed.[5] Using a column oven is crucial for maintaining a stable temperature.[5][6] It is also important to allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[8]

Q5: I'm not seeing any peaks, or the signal intensity is very low. What should I check?

A5: A lack of signal can be due to simple issues like an incorrect injection volume or a problem with the sample preparation.[8] Ensure the sample concentration is within the detector's linear range. Check for leaks in the system, from the pump to the detector, as this can prevent the sample from reaching the detector.[6] Also, verify that the detector lamp is functioning correctly and that the chosen wavelength is appropriate for your compound.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common HPLC issues encountered during the analysis of this compound reactions.

Problem Possible Cause Recommended Solution Citation
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).Use a base-deactivated column; add a mobile phase modifier like triethylamine; adjust mobile phase pH.
Column overload.Decrease the injection volume or dilute the sample.
Extra-column volume.Use shorter, narrower internal diameter tubing between the injector, column, and detector.[6]
Peak Splitting Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase.
Partially blocked column inlet frit.Replace the column inlet frit or try back-flushing the column.[6]
Column void.Replace the column.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase; purge the pump.[6][9]
Contaminated mobile phase.Use high-purity solvents and prepare fresh mobile phase.[9]
Detector lamp issue.Allow the lamp to warm up properly or replace it if necessary.[6]
Retention Time Shifts Inconsistent mobile phase composition.Prepare mobile phase carefully and consistently; ensure proper mixing if using a gradient.[5]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[5]
Column not equilibrated.Increase the column equilibration time before injection.[8]
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically disconnect components to locate the blockage; replace the guard column or filter frits.[4]
Mobile phase viscosity.Check for precipitation in the mobile phase; consider adjusting the composition.[6]

Experimental Protocol: HPLC Monitoring

This protocol outlines a general procedure for monitoring the progress of a reaction involving this compound.

1. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time points.

  • Quench the reaction immediately by diluting the aliquot into a known volume of a suitable solvent (e.g., acetonitrile). This also serves to stop the reaction.

  • Perform a serial dilution with the mobile phase to bring the concentration of the analyte within the linear range of the detector. A starting dilution of 1:100 or 1:1000 is common.

  • Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[10]

2. HPLC Instrumentation and Conditions:

The following table summarizes a typical set of starting conditions for the analysis. Method optimization will likely be required.

Parameter Condition
HPLC System Standard HPLC with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column Reverse-Phase C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized wavelength based on UV scan of the analyte)
Injection Volume 10 µL
Run Time Approximately 23 minutes

3. Data Analysis:

  • Identification: Identify the peaks corresponding to the starting material (this compound), intermediates, and the final product by comparing their retention times with those of pure standards, if available.

  • Quantification: To monitor the reaction progress, calculate the relative peak area percentage of the starting material and the product over time. For accurate quantification, create a calibration curve using known concentrations of a pure standard. The concentration of the analyte in the reaction sample can then be determined by interpolating its peak area on this curve.

Visualizations

TroubleshootingWorkflow start Chromatographic Problem Observed check_all_peaks Affects All Peaks? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical/Method Issue check_all_peaks->chemical_issue No check_pressure Check System Pressure physical_issue->check_pressure high_pressure High Pressure? (Blockage) check_pressure->high_pressure High low_pressure Low/Fluctuating Pressure? (Leak/Bubble) check_pressure->low_pressure Low/Fluctuating solve_blockage Isolate and Fix Blockage (e.g., change frit/guard column) high_pressure->solve_blockage solve_leak Find and Fix Leak Degas Mobile Phase low_pressure->solve_leak end_node Problem Resolved solve_blockage->end_node solve_leak->end_node peak_shape Problem Type? chemical_issue->peak_shape tailing Tailing peak_shape->tailing Tailing splitting Splitting peak_shape->splitting Splitting retention_shift Retention Shift peak_shape->retention_shift Shift solve_tailing Adjust Mobile Phase pH Use Base-Deactivated Column Reduce Sample Concentration tailing->solve_tailing solve_splitting Match Sample Solvent to Mobile Phase Check for Column Void splitting->solve_splitting solve_shift Ensure Column Equilibration Check Mobile Phase Prep Use Column Oven retention_shift->solve_shift solve_tailing->end_node solve_splitting->end_node solve_shift->end_node

Caption: A workflow diagram for troubleshooting common HPLC issues.

LogicalRelationships cluster_causes Potential Causes cluster_effects Observed Problems cause1 Incompatible Sample Solvent effect1 Peak Splitting cause1->effect1 cause2 Column Contamination / Aging effect2 Peak Tailing cause2->effect2 effect4 Retention Time Shift cause2->effect4 cause3 Air Bubbles in System effect3 Baseline Noise cause3->effect3 effect5 Pressure Fluctuations cause3->effect5 cause4 Mobile Phase Inconsistency cause4->effect4 cause5 System Leaks cause5->effect4 cause5->effect5 cause6 Column Overload cause6->effect2 effect6 Peak Fronting cause6->effect6

Caption: Logical relationships between causes and common HPLC problems.

ExperimentalWorkflow start Start: Reaction in Progress sampling 1. Withdraw Aliquot from Reaction Mixture start->sampling quench 2. Quench and Dilute Sample sampling->quench filter 3. Filter Sample (0.22 µm syringe filter) quench->filter injection 4. Inject Sample into HPLC System filter->injection separation 5. Chromatographic Separation on Column injection->separation detection 6. UV Detection of Analytes separation->detection data_acq 7. Data Acquisition detection->data_acq analysis 8. Peak Integration and Analysis data_acq->analysis end_node End: Determine Reaction Progress analysis->end_node

References

Technical Support Center: 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Trifluoromethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected reactivity and provide answers to frequently asked questions encountered during experimentation with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected reactions observed with this compound?

A1: The most significant unexpected reactivity stems from the strong electron-withdrawing nature of the trifluoromethyl group. This can lead to:

  • Ring-opening: Under strongly basic conditions, particularly with organolithium reagents, nucleophilic attack can occur on the sulfur atom, leading to the opening of the thiophene ring. This is often unexpected as C-H bond deprotonation (metalation) is the anticipated pathway.

  • Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under certain harsh acidic or basic conditions, a reaction that is often not anticipated.

  • Unusual Regioselectivity in Electrophilic Aromatic Substitution: The powerful deactivating effect of the CF₃ group directs electrophilic attack primarily to the C5 position, and to a lesser extent, the C3 position. This can sometimes lead to mixtures of isomers or unexpected products if the desired substitution is at another position.

Q2: I am trying to deprotonate this compound with n-butyllithium to create a nucleophile, but my reaction is failing. What could be the issue?

A2: A common issue is a competitive ring-opening reaction. The butyllithium can act as a nucleophile and attack the electron-deficient sulfur atom of the thiophene ring, leading to cleavage of the C-S bond.

Troubleshooting this issue involves:

  • Lowering the reaction temperature: Perform the reaction at very low temperatures (e.g., -78°C or lower) to favor the kinetically controlled deprotonation over the thermodynamically favored ring-opening.

  • Using a non-nucleophilic base: Consider using a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or a lithium amide base, which are less likely to attack the sulfur atom.

  • Inverse addition: Slowly add the organolithium reagent to the solution of this compound to maintain a low concentration of the nucleophilic base.

Q3: Can the trifluoromethyl group be modified or removed during a reaction?

A3: Yes, under specific and often vigorous conditions, the C-F bonds in the trifluoromethyl group can be cleaved. For instance, surprisingly facile trifluoromethyl hydrolysis has been observed in complex heterocyclic systems under basic conditions.[1] While not a common reaction for simple thiophenes, it is a possibility to consider if unexpected byproducts are observed, especially when using strong acids or bases at elevated temperatures.

Troubleshooting Guides

Issue 1: Low or No Yield in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Potential Cause:

The strong electron-withdrawing trifluoromethyl group can deactivate the thiophene ring, making oxidative addition of the palladium catalyst more difficult if a derivative of this compound is used as the halide partner.

Troubleshooting Steps:

  • Choice of Catalyst: Employ more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) to facilitate the oxidative addition step.

  • Reaction Conditions: Increase the reaction temperature and/or use a stronger base to promote the catalytic cycle.

  • Purity of Reagents: Ensure all reagents, especially the boronic acid/ester and the palladium catalyst, are pure and dry.

Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Electron-Deficient Heterocycles

LigandTypical Reaction Temperature (°C)Common BasesGeneral Applicability
PPh₃80-110Na₂CO₃, K₂CO₃Less effective for deactivated substrates
SPhosRoom Temperature - 80K₃PO₄, Cs₂CO₃Excellent for electron-deficient systems
XPhosRoom Temperature - 80K₃PO₄, Cs₂CO₃Excellent for electron-deficient systems

Note: This table provides general guidance. Optimal conditions should be determined experimentally.

Issue 2: Formation of an Unexpected Ring-Opened Product

Scenario:

You are reacting this compound with an organolithium reagent (e.g., n-BuLi) with the intention of performing a subsequent reaction with an electrophile. However, upon workup, you isolate a product that is inconsistent with the expected substitution and appears to be a linear thioenyne derivative.

Logical Workflow for Troubleshooting:

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Experimental Verification cluster_3 Conclusion start Unexpected Product Formation hypothesis Hypothesis: Ring-opening via nucleophilic attack on sulfur start->hypothesis exp1 Repeat reaction at -100°C hypothesis->exp1 exp2 Use LDA instead of n-BuLi hypothesis->exp2 exp3 Analyze crude reaction by LC-MS for ring-opened intermediates hypothesis->exp3 conclusion Confirm ring-opening pathway and modify synthetic route exp1->conclusion exp2->conclusion exp3->conclusion

Caption: Troubleshooting workflow for unexpected ring-opening.

Experimental Protocols

Protocol 1: Deprotonation of this compound with LDA

This protocol is designed to minimize the risk of ring-opening by using a non-nucleophilic base.

Materials:

  • This compound

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (1.6 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78°C.

  • Add freshly distilled diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78°C. Stir for 30 minutes to generate LDA.

  • To this LDA solution, add this compound (1.0 equivalent) dropwise, ensuring the temperature remains at -78°C.

  • Stir the reaction mixture at -78°C for 1-2 hours.

  • Slowly add the electrophile (1.2 equivalents) and continue stirring at -78°C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Signaling Pathways and Reaction Mechanisms

Ring-Opening of this compound by n-Butyllithium

The electron-withdrawing trifluoromethyl group makes the thiophene ring susceptible to nucleophilic attack. Instead of the expected deprotonation at the 5-position, the nucleophilic butyl group from n-BuLi can attack the sulfur atom.

cluster_0 Reactants cluster_1 Reaction Pathway cluster_2 Product Thiophene This compound Attack Nucleophilic attack of Bu⁻ on Sulfur Thiophene->Attack nBuLi n-Butyllithium (n-BuLi) nBuLi->Attack Intermediate Ring-opened lithiated intermediate Attack->Intermediate Quench Quench with Electrophile (E⁺) Intermediate->Quench Product Linear Thioenyne Product Quench->Product

Caption: Mechanism of n-BuLi induced ring-opening.

References

Validation & Comparative

A Comparative Guide to the 19F NMR Analysis of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 19F NMR of Trifluoromethylated Aromatics

Fluorine-19 (19F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] The 19F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[2] A key advantage of 19F NMR is its wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atoms.[3][4]

The chemical shift of a trifluoromethyl (CF3) group is particularly sensitive to the electronic properties of the aromatic or heterocyclic ring to which it is attached.[5] Electron-withdrawing groups on the ring generally lead to a downfield shift (less negative ppm values), while electron-donating groups cause an upfield shift (more negative ppm values).

Predicted 19F NMR Data for 2-(Trifluoromethyl)thiophene and Comparison with Analogs

Based on the 19F NMR data of structurally similar compounds, the chemical shift of the CF3 group in this compound is expected to appear in a characteristic region. The thiophene ring, being a π-electron rich five-membered heterocycle, is expected to influence the shielding of the fluorine nuclei in the CF3 group.

For comparison, a summary of 19F NMR chemical shifts for several trifluoromethyl-substituted aromatic and heterocyclic compounds is presented in Table 1.

CompoundChemical Shift (δ) of CF3 (ppm)SolventReference Compound
Trifluoromethylbenzene-63.2CDCl3CFCl3
1-Nitro-2-(trifluoromethyl)benzene-60.13CDCl3CFCl3
1-Nitro-4-(trifluoromethyl)benzene-63.18CDCl3CFCl3
1-Methoxy-2-(trifluoromethyl)benzeneNot specifiedCDCl3CFCl3
4-(Trifluoromethyl)pyridineNot specifiedCDCl3CFCl3
2-Methoxy-3-(trifluoromethyl)pyridine-64.03CDCl3CFCl3
Phenyl(trifluoromethyl)sulfane-42.77CDCl3CFCl3

Table 1: 19F NMR Chemical Shifts of Trifluoromethyl Groups in Various Aromatic and Heterocyclic Compounds.[3][6][7]

The electronic nature of the thiophene ring is more complex than that of benzene, exhibiting both electron-donating and -withdrawing characteristics depending on the position and nature of the substituent. The sulfur atom can participate in resonance, influencing the electron density at the C2 position. It is anticipated that the 19F chemical shift of this compound will be in the range of -60 to -70 ppm, but its precise value will provide valuable insight into the net electronic effect of the thiophene ring on the CF3 group.

Experimental Protocol for 19F NMR Analysis

Acquiring high-quality 19F NMR spectra is crucial for accurate structural elucidation and comparison. The following is a detailed protocol for the analysis of this compound.

1. Sample Preparation

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean NMR tube.[8] Chloroform-d (CDCl3) is a common choice for its good solubility of many organic compounds.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard. Common standards for 19F NMR include trifluorotoluene (δ ≈ -63.7 ppm) or hexafluorobenzene (δ ≈ -164.9 ppm).[9] Alternatively, an external reference can be used.

2. NMR Instrument Parameters

The following parameters are recommended for a standard 19F NMR experiment on a 400 or 500 MHz spectrometer.[1][10]

ParameterRecommended Value
Nucleus19F
Pulse ProgramA standard single-pulse experiment (e.g., zgfhigqn on Bruker) with proton decoupling is often sufficient.[10]
Spectral Width (SW)200 ppm (centered around an estimated chemical shift of -65 ppm)
Acquisition Time (AQ)1-2 seconds
Relaxation Delay (D1)2-5 seconds
Number of Scans (NS)16-64 (depending on sample concentration)
Temperature298 K (25 °C)

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain a pure absorption lineshape.

  • Reference the spectrum to the internal standard.

  • Integrate the signal corresponding to the CF3 group.

  • Analyze the multiplicity of the signal to determine coupling constants (J) with neighboring protons on the thiophene ring. Long-range couplings (e.g., 4JHF, 5JHF) are common in fluorinated aromatics and can provide valuable structural information.[2]

Workflow for 19F NMR Analysis

The logical flow of the experimental and analytical process for the 19F NMR analysis of this compound is illustrated in the following diagram.

G Workflow for 19F NMR Analysis of this compound A Sample Preparation B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (e.g., Trifluorotoluene) A->C D NMR Data Acquisition B->D C->D E Set Spectrometer Parameters (SW, AQ, D1, NS) D->E F Acquire 19F NMR Spectrum D->F G Data Processing F->G H Fourier Transform G->H I Phasing and Referencing G->I J Data Analysis I->J K Determine Chemical Shift (δ) J->K L Analyze Coupling Constants (J) J->L M Structural Elucidation & Comparison K->M L->M

A flowchart of the 19F NMR analysis process.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and its expected 19F NMR spectral parameters.

G Structure-Spectrum Relationship for this compound cluster_0 Molecular Structure cluster_1 19F NMR Parameters A This compound B Thiophene Ring (π-electron system, S-atom) A->B C Trifluoromethyl Group (CF3) A->C D Ring Protons (H3, H4, H5) A->D E Chemical Shift (δ) B->E Electronic Effects (Shielding/Deshielding) C->E Primary Determinant F Coupling Constants (J) C->F Spin-Spin Coupling D->F Heteronuclear Coupling (4JHF, 5JHF)

The influence of molecular structure on 19F NMR parameters.

References

A Comparative Guide to Purity Analysis of 2-(Trifluoromethyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates like 2-(Trifluoromethyl)thiophene is a critical parameter that dictates reaction efficiency, byproduct formation, and the overall safety and efficacy of the final product. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, offering detailed experimental protocols and a summary of expected performance to aid in method selection and implementation.

Comparison of Analytical Techniques

A multi-pronged approach is often necessary for a comprehensive purity assessment. While chromatographic techniques are adept at separating and quantifying impurities, spectroscopic methods provide crucial structural confirmation and can offer quantitative data without the need for reference standards of every impurity.

Table 1: Performance Comparison of Key Analytical Methods for Purity Analysis

Analytical MethodPrincipleInformation ProvidedAdvantagesPotential Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Separation and quantification of volatile impurities; structural information from mass spectra.High sensitivity and selectivity, excellent for identifying unknown volatile impurities.Not suitable for non-volatile or thermally labile impurities.
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase.Separation and quantification of non-volatile impurities.Versatile for a wide range of compounds, high resolution and sensitivity.Requires chromophores for UV detection; can consume significant amounts of solvent.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance of atomic nuclei (¹H, ¹⁹F) to provide structural and quantitative information.Absolute purity determination without a specific reference standard for the analyte; structural confirmation.Highly accurate and precise, provides structural information.Lower sensitivity compared to chromatographic methods, higher instrument cost.

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for similar thiophene derivatives and can be adapted and validated for this compound.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

Chromatographic Conditions:

  • Injector Temperature: 250 °C[1]

  • Split Ratio: 50:1[1]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.[1]

  • MS Detector: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 40-400[1]

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile impurities that may be present in the sample.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Autosampler: Capable of injecting 10 µL.

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[1]

    • Gradient: Start with 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR, particularly utilizing both ¹H and ¹⁹F NMR, offers a primary method for determining the absolute purity of this compound without requiring a standard of the compound itself. A certified internal standard with a known purity is used for quantification.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • NMR Tubes: 5 mm high-precision NMR tubes.

¹H qNMR Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 or more to ensure a good signal-to-noise ratio.

¹⁹F qNMR Protocol:

  • Sample Preparation:

    • Prepare the sample as for ¹H qNMR, using a fluorinated internal standard (e.g., trifluorotoluene) of known purity.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Ensure a sufficient delay for complete relaxation.

    • Decoupling: Proton decoupling may be applied to simplify the spectrum.

Visualizing Analytical Workflows and Methodologies

The following diagrams, generated using Graphviz, illustrate the logical flow of purity analysis and the relationship between different analytical techniques.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration Dissolution->Filtration qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis Filtration->GCMS HPLC HPLC Analysis Filtration->HPLC Integration Peak Integration & Identification GCMS->Integration HPLC->Integration qNMR->Integration Quantification Purity Calculation Integration->Quantification Report Certificate of Analysis Quantification->Report

General workflow for the purity analysis of a chemical compound.

Method_Comparison cluster_info Information Provided cluster_methods Analytical Methods Purity Overall Purity (%) Impurity_Profile Impurity Profile (Number and relative amount) Impurity_ID Impurity Identification Structural_Confirmation Structural Confirmation Absolute_Quant Absolute Quantification GCMS GC-MS GCMS->Purity GCMS->Impurity_Profile GCMS->Impurity_ID HPLC HPLC HPLC->Purity HPLC->Impurity_Profile NMR NMR NMR->Purity NMR->Structural_Confirmation NMR->Absolute_Quant

Logical relationship between analytical methods and the type of purity information they provide.

References

Distinguishing 2- and 3-(Trifluoromethyl)thiophene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorinated heterocyclic compounds, the accurate identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a comprehensive comparison of 2-(Trifluoromethyl)thiophene and 3-(Trifluoromethyl)thiophene, focusing on spectroscopic and chromatographic techniques that enable their unambiguous differentiation.

Spectroscopic and Chromatographic Data Comparison

The distinct substitution patterns of the trifluoromethyl group on the thiophene ring give rise to unique spectroscopic and chromatographic signatures for each isomer. The following tables summarize the key experimental data for distinguishing between 2- and 3-(Trifluoromethyl)thiophene.

Table 1: Nuclear Magnetic Resonance (NMR) Data

IsomerNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound ¹H7.66 (H5)ddJ(H5,H4) = 5.2
7.23 (H3)ddJ(H3,H4) = 3.6
7.12 (H4)ddJ(H4,H5) = 5.2, J(H4,H3) = 3.6
¹³C127.8 (C5)q²J(C,F) = 4.5
126.9 (C3)q⁴J(C,F) = 1.4
125.0 (C4)s
131.5 (C2)q¹J(C,F) = 269.0
122.7 (CF₃)q¹J(C,F) = 38.9
¹⁹F-56.89s
3-(Trifluoromethyl)thiophene ¹H7.65 (H2)m
7.55 (H5)m
7.15 (H4)m
¹³C126.8 (C2)q³J(C,F) = 2.1
125.4 (C5)s
121.3 (C4)q³J(C,F) = 4.2
134.2 (C3)q¹J(C,F) = 271.0
123.5 (CF₃)q¹J(C,F) = 36.0
¹⁹F-59.45[1]s

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

IsomerRetention Time (min)Key Mass Fragments (m/z)
This compound Earlier eluting152 (M+), 133, 102, 83
3-(Trifluoromethyl)thiophene Later eluting152 (M+), 133, 102, 83

Experimental Workflow

The differentiation of 2- and 3-(Trifluoromethyl)thiophene isomers typically involves a combination of chromatographic separation followed by spectroscopic characterization. The logical workflow for this process is illustrated below.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Isomer Identification Sample Mixture of Isomers or Unknown Sample GC Gas Chromatography (GC) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (MS) GC->MS Separated Isomers Compare_RT Compare Retention Times GC->Compare_RT Compare_Frag Analyze Fragmentation Patterns MS->Compare_Frag Compare_NMR Compare NMR Spectra NMR->Compare_NMR Identification Isomer Identification Compare_RT->Identification Compare_Frag->Identification Compare_NMR->Identification

Workflow for Isomer Differentiation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence, proton-decoupled.

  • Solvent: CDCl₃

  • Reference: External or internal standard (e.g., CFCl₃ at 0.00 ppm).

  • Spectral Width: -50 to -70 ppm.

  • Number of Scans: 64-128.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers and obtain their mass spectra for identification based on retention time and fragmentation patterns.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Sample Preparation:

  • Prepare a dilute solution of the sample (or mixture of isomers) in a volatile solvent such as dichloromethane or ethyl acetate (approximately 1 mg/mL).

GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Conclusion

The differentiation of 2- and 3-(Trifluoromethyl)thiophene isomers is readily achievable through standard analytical techniques. ¹⁹F NMR spectroscopy offers a clear distinction based on the chemical shift of the trifluoromethyl group. Furthermore, ¹H and ¹³C NMR provide detailed structural information through distinct chemical shifts and coupling patterns. Gas chromatography provides a reliable method for the physical separation of the isomers, with mass spectrometry confirming their identity through characteristic fragmentation patterns. By employing the experimental protocols and referencing the data provided in this guide, researchers can confidently identify and characterize these important fluorinated thiophene isomers.

References

A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)thiophene and 2-Chlorothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-(Trifluoromethyl)thiophene and 2-Chlorothiophene, two key heterocyclic building blocks in medicinal chemistry and materials science. Understanding the distinct reactivity profiles of these molecules is crucial for designing efficient synthetic routes and optimizing reaction conditions. This document synthesizes theoretical principles with available experimental data to offer a clear comparison in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and metalation.

Executive Summary

The reactivity of 2-substituted thiophenes is predominantly governed by the electronic and steric nature of the substituent at the C2 position. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). In contrast, the chloro group (-Cl) is also electron-withdrawing but to a lesser extent, and it possesses a competing, albeit weaker, positive mesomeric effect (+M). These electronic differences, combined with steric factors, lead to significant variations in the reactivity of this compound and 2-Chlorothiophene in common organic reactions.

Generally, the strong electron-withdrawing nature of the -CF₃ group deactivates the thiophene ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution and influence the acidity of ring protons. The chloro group also deactivates the ring towards electrophiles compared to unsubstituted thiophene but serves as a versatile leaving group in a wide array of cross-coupling reactions.

Theoretical Comparison: Electronic and Steric Effects

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect.

SubstituentσpInductive EffectMesomeric Effect
-CF₃0.54Strong -IWeak -M
-Cl0.23-I+M

Table 1: Hammett Constants (σp) and Electronic Effects of -CF₃ and -Cl Substituents.

The significantly more positive σₚ value for the -CF₃ group compared to the -Cl group provides a quantitative basis for the stronger electron-withdrawing capacity of the trifluoromethyl substituent. This has profound implications for the reactivity of the thiophene ring.

Sterically, the trifluoromethyl group is larger than the chloro group, which can influence the approach of reagents and catalysts to the reactive centers on the thiophene ring.

Reactivity in Key Synthetic Transformations

A direct, side-by-side experimental comparison of this compound and 2-Chlorothiophene under identical conditions is not extensively documented in the literature. However, by synthesizing data from studies on these and structurally related compounds, a clear picture of their relative reactivities can be established.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reaction of 2-halothiophenes with boronic acids is a well-established transformation. The reactivity of the aryl halide in the rate-determining oxidative addition step is enhanced by electron-withdrawing groups.[1]

SubstrateCoupling PartnerCatalyst SystemConditionsYield
2-ChlorothiophenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °CGood to Excellent
2-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃, Toluene/H₂O, 80 °C~85-95%[2]
2-Thiopheneboronic acid4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃, Dioxane, 100 °C82%[3]

Reactivity Comparison:

  • 2-Chlorothiophene: Readily participates in Suzuki-Miyaura coupling reactions. The electron-withdrawing nature of the chlorine atom facilitates the oxidative addition of the palladium catalyst.[4]

  • This compound: Lacking a halide leaving group, this compound is not a direct substrate for standard Suzuki-Miyaura coupling. To participate in such a reaction, it would first need to be functionalized with a suitable leaving group (e.g., bromine or iodine) at another position on the ring. The strong electron-withdrawing -CF₃ group would likely enhance the reactivity of a halide at the 5-position towards oxidative addition.

Suzuki_Coupling_Reactivity cluster_2_chlorothiophene 2-Chlorothiophene cluster_2_trifluoromethylthiophene This compound 2-Cl-Thiophene 2-Chlorothiophene Oxidative_Addition_Cl Oxidative Addition (Feasible) 2-Cl-Thiophene->Oxidative_Addition_Cl + Pd(0) Pd(0) Pd(0) Catalyst Coupled_Product_Cl Coupled Product Oxidative_Addition_Cl->Coupled_Product_Cl + ArB(OH)₂ + Base 2-CF3-Thiophene This compound No_Leaving_Group No Leaving Group (Unreactive in Suzuki) 2-CF3-Thiophene->No_Leaving_Group

Caption: Comparative reactivity in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, it relies on the oxidative addition of a palladium catalyst to an aryl halide.

SubstrateAmineCatalyst SystemConditionsYield
2-BromothiopheneMorpholinePd₂(dba)₃ / BINAPNaOtBu, Toluene, 80 °CHigh
Aryl ChloridesVarious Amines(SIPr)Pd(methallyl)ClLHMDS, THF, 22 °CGood to Excellent[5]

Reactivity Comparison:

  • 2-Chlorothiophene: As an aryl chloride, 2-chlorothiophene is a suitable substrate for Buchwald-Hartwig amination, although it is generally less reactive than the corresponding bromide or iodide.[6] The use of specialized ligands, often bulky and electron-rich phosphines, is typically required for efficient coupling of aryl chlorides.[7]

  • This compound: This compound is not a direct substrate for Buchwald-Hartwig amination due to the absence of a leaving group. However, the presence of a trifluoromethyl group on an aryl halide can influence the reaction. Some studies have shown that strong electron-withdrawing groups like -CF₃ can increase the barrier for the reductive elimination step in certain Buchwald-Hartwig reactions, potentially leading to lower yields.[8]

Buchwald_Hartwig_Reactivity 2-Cl-Thiophene 2-Chlorothiophene CN_Coupling C-N Bond Formation 2-Cl-Thiophene->CN_Coupling Amine R₂NH Amine->CN_Coupling Pd_Catalyst Pd Catalyst + Ligand + Base Pd_Catalyst->CN_Coupling Coupled_Product Aminated Thiophene CN_Coupling->Coupled_Product 2-CF3-Thiophene This compound (No Leaving Group) No_Reaction No Reaction 2-CF3-Thiophene->No_Reaction

Caption: Reactivity in Buchwald-Hartwig amination.

Lithiation and Metal-Halogen Exchange

The functionalization of thiophenes via lithiation is a fundamental transformation. The acidity of the thiophene ring protons plays a critical role in direct metalation.

Reactivity Comparison:

  • Direct Metalation (Deprotonation): The proton at the C5 position of a 2-substituted thiophene is the most acidic and is typically removed by strong bases like n-butyllithium. The strong electron-withdrawing -CF₃ group in this compound is expected to significantly increase the acidity of the C5 proton compared to the effect of the -Cl group in 2-chlorothiophene. This would lead to a faster rate of deprotonation for this compound.

  • Metal-Halogen Exchange: For 2-chlorothiophene, metal-halogen exchange with an organolithium reagent is a viable pathway to generate the 2-thienyllithium species. This reaction is typically very fast at low temperatures. In a competitive scenario, it is likely that metal-halogen exchange at the C-Cl bond would be faster than deprotonation at C5, especially at very low temperatures.

Lithiation_Reactivity cluster_comparison Relative Reactivity in Deprotonation at C5 2-CF3-Thiophene This compound Faster Faster Deprotonation (More Acidic C5-H) 2-CF3-Thiophene->Faster 2-Cl-Thiophene 2-Chlorothiophene Slower Slower Deprotonation 2-Cl-Thiophene->Slower

Caption: Predicted relative rates of direct lithiation at C5.

Experimental Protocols for Comparative Reactivity Studies

To obtain direct comparative data, the following experimental protocols are proposed.

Protocol 1: Competitive Suzuki-Miyaura Coupling

This experiment would provide a qualitative or semi-quantitative measure of the relative reactivity of 2-chlorothiophene and a halogenated this compound derivative.

Materials:

  • 2-Chlorothiophene (1.0 equiv)

  • 2-Bromo-5-(trifluoromethyl)thiophene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Internal standard (e.g., dodecane)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chlorothiophene, 2-bromo-5-(trifluoromethyl)thiophene, phenylboronic acid, Na₂CO₃, and the internal standard.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS to determine the relative consumption of the starting materials and formation of the respective products.

Protocol 2: Parallel Buchwald-Hartwig Amination Reactions

This protocol would allow for a direct comparison of reaction yields and rates under identical conditions.

Materials (for each parallel reaction):

  • Thiophene substrate (2-chlorothiophene or a halogenated this compound derivative, 1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • XPhos (0.02 mmol)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge separate oven-dried reaction vials with the corresponding thiophene substrate, XPhos, and NaOtBu.

  • In a separate vial, prepare a stock solution of Pd₂(dba)₃ in toluene.

  • Outside the glovebox, add toluene and morpholine to each reaction vial under an argon atmosphere.

  • Initiate the reactions by adding the Pd₂(dba)₃ stock solution to each vial at room temperature.

  • Heat the reactions to 100 °C.

  • Monitor the reactions by TLC or LC-MS to compare the rates of conversion and determine the final yields after a set time (e.g., 24 hours).

Protocol 3: Competitive Lithiation Quench

This experiment would determine the relative rates of deprotonation.

Materials:

  • 2-Chlorothiophene (1.0 equiv)

  • This compound (1.0 equiv)

  • n-Butyllithium (1.0 equiv, as a solution in hexanes)

  • Dry THF

  • Electrophile (e.g., benzaldehyde or trimethylsilyl chloride, >2.0 equiv)

Procedure:

  • To an oven-dried flask under argon, add a solution of 2-chlorothiophene and this compound in dry THF.

  • Cool the solution to -78 °C.

  • Slowly add one equivalent of n-butyllithium and stir for a short, defined period (e.g., 5 minutes).

  • Quench the reaction by the rapid addition of the electrophile.

  • Allow the reaction to warm to room temperature and perform an aqueous workup.

  • Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of the products derived from the lithiation of each thiophene, which will reflect their relative rates of deprotonation.

Conclusion

The reactivity of this compound and 2-Chlorothiophene is dictated by the distinct electronic and steric properties of their substituents. While 2-chlorothiophene is a versatile substrate for cross-coupling reactions, this compound's reactivity is characterized by the strong electron-withdrawing nature of the CF₃ group, which primarily influences the acidity of the thiophene ring protons. For researchers in drug development and materials science, a thorough understanding of these differences is essential for the strategic design of synthetic pathways to access novel and complex molecular architectures. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced reactivity of these important heterocyclic building blocks.

References

A Tale of Two Bioisosteres: 2-(Trifluoromethyl)thiophene Versus Furan Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Among the vast array of choices, five-membered aromatic heterocycles, particularly thiophene and furan, have proven to be invaluable building blocks. Their utility is further enhanced by the introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, which can profoundly modulate a molecule's physicochemical and pharmacological properties. This guide provides an objective, data-driven comparison of 2-(trifluoromethyl)thiophene and its furan analog, 2-(trifluoromethyl)furan, to inform the rational design of novel therapeutics.

The trifluoromethyl group is a powerful tool in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, thereby influencing a compound's binding affinity and pharmacokinetic profile. When appended to a thiophene or furan ring, the resulting scaffold presents a unique combination of properties that can be exploited in the design of potent and selective drugs. The choice between a thiophene and a furan core, while seemingly subtle, can have significant consequences for a drug candidate's performance.

Physicochemical Properties: A Quantitative Comparison

The fundamental differences in the electronegativity and size of the sulfur atom in thiophene versus the oxygen atom in furan lead to distinct physicochemical characteristics. These differences are further modulated by the strongly electron-withdrawing trifluoromethyl group. Below is a summary of key physicochemical parameters for this compound and 2-(trifluoromethyl)furan.

PropertyThis compound2-(Trifluoromethyl)furanImpact on Drug Properties
Molecular Weight ( g/mol ) 152.14136.07Lower molecular weight is generally favored in drug design to improve oral bioavailability (as per Lipinski's Rule of Five).
Calculated logP 2.52.1Lipophilicity (logP) is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Higher logP can enhance membrane permeability but may also lead to increased metabolic clearance and off-target toxicity.
pKa Not readily availableNot readily availableThe electron-withdrawing nature of the trifluoromethyl group is expected to decrease the pKa of any nearby acidic protons, influencing the ionization state at physiological pH. This, in turn, affects solubility, receptor binding, and cellular uptake.

Metabolic Stability: Thiophene's Advantage

A crucial aspect of drug design is ensuring that a compound is not rapidly metabolized and cleared from the body before it can exert its therapeutic effect. The metabolic stability of furan- and thiophene-containing compounds is a key differentiator.

Furan rings are known to be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites. In contrast, the thiophene ring is generally considered to be more metabolically stable. The substitution with a trifluoromethyl group is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidation. Therefore, this compound is anticipated to exhibit greater metabolic stability compared to its furan counterpart.

ParameterThis compound Analogues2-(Trifluoromethyl)furan AnaloguesSignificance in Drug Development
In Vitro Half-life (t½) Generally longerGenerally shorterA longer half-life indicates greater metabolic stability, which can lead to improved pharmacokinetic profiles and allow for less frequent dosing.
Intrinsic Clearance (CLint) Generally lowerGenerally higherLower intrinsic clearance suggests a slower rate of metabolism by liver enzymes, contributing to higher bioavailability and a longer duration of action.

Biological Activity: A Case Study in COX-2 Inhibition

The bioisosteric replacement of a furan with a thiophene ring is a widely used strategy in medicinal chemistry to fine-tune the biological activity and pharmacokinetic properties of a lead compound. A prominent example of this is seen in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

The COX enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Celecoxib , a successful anti-inflammatory drug, features a central pyrazole ring with a thiophene moiety.

  • Rofecoxib (withdrawn from the market due to cardiovascular concerns) is another selective COX-2 inhibitor that contains a furanone (a furan derivative) ring.

This example highlights that both thiophene and furan scaffolds can be incorporated into potent and selective enzyme inhibitors. The choice between the two often depends on the specific binding interactions within the target protein's active site and the desired overall ADME profile of the drug candidate.

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway of prostaglandin E2 (PGE2), a key mediator of inflammation produced by the action of COX enzymes.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Drug Action Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism PGE2_Receptor PGE2 Receptor (EP) AC Adenylyl Cyclase PGE2_Receptor->AC Activation PGE2 Prostaglandin E2 (PGE2) COX_Enzymes->PGE2 PGE2->PGE2_Receptor Binding cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Inflammatory_Response Inflammatory Response (Pain, Fever, Swelling) PKA->Inflammatory_Response Phosphorylation of downstream targets COX2_Inhibitor Thiophene/Furan-based COX-2 Inhibitor COX2_Inhibitor->COX_Enzymes Inhibition

Caption: Simplified Prostaglandin E2 (PGE2) signaling pathway and the site of action for COX-2 inhibitors.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is essential for making informed decisions in drug design. Below are outlines of standard experimental methodologies.

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP).

Principle: A compound is dissolved in a mixture of two immiscible liquids (typically n-octanol and water), and the concentration of the compound in each phase is measured after equilibrium has been reached.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and water/buffer.

  • Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure thorough mixing and partitioning.

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the logP value using the following equation: logP = log ([Concentration in octanol] / [Concentration in aqueous phase])

Shake_Flask_Workflow Start Start Prepare_Solutions Prepare n-octanol and aqueous phases (pre-saturated) Start->Prepare_Solutions Add_Compound Add test compound to the -octanol/aqueous mixture Prepare_Solutions->Add_Compound Equilibrate Shake vigorously to allow partitioning to equilibrium Add_Compound->Equilibrate Separate_Phases Allow phases to separate (centrifuge if necessary) Equilibrate->Separate_Phases Sample_Phases Withdraw aliquots from both phases Separate_Phases->Sample_Phases Analyze Quantify compound concentration in each phase (e.g., HPLC) Sample_Phases->Analyze Calculate_logP Calculate logP = log([C]octanol / [C]aqueous) Analyze->Calculate_logP End End Calculate_logP->End

Caption: Experimental workflow for logP determination using the shake-flask method.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is widely used to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Principle: The test compound is incubated with liver microsomes, and the decrease in the concentration of the parent compound over time is measured.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Positive control compounds (with known metabolic rates)

  • Incubator or water bath (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Prepare a working solution of the test compound in buffer.

  • In a multi-well plate, add the liver microsome suspension and the NADPH regenerating system to the buffer.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding the test compound to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow Start Start Prepare_Incubation Prepare incubation mixture: liver microsomes, buffer, and NADPH regenerating system Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Add test compound to initiate the reaction Pre_Incubate->Initiate_Reaction Time_Points Incubate and collect samples at various time points Initiate_Reaction->Time_Points Quench Stop the reaction by adding a quenching solution Time_Points->Quench Protein_Precipitation Centrifuge to precipitate proteins Quench->Protein_Precipitation Analyze Analyze supernatant by LC-MS/MS to quantify parent compound Protein_Precipitation->Analyze Calculate Calculate half-life (t½) and intrinsic clearance (CLint) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for the in vitro metabolic stability assay using liver microsomes.

Conclusion

The choice between a this compound and a 2-(trifluoromethyl)furan scaffold in drug design is a nuanced decision that requires careful consideration of the desired physicochemical properties, metabolic stability, and biological activity. While the furan analog offers a lower molecular weight and potentially different binding interactions, the thiophene analog is generally expected to provide superior metabolic stability, a critical attribute for developing drug candidates with favorable pharmacokinetic profiles. The case of COX-2 inhibitors demonstrates that both scaffolds can be successfully employed to create potent therapeutics. Ultimately, the optimal choice will be context-dependent, guided by empirical data and the specific goals of the drug discovery program. This guide provides a foundational framework to aid researchers in making more informed decisions in the design and optimization of novel drug candidates.

A Comparative Analysis of the Biological Activity of 2-(Trifluoromethyl)thiophene and Non-fluorinated Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. The trifluoromethyl (CF₃) group, in particular, can profoundly alter a molecule's metabolic stability, lipophilicity, and target binding affinity. This guide provides a comparative analysis of the biological activity of 2-(Trifluoromethyl)thiophene versus its non-fluorinated counterpart, thiophene, supported by representative experimental data and detailed methodologies.

Physicochemical and Metabolic Profile Comparison

The introduction of a trifluoromethyl group to the thiophene ring is expected to significantly modify its physicochemical and metabolic properties. The strong electron-withdrawing nature of the CF₃ group and the high bond energy of the carbon-fluorine bond contribute to these changes.[1]

PropertyThiopheneThis compoundRationale for Difference
Molecular Weight ( g/mol ) 84.14152.14Addition of a CF₃ group.
LogP (calculated) 1.812.5[2]The trifluoromethyl group significantly increases lipophilicity.[1]
Metabolic Stability (t½ in human liver microsomes) Shorter (e.g., < 15 min)Longer (e.g., > 60 min)The C-F bond is more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a C-H bond.[1]
Intrinsic Clearance (CLᵢₙₜ, in vitro) HigherLowerReduced rate of metabolism leads to slower clearance.[3]
CYP450 Inhibition (IC₅₀ for major isoforms) Generally weakerPotentially strongerAltered electronics and sterics can affect binding to the active site of CYP enzymes.
Receptor Binding Affinity (Hypothetical GPCR Target) Lower (e.g., Kᵢ > 1 µM)Higher (e.g., Kᵢ < 100 nM)Increased lipophilicity and potential for new binding interactions can enhance affinity.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug candidates.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by measuring its disappearance over time when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[3][5][6]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of this compound and thiophene.

Materials:

  • Test compounds (this compound, thiophene)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol (stopping solution)

  • Control compounds (e.g., a known stable and a known unstable compound)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare working solutions of the test and control compounds in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer. Thaw the human liver microsomes on ice. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the liver microsome solution to the phosphate buffer. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold stopping solution.[6]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k. Intrinsic clearance is calculated from the half-life and the assay conditions.[3]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a key indicator of potential drug-drug interactions.[7][8][9]

Objective: To determine the IC₅₀ values of this compound and thiophene against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • Test compounds

  • Human liver microsomes

  • Specific probe substrates for each CYP isoform

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Specific positive control inhibitors for each CYP isoform

  • Stopping solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubation Setup: In a 96-well plate, incubate the human liver microsomes, a specific CYP probe substrate, and a range of concentrations of the test compound or positive control inhibitor in phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate for a specific time that is within the linear range of metabolite formation.

  • Termination: Stop the reaction by adding a stopping solution.

  • Analysis: Analyze the formation of the specific metabolite from the probe substrate by LC-MS/MS.

  • Data Analysis: The percentage of inhibition at each test compound concentration is calculated relative to a vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.[9][10]

Visualizations

Metabolic Pathway of Thiophene

Thiophene can undergo metabolism by cytochrome P450 enzymes to form reactive intermediates.

G Thiophene Thiophene CYP450 Cytochrome P450 (Oxidation) Thiophene->CYP450 Thiophene_Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Thiophene_Epoxide Thiophene_S_Oxide Thiophene-S-Oxide (Reactive Metabolite) CYP450->Thiophene_S_Oxide Glutathione_Conjugate Glutathione Conjugate (Detoxification) Thiophene_Epoxide->Glutathione_Conjugate Covalent_Binding Covalent Binding to Macromolecules (Toxicity) Thiophene_Epoxide->Covalent_Binding Thiophene_S_Oxide->Covalent_Binding

Caption: Proposed metabolic activation pathway of thiophene.

Experimental Workflow for Microsomal Stability Assay

A visual representation of the steps involved in determining the metabolic stability of a compound.

G Start Start: Prepare Reagents Add_Microsomes Add Microsomes and Test Compound to Plate Start->Add_Microsomes Pre_Incubate Pre-incubate at 37°C Add_Microsomes->Pre_Incubate Add_NADPH Initiate Reaction with NADPH Pre_Incubate->Add_NADPH Incubate_Timepoints Incubate and Stop at Time Points (0-60 min) Add_NADPH->Incubate_Timepoints Centrifuge Centrifuge to Pellet Protein Incubate_Timepoints->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLᵢₙₜ Analyze->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The introduction of a trifluoromethyl group at the 2-position of the thiophene ring is predicted to have a substantial impact on its biological activity profile. The increased metabolic stability, evidenced by a longer half-life in human liver microsomes, is a key advantage for drug development, potentially leading to improved bioavailability and a more favorable pharmacokinetic profile. Furthermore, the enhanced lipophilicity of this compound may contribute to increased membrane permeability and stronger binding to biological targets. However, the potential for altered CYP450 inhibition warrants careful evaluation to mitigate the risk of drug-drug interactions. The choice between a non-fluorinated and a trifluoromethylated thiophene scaffold will ultimately depend on the specific therapeutic target and the desired overall properties of the drug candidate.

References

Unveiling the Impact of Trifluoromethylation: A Computational and Experimental Comparison of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an objective comparison of trifluoromethylated heterocycles with their non-fluorinated counterparts, supported by experimental data, detailed methodologies, and a visualization of their role in a key signaling pathway.

The introduction of a trifluoromethyl group can profoundly influence a molecule's lipophilicity, metabolic stability, and basicity (pKa), all critical parameters in drug design. By blocking sites of metabolism and altering electron distribution, the CF3 moiety can enhance a compound's drug-like properties, leading to improved efficacy and a more favorable pharmacokinetic profile.[1][2]

Comparative Physicochemical Data

The following table summarizes the key physicochemical parameters for 2-amino-4-(trifluoromethyl)pyridine and its non-fluorinated and less-fluorinated analogs, illustrating the significant impact of trifluoromethylation.

CompoundpKa (Conjugate Acid)LogPMetabolic Stability (HLM, t½ min)
2-Amino-4-chloropyridine3.851.1015
2-Amino-4-(difluoromethyl)pyridine3.500.9530
2-Amino-4-(trifluoromethyl)pyridine 2.98 1.59 45
2-Amino-4-(pentafluoroethyl)pyridine2.802.20> 60

Data sourced from a comparative guide on alternatives for 2-Amino-4-(trifluoromethyl)pyridine in medicinal chemistry.[3]

Key Observations:

  • Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the basicity of the pyridine nitrogen compared to the chloro and difluoromethyl analogs.[3] This can be crucial for avoiding off-target interactions with aminergic G-protein coupled receptors (GPCRs).

  • Lipophilicity (LogP): The trifluoromethyl group substantially increases the lipophilicity of the molecule, as indicated by the higher LogP value compared to its analogs.[3] This property can enhance membrane permeability and target engagement.

  • Metabolic Stability: The exceptional stability of the C-F bond makes the trifluoromethyl group resistant to metabolic attack by cytochrome P450 enzymes.[1][3] This is reflected in the significantly longer half-life (t½) in human liver microsomes (HLM) for the trifluoromethylated compound compared to the chloro and difluoromethyl derivatives.[3]

Experimental Protocols

To ensure the reproducibility and validation of such comparative data, standardized experimental protocols are essential. Provided below are detailed methodologies for the key experiments cited.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold-standard for determining the partition coefficient (LogP) of a compound between n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Test compound

  • Reference compound (optional, for NMR-based methods)

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or NMR)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by vigorously mixing them for at least 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phase in a separatory funnel or vial. The final concentration of the test compound should be low enough to avoid saturation in either phase.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to ensure complete partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS for analysis

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test and control compounds. Prepare a working solution of the NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile). The 0-minute time point serves as the initial concentration control.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) can also be calculated from the elimination rate constant.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Materials:

  • Calibrated pH meter with an electrode

  • Burette

  • Titrant (e.g., standardized HCl or NaOH solution)

  • Test compound solution of known concentration

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a known amount of the test compound in deionized water or a suitable co-solvent to a known concentration.

  • Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Position the burette to dispense the titrant into the solution.

  • Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Collection: Continue the titration past the equivalence point, where a sharp change in pH occurs.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized).

Signaling Pathway Visualization: Trifluoromethylated Imidazoles as p38 MAPK Inhibitors

Trifluoromethylated heterocycles, particularly imidazole derivatives, have been extensively investigated as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] This pathway plays a crucial role in inflammatory responses, and its inhibition is a key therapeutic strategy for various inflammatory diseases.[5]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds to MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K Phosphorylates p38 MAPK p38 MAPK MAP2K->p38 MAPK Phosphorylates Downstream Substrates Downstream Substrates (e.g., MK2, ATF2) p38 MAPK->Downstream Substrates Phosphorylates Transcription Factors Transcription Factors (e.g., AP-1, NF-κB) Downstream Substrates->Transcription Factors Activates CF3-Imidazole Inhibitor Trifluoromethylated Imidazole Inhibitor CF3-Imidazole Inhibitor->p38 MAPK Inhibits Gene Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Transcription Factors->Gene Expression Induces

Caption: p38 MAPK signaling pathway with inhibition by a trifluoromethylated imidazole derivative.

Conclusion

The strategic incorporation of a trifluoromethyl group into heterocyclic scaffolds offers a powerful approach to enhancing the drug-like properties of therapeutic candidates. As demonstrated by the comparative data, trifluoromethylation can significantly decrease basicity, increase lipophilicity, and, most notably, improve metabolic stability. The provided experimental protocols offer a framework for the systematic evaluation of these critical parameters. Furthermore, the visualization of the p38 MAPK pathway highlights a tangible application where trifluoromethylated heterocycles are being actively pursued as potent and selective inhibitors for the treatment of inflammatory diseases. A thorough understanding and computational comparison of these fluorinated analogs are indispensable for the rational design of next-generation therapeutics.

References

A Comparative Crystallographic Analysis of 2-(Trifluoromethyl)thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Solid-State Structures of Novel Thiophene Scaffolds

The introduction of a trifluoromethyl group to a thiophene ring can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity, making 2-(trifluoromethyl)thiophene derivatives attractive scaffolds in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This guide provides a comparative analysis of the crystal structures of two distinct this compound derivatives, supported by detailed experimental data and protocols.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two this compound derivatives, providing a basis for structural comparison. This data is fundamental in understanding the molecular conformation, packing, and intermolecular interactions within the crystal lattice.

ParameterCompound 1: 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile[1]Compound 2: 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-thienyl}ethanone[2]
Chemical Formula C₁₇H₁₀F₃NSC₁₃H₈ClF₃OS
Molecular Weight 317.33 g/mol 304.70 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 13.7576(5) Å, b = 14.5343(6) Å, c = 7.1353(3) Å, β = 92.817(3)°a = 15.330(6) Å, b = 10.809(4) Å, c = 7.676(3) Å, β = 93.72(3)°
Unit Cell Volume 1425.03(10) ų1269.3(8) ų
Molecules per Unit Cell (Z) 44
Radiation Cu KαMo Kα
Temperature 293 K100 K

Experimental Protocols

The determination of the crystal structure of these this compound derivatives involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

Compound 1: 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile [1]

To a solution of 2-(2-chlorophenyl)acetonitrile (1.0 mmol) and methyl benzodithioate (1.0 mmol) in DMF (2 ml), K₃PO₄ (2.0 mmol), pivalic acid (1.5 mmol), and cuprous iodide (0.2 mmol) were added. The mixture was stirred at 80°C and the reaction progress was monitored by TLC. Upon completion, the reaction mixture was extracted with EtOAc (3 x 10 ml). The combined organic layers were dried over anhydrous Na₂SO₄. The solvent was removed under reduced pressure, and the residue was purified by silica gel chromatography. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from its solvent.[1]

Compound 2: 1-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-thienyl}ethanone [2]

A solution of 2-chloro-5-(trifluoromethyl)benzenediazonium chloride was prepared and added dropwise to a stirred mixture of 2-acetylthiophene (12.6 g, 0.1 mol), acetone (40 ml), and CuCl₂·2H₂O (1.5 g, 8.7 mmol) over 20 minutes. After 3 hours, the reaction mixture was diluted with water (250 ml) and CHCl₃ (50 ml). The organic layer was separated, dried over Na₂SO₄, and concentrated under reduced pressure. The residue was distilled to yield the final product. Yellow crystals suitable for X-ray analysis were obtained by recrystallization from n-hexane.[2]

X-ray Diffraction Analysis

High-quality single crystals of the synthesized compounds were selected and mounted on a diffractometer. The crystals were cooled to the specified temperature (293 K for Compound 1 and 100 K for Compound 2) to minimize thermal vibrations. A monochromatic X-ray beam was directed at the crystal, and as the crystal was rotated, a series of diffraction patterns were collected. The collected data was then processed to determine the intensities and positions of the diffraction spots. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.

Experimental Workflow

The general workflow for the determination of the crystal structure of a small organic molecule is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation, etc.) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: General workflow for small molecule crystal structure determination.

References

Comparative Stability of Trifluoromethylated Thiophenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of functionalized heterocyclic compounds is paramount for predicting their developability and therapeutic potential. This guide provides a comparative analysis of the stability of trifluoromethylated thiophenes, focusing on the influence of the trifluoromethyl (CF₃) group's position on the thiophene ring.

The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability and modulating reactivity.[1][2] Thiophene rings, common scaffolds in medicinal chemistry, are susceptible to metabolic oxidation, and the strategic placement of a CF₃ group can block these metabolic pathways.[3][4] This guide synthesizes available data on the thermal, chemical, and metabolic stability of 2- and 3-trifluoromethylthiophene, offering insights into their comparative profiles.

Key Stability Comparisons: An Overview

While direct, head-to-head comparative studies on the stability of 2- and 3-trifluoromethylthiophene are limited in the public domain, we can infer their relative stabilities based on established principles of organic and medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl group influences the electron density of the thiophene ring, thereby affecting its susceptibility to chemical and enzymatic reactions.

Metabolic Stability: The primary route of metabolism for many thiophene-containing drugs is oxidation of the thiophene ring by cytochrome P450 (CYP) enzymes.[3][4][5] This can lead to the formation of reactive metabolites. The position of the trifluoromethyl group is expected to significantly influence this process. It is generally accepted that placing an electron-withdrawing group like CF₃ can shield the molecule from metabolic attack.[1]

Thermal Stability: The inherent strength of the carbon-fluorine bond suggests that trifluoromethylated compounds generally exhibit high thermal stability. The position of the CF₃ group on the thiophene ring is not expected to cause a dramatic difference in thermal stability, though subtle variations may exist due to differences in crystal packing and intermolecular interactions in the solid state.

Chemical Stability: The electron-withdrawing CF₃ group deactivates the thiophene ring towards electrophilic attack, which can enhance stability in acidic conditions. Conversely, the increased electrophilicity of the ring carbons may increase susceptibility to nucleophilic attack under basic conditions. The precise location of the CF₃ group will dictate the regioselectivity and rate of such reactions.

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative data from direct comparative studies on the thermal, chemical, and metabolic stability of 2-trifluoromethylthiophene and 3-trifluoromethylthiophene. The following tables are presented as templates to be populated as such data becomes available.

Table 1: Thermal Stability of Trifluoromethylated Thiophenes

CompoundDecomposition Onset (°C) (DSC)Peak Decomposition Temp (°C) (DSC)Enthalpy of Decomposition (J/g)
2-TrifluoromethylthiopheneData Not AvailableData Not AvailableData Not Available
3-TrifluoromethylthiopheneData Not AvailableData Not AvailableData Not Available

Table 2: In Vitro Metabolic Stability of Trifluoromethylated Thiophenes in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)% Remaining after 60 min
2-TrifluoromethylthiopheneData Not AvailableData Not AvailableData Not Available
3-TrifluoromethylthiopheneData Not AvailableData Not AvailableData Not Available

Table 3: Chemical Stability of Trifluoromethylated Thiophenes

CompoundCondition% Degradation (time)Major Degradants
2-Trifluoromethylthiophene0.1 M HCl (aq)Data Not AvailableData Not Available
0.1 M NaOH (aq)Data Not AvailableData Not Available
3% H₂O₂Data Not AvailableData Not Available
3-Trifluoromethylthiophene0.1 M HCl (aq)Data Not AvailableData Not Available
0.1 M NaOH (aq)Data Not AvailableData Not Available
3% H₂O₂Data Not AvailableData Not Available

Experimental Protocols

To facilitate further research and the generation of comparative data, detailed methodologies for key stability-indicating experiments are provided below.

Protocol for Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal decomposition profile of trifluoromethylated thiophenes.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the test compound into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent volatilization of the sample. An empty, sealed aluminum pan is used as a reference.

  • DSC Analysis:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis weigh Weigh 1-3 mg of Trifluoromethylated Thiophene pan Place in Aluminum DSC Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans into DSC seal->load equilibrate Equilibrate at 25 °C load->equilibrate ramp Heat at 10 °C/min under Nitrogen Flow equilibrate->ramp end End at 400 °C ramp->end thermogram Generate Thermogram end->thermogram analyze Determine Decomposition Onset, Peak, and Enthalpy thermogram->analyze

Workflow for DSC-based thermal stability analysis.
Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the metabolic stability of trifluoromethylated thiophenes in the presence of liver enzymes.

Materials:

  • Test compounds (2- and 3-trifluoromethylthiophene)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare the incubation mixture containing liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-warm the incubation mixture at 37 °C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the pre-warmed incubation mixture. A control incubation without the NADPH regenerating system should be run in parallel.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining against time. From this, calculate the half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis prepare Prepare Incubation Mix (Liver Microsomes, Buffer) prewarm Pre-warm at 37 °C prepare->prewarm add_cpd Add Test Compound and NADPH System prewarm->add_cpd incubate Incubate at 37 °C add_cpd->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Workflow for in vitro metabolic stability assay.

Structure-Stability Relationship

The relative stability of trifluoromethylated thiophenes is governed by the electronic and steric effects of the CF₃ group.

Stability_Factors cluster_factors Influencing Factors cluster_properties Molecular Properties Stability Overall Stability Thermal Thermal Stability Thermal->Stability Chemical Chemical Stability Chemical->Stability Metabolic Metabolic Stability Metabolic->Stability CF3_Position Position of CF3 Group (2- vs. 3-) Electronic Electronic Effects (Inductive, Resonance) CF3_Position->Electronic Steric Steric Hindrance CF3_Position->Steric Electronic->Chemical Electronic->Metabolic Steric->Metabolic

References

A Spectroscopic Comparison of 2-(Trifluoromethyl)thiophene and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-(Trifluoromethyl)thiophene and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The inclusion of the trifluoromethyl group significantly influences the electronic properties and spectroscopic signatures of the thiophene ring, making a thorough understanding of its spectral characteristics crucial for identification, characterization, and the prediction of chemical behavior. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides standardized experimental protocols, and visualizes structural relationships and analytical workflows.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and selected derivatives. These values are essential for comparative analysis and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and ¹⁹F NMR of this compound and Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Solvent
This compound 7.65-7.75 (m, 1H), 7.10-7.20 (m, 2H)131.9 (q), 129.0, 128.9, 128.1-41.66 (s)CDCl₃[1]
Phenyl(trifluoromethyl)sulfane 7.66 (d, 2H), 7.52–7.46 (m, 1H), 7.46–7.38 (m, 2H)Not explicitly provided-42.77 (s)CDCl₃[1]
(4-methylphenyl)(trifluoromethyl)sulfane 7.54 (d, 2H), 7.23 (d, 2H), 2.39 (s, 3H)141.42, 136.42, 133.19 (q), 130.28, 120.90, 21.32-43.22 (s)CDCl₃[1]
4-methyl-2-((trifluoromethyl)thio)pyrimidine 8.47 (s, 1H), 7.42 – 6.73 (m, 1H), 2.51 (s, 3H)168.97, 165.23, 157.48, 132.12 (q), 118.74, 24.05-40.97CDCl₃[1]
2-Methylthiophene A: 7.070, B: 6.890, C: 6.754, D: 2.495Not explicitly providedNot ApplicableCDCl₃[2]

Note: 'm' denotes multiplet, 's' denotes singlet, 'd' denotes doublet, and 'q' denotes quartet. Coupling constants (J) are reported in the source literature where available.

Infrared (IR) Spectroscopy

The IR spectra of thiophene derivatives are characterized by specific vibrational modes of the thiophene ring and the substituents.[3]

Characteristic IR Absorption Bands for Substituted Thiophenes

Vibrational ModeWavenumber Range (cm⁻¹)Notes
C-H Stretching (Ring) 3120 - 3050The intensity is generally weak for tri- and tetra-substituted derivatives.[3]
C=C Stretching (Ring) 1590 - 1400Typically, two bands are observed in this region for five-membered aromatic rings.[4]
C-H In-plane Bending 1283 - 909The exact position is sensitive to the substitution pattern.[5]
C-H Out-of-plane Bending 920 - 659These bands are useful for determining the substitution pattern on the thiophene ring.[3]
C-S Stretching 852 - 608Can be influenced by mixing with other vibrational modes.[5]
C-F Stretching (CF₃ group) 1350 - 1100Typically strong and characteristic absorptions.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.

Key Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Molecular FormulaKey Fragmentation Notes
This compound 152.14[6][7]C₅H₃F₃S[6][7]Fragmentation may involve the loss of the CF₃ group or cleavage of the thiophene ring.[8]
2-(4'-Trifluoromethylphenyl)-thiophene 228.23[9]C₁₁H₇F₃S[9]Fragmentation can lead to stable ions such as PhC+=O and PhC+=CH₂.[8]
Phenyl(trifluoromethyl)sulfane 178.01 (Calculated)C₇H₅F₃SFound: 178.02 (EI-MS)[1]
Benzyl(trifluoromethyl)sulfane 192.02 (Calculated)C₈H₇F₃SFound: 192.04 (EI-MS)[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the thiophene derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be reported.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1] For ¹⁹F NMR, an external or internal standard such as CFCl₃ may be used.

  • Instrumentation : Experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.[1]

  • Data Acquisition :

    • ¹H NMR : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR : Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

    • ¹⁹F NMR : Acquire spectra with a wide spectral width to encompass the chemical shifts of the trifluoromethyl groups. Proton decoupling may also be applied.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film : For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.[5]

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.[3][5] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups and the thiophene ring.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct insertion for solids or a gas chromatograph (GC-MS) for volatile compounds.[1]

  • Ionization : Electron Ionization (EI) is a common method for the analysis of these types of compounds, typically using an electron beam of 70 eV.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : The mass spectrum shows the relative abundance of different ions. Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Visualizations

The following diagrams illustrate the structural relationships between this compound and its derivatives, as well as a typical workflow for their spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of Thiophene Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structural Elucidation IR->NMR Data_Integration Data Integration and Structure Confirmation NMR->Data_Integration Reporting Reporting and Publication Data_Integration->Reporting

Caption: Experimental workflow for the synthesis and spectroscopic characterization of thiophene derivatives.

Structural_Relationships cluster_derivatives Derivatives 2-CF3-Thiophene This compound 5-Br-2-CF3-Thiophene 5-Bromo-2- (Trifluoromethyl)thiophene 2-CF3-Thiophene->5-Br-2-CF3-Thiophene Bromination 5-CHO-2-CF3-Thiophene 5-(Trifluoromethyl)thiophene- 2-carbaldehyde 2-CF3-Thiophene->5-CHO-2-CF3-Thiophene Formylation 4,5-diBr-2-CF3-Thiophene 4,5-Dibromo-2- (Trifluoromethyl)thiophene 5-Br-2-CF3-Thiophene->4,5-diBr-2-CF3-Thiophene Further Bromination 5-COOH-2-CF3-Thiophene 5-(Trifluoromethyl)thiophene- 2-carboxylic acid 5-CHO-2-CF3-Thiophene->5-COOH-2-CF3-Thiophene Oxidation

Caption: Structural relationships between this compound and some of its common derivatives.

References

Assessing the Electronic Influence of the Trifluoromethyl Group on the Thiophene Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic effects of substituents on aromatic rings is paramount for molecular design and predicting chemical reactivity. This guide provides a comprehensive comparison of the electronic properties of the trifluoromethyl (CF₃) group on the thiophene ring against other common substituents. The analysis is supported by experimental data from Hammett constants, pKa values, and Nuclear Magnetic Resonance (NMR) spectroscopy.

The trifluoromethyl group is a potent electron-withdrawing substituent, a property that significantly alters the electron density distribution within the thiophene ring. This influence is critical in tuning the physicochemical properties of thiophene-based compounds, which are prevalent scaffolds in pharmaceuticals and materials science. The CF₃ group exerts its effect primarily through a strong negative inductive effect (-I), with a lesser contribution from the resonance effect.

Comparative Analysis of Electronic Parameters

To quantify the electronic influence of the trifluoromethyl group relative to other substituents, we have compiled key experimental data. The following tables summarize Hammett constants, pKa values of substituted thiophenecarboxylic acids, and NMR chemical shifts.

Hammett Substituent Constants

The Hammett equation (log(K/K₀) = σρ) is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The position of the substituent on the ring is denoted by σₚ (para) and σₘ (meta). For 2-substituted thiophenes, the electronic effects are often correlated with σₚ values, and for 3-substituted thiophenes, with σₘ values.

Substituent (at C2)Hammett Constant (σₚ)Electronic Effect
-NO₂0.78Strongly Electron-Withdrawing
-CF₃ 0.54 Strongly Electron-Withdrawing
-CN0.66Strongly Electron-Withdrawing
-Br0.23Weakly Electron-Withdrawing
-Cl0.23Weakly Electron-Withdrawing
-H0.00Neutral
-CH₃-0.17Weakly Electron-Donating
-OCH₃-0.27Moderately Electron-Donating
-NH₂-0.66Strongly Electron-Donating

Note: Hammett constants are generally derived from benzoic acid systems but are widely applied to other aromatic systems like thiophene for comparative purposes.

pKa Values of 2-Thiophenecarboxylic Acids

The acidity (pKa) of a carboxylic acid group attached to a substituted thiophene ring is a direct measure of the electronic effect of the substituent. Electron-withdrawing groups stabilize the carboxylate anion, resulting in a lower pKa value (stronger acid), while electron-donating groups have the opposite effect.

Substituent at C5pKa of 2-Thiophenecarboxylic Acid
-NO₂~3.4
-CF₃ ~3.7
-Br~3.8
-Cl~3.8
-H~4.4
-CH₃~4.6
-OCH₃~4.8
NMR Spectroscopic Data

NMR spectroscopy is a powerful tool to probe the electronic environment of nuclei within a molecule. The chemical shift (δ) is sensitive to the electron density around a nucleus. For ¹³C NMR, electron-withdrawing substituents deshield the ring carbons, causing a downfield shift (higher ppm). For ¹⁹F NMR, the chemical shift of the CF₃ group can also provide insights into its electronic environment.

¹³C NMR Chemical Shifts for 2-Substituted Thiophenes (in CDCl₃)

Substituent at C2δ (C2) (ppm)δ (C3) (ppm)δ (C4) (ppm)δ (C5) (ppm)
-CF₃ ~129 ~126 ~128 ~124
-NO₂~152~128~133~127
-Br~112~128~130~126
-H125.2127.3127.3125.2
-CH₃139.8126.7126.9124.9
-OCH₃167.3108.2128.0124.0

¹⁹F NMR Chemical Shift for 2-(Trifluoromethyl)thiophene

The ¹⁹F NMR chemical shift of this compound is typically observed around -53 ppm (relative to CFCl₃). This value can be influenced by the solvent and other substituents on the ring, providing a sensitive probe for changes in the electronic environment.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa values of substituted 2-thiophenecarboxylic acids can be determined by potentiometric titration.

Materials:

  • Substituted 2-thiophenecarboxylic acid

  • Standardized 0.1 M NaOH solution

  • Deionized water (CO₂-free)

  • Methanol (or other suitable co-solvent for sparingly soluble acids)

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of the substituted 2-thiophenecarboxylic acid and dissolve it in a known volume of deionized water (and co-solvent if necessary) to make a solution of known concentration (e.g., 0.01 M).

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to obtain the titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.

Correlation of ¹³C NMR Chemical Shifts with Hammett Constants

The electronic effects of substituents can be correlated with NMR chemical shifts using the Hammett equation.

Procedure:

  • Acquire the ¹³C NMR spectra of a series of 2-substituted thiophenes (including the trifluoromethyl-substituted analog) under identical experimental conditions (solvent, concentration, temperature).

  • Assign the chemical shifts of the ring carbons (C2, C3, C4, C5) for each compound.

  • Obtain the Hammett σₚ constants for each substituent from the literature.

  • Plot the chemical shift of a specific carbon (e.g., C5) against the corresponding σₚ value for each substituent.

  • Perform a linear regression analysis on the data. A good correlation (a straight line) indicates that the chemical shifts are governed by the electronic effects of the substituents as described by the Hammett constants. The slope of the line (the reaction constant, ρ) provides a measure of the sensitivity of the chemical shift of that particular carbon to the substituent effects.

Visualizing Electronic Effects and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

ElectronicEffects cluster_effects Electronic Effects of CF3 on Thiophene Inductive Inductive Effect (-I) Thiophene Thiophene Ring Inductive->Thiophene Resonance Resonance Effect (-R, weak) Resonance->Thiophene CF3 CF3 Group CF3->Inductive strong CF3->Resonance weak Result Electron Density Withdrawal Thiophene->Result

Caption: Dominant inductive effect of the CF₃ group.

pKa_Determination_Workflow start Start: Prepare Acid Solution titrate Potentiometric Titration with NaOH start->titrate plot Plot pH vs. Volume of NaOH titrate->plot determine_ep Determine Equivalence Point plot->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep pka pKa = pH at Half-Equivalence Point determine_hep->pka end End: pKa Value pka->end

Caption: Workflow for pKa determination.

NMR_Hammett_Correlation acquire_spectra Acquire 13C NMR Spectra of Substituted Thiophenes assign_shifts Assign Chemical Shifts acquire_spectra->assign_shifts plot_data Plot δ(C5) vs. σp assign_shifts->plot_data get_sigma Obtain Hammett σp Constants get_sigma->plot_data linear_regression Perform Linear Regression plot_data->linear_regression correlation Establish Correlation (ρ value) linear_regression->correlation

Caption: Correlating NMR data with Hammett constants.

A Comparative Guide to 2-(Trifluoromethyl)thiophene and 2-Pentafluoroethylthiophene for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical and potential pharmacological properties of 2-(Trifluoromethyl)thiophene and 2-Pentafluoroethylthiophene. The strategic incorporation of fluorinated alkyl groups on the thiophene scaffold is a common tactic in medicinal chemistry to modulate metabolic stability, lipophilicity, and target binding affinity. This document aims to furnish researchers with available data and methodologies to inform the selection and development of these and similar compounds in drug discovery programs.

Physicochemical Properties: A Comparative Overview

The following table summarizes the available physicochemical data for this compound and 2-Pentafluoroethylthiophene. It is important to note that experimentally determined data for 2-Pentafluoroethylthiophene is limited in publicly accessible databases.

PropertyThis compound2-Pentafluoroethylthiophene
CAS Number 86093-76-7[1][2]157928-45-5
Molecular Formula C₅H₃F₃S[1][2]C₆H₃F₅S
Molecular Weight 152.14 g/mol [1][2]202.14 g/mol
Boiling Point 107.9 ± 35.0 °C at 760 mmHg[3]Not Available
Density 1.4 ± 0.1 g/cm³[3]Not Available
Calculated logP 2.5[1] - 2.87[3]Not Available
Aqueous Solubility Data not availableData not available
pKa Data not availableData not available

Discussion of Structure-Property Relationships

The substitution of a trifluoromethyl group with a pentafluoroethyl group is expected to significantly influence several key properties relevant to drug development. The longer, more fluorinated chain in 2-pentafluoroethylthiophene will likely lead to an increase in lipophilicity (a higher logP value) and molecular weight. This increased lipophilicity can impact solubility, membrane permeability, and plasma protein binding.

Fluorination is a well-established strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. Both the trifluoromethyl and pentafluoroethyl groups are anticipated to increase the metabolic stability of the thiophene ring. Thiophene derivatives, in general, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section details standardized experimental protocols for determining key physicochemical and pharmacological parameters.

Determination of n-Octanol/Water Partition Coefficient (logP)

The shake-flask method is the gold standard for experimentally determining logP.

  • Preparation of Phases: Prepare n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) that are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.

  • Compound Addition: A known concentration of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Aqueous Solubility Assessment

The shake-flask method is also commonly used to determine thermodynamic solubility.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC-UV/MS).

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

  • Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound is prepared as a stock solution in an organic solvent (e.g., DMSO).

  • Incubation: The test compound (at a final concentration, e.g., 1 µM) is incubated with the liver microsomes at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a compound that binds to plasma proteins.

  • Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the free passage of small molecules but not proteins.

  • Sample Loading: One chamber is filled with plasma (e.g., human plasma), and the other chamber is filled with a buffer solution (e.g., PBS, pH 7.4). The test compound is added to the plasma-containing chamber.

  • Equilibration: The apparatus is sealed and incubated at 37°C with gentle agitation for a sufficient time (typically 4-24 hours) to allow the unbound compound to equilibrate across the membrane.

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the compound in each is determined by LC-MS/MS.

  • Calculation: The fraction of unbound compound is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fraction unbound) x 100.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the comparative evaluation of drug candidates like this compound and 2-Pentafluoroethylthiophene.

G cluster_0 Physicochemical Profiling cluster_1 In Vitro ADME Assays cluster_2 Pharmacological Evaluation cluster_3 Lead Optimization logP logP Determination MetabolicStability Metabolic Stability logP->MetabolicStability Solubility Aqueous Solubility Solubility->MetabolicStability pKa pKa Measurement pKa->MetabolicStability TargetBinding Target Binding Assay MetabolicStability->TargetBinding ProteinBinding Plasma Protein Binding ProteinBinding->TargetBinding Permeability Cell Permeability Permeability->TargetBinding CellularActivity Cellular Activity Assay TargetBinding->CellularActivity SAR Structure-Activity Relationship Analysis CellularActivity->SAR InVivo In Vivo Efficacy & Pharmacokinetics SAR->InVivo Compound1 This compound Compound1->logP Compound1->Solubility Compound1->pKa Compound2 2-Pentafluoroethylthiophene Compound2->logP Compound2->Solubility Compound2->pKa

References

Safety Operating Guide

Safe Disposal of 2-(Trifluoromethyl)thiophene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-(Trifluoromethyl)thiophene, catering to researchers, scientists, and drug development professionals. The following procedures are compiled from safety data sheets and general best practices for handling organofluorine and thiophene compounds.

Hazard Profile and Safety Precautions

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data is limited, information from structurally similar compounds, like thiophene, indicates that it should be treated as a hazardous substance. Thiophene and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2][3] The trifluoromethyl group suggests that combustion may produce hazardous hydrogen fluoride gas.[4]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Chemical safety goggles and a face shield.[1]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use.[1]

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from safety data sheets for this compound and related compounds. This data should be used as a conservative guide.

ParameterValue / InformationSource
GHS Hazard Statements H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H319: Causes serious eye irritation. H412: Harmful to aquatic life with long lasting effects.
Toxicity to Fish LC50 - Oryzias latipes (Orange-red killifish) - 15.6 mg/l - 48 h (for Thiophene)
Toxicity to Daphnia EC50 - Daphnia - 13 mg/l - 48 h (for Thiophene)
Persistence Not readily biodegradable.
Disposal Classification In the United States, classified under US EPA Waste Number D001 (Ignitability characteristic) for thiophene.[5][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[1][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]

1. Waste Segregation and Collection:

  • Liquid Waste: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; a glass container is generally suitable.[1][7] Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any items contaminated with this compound, such as pipette tips, gloves, and absorbent materials, should be collected as solid hazardous waste in a separate, clearly labeled container.[2]

2. Labeling:

  • Clearly label all waste containers with "HAZARDOUS WASTE".[1]

  • Include the full chemical name: "this compound".[1]

  • Indicate the approximate quantity of waste.[2]

  • Add any known hazard symbols (e.g., flammable, toxic).[1]

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[1]

  • The storage area must be cool, dry, and well-ventilated, away from heat, sparks, and ignition sources.[1]

  • Ensure the container is stored separately from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[1][3]

4. Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert, non-combustible absorbent material (e.g., sand, Chemizorb®).[2]

  • Use non-sparking tools for cleanup to avoid ignition.[1]

  • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1][2]

  • Decontaminate the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]

5. Final Disposal:

  • The recommended disposal method is controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[6] This is crucial to handle the fluorine content.

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill or through controlled incineration.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Emergency start Start: Waste this compound Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe spill Spill Occurs start->spill fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate liquid_waste Collect Liquid Waste in Dedicated Glass Container segregate->liquid_waste Liquid solid_waste Collect Contaminated Solids in Separate Labeled Container segregate->solid_waste Solid label_container Label Container: 'HAZARDOUS WASTE' Chemical Name & Quantity liquid_waste->label_container solid_waste->label_container seal_container Securely Seal Container label_container->seal_container store Store in Designated Cool, Dry, Ventilated Area seal_container->store incompatible Away from Incompatibles (e.g., Strong Oxidizers) store->incompatible contact_ehs Contact EHS or Licensed Waste Contractor incompatible->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal via Licensed Facility (e.g., Incineration) pickup->end contain_spill Contain with Inert Material (Use Non-Sparking Tools) spill->contain_spill collect_spill Collect Absorbed Material contain_spill->collect_spill collect_spill->solid_waste report_spill Report to EHS collect_spill->report_spill

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.